molecular formula C7H4BrClN2 B152586 4-Bromo-6-chloro-1H-indazole CAS No. 885519-03-9

4-Bromo-6-chloro-1H-indazole

Cat. No.: B152586
CAS No.: 885519-03-9
M. Wt: 231.48 g/mol
InChI Key: KCDKINCUTSIQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chloro-1H-indazole (CAS 885519-03-9) is a high-value halogenated indazole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a molecular formula of C 7 H 4 BrClN 2 and a molecular weight of 231.48 g/mol [ ][ ]. It is characterized as an off-white to yellow solid with a predicted boiling point of 364.1±22.0 °C and a melting point of 219-221°C [ ][ ]. As a di-halogenated indazole, this compound is a crucial precursor in the synthesis of more complex molecules for drug discovery programs [ ]. The distinct bromine and chlorine substituents on the indazole scaffold allow for sequential and site-specific functionalization via metal-catalyzed cross-coupling reactions, making it an invaluable intermediate for constructing targeted libraries in the development of potential therapeutic agents [ ]. The indazole core is a privileged structure in medicinal sciences, found in compounds with a range of pharmacological activities [ ]. Handling and Storage: To ensure stability, this product must be stored under an inert gas (nitrogen or argon) at 2-8°C [ ][ ]. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling information. Hazard Statements: H302-H315-H319-H335 [ ][ ]. Important Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use [ ][ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDKINCUTSIQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646165
Record name 4-Bromo-6-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-03-9
Record name 4-Bromo-6-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-6-chloro-1H-indazole, a key heterocyclic intermediate. We will delve into its physicochemical properties, synthetic pathways, reactivity, and critical role in medicinal chemistry, offering field-proven insights for its application in research and development.

Core Compound Identity and Physicochemical Properties

This compound (CAS No. 885519-03-9) is a di-halogenated indazole derivative that has emerged as a versatile building block in organic synthesis.[1] Its structural features, particularly the distinct halogen substituents on the benzene ring, provide a platform for selective and sequential functionalization, making it an invaluable precursor for constructing targeted compound libraries.[1] The indazole core itself is recognized as a "privileged structure" in medicinal science, frequently appearing in compounds with a wide array of pharmacological activities.[1][2]

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 885519-03-9[3][4][5]
Molecular Formula C₇H₄BrClN₂[1][5]
Molecular Weight 231.48 g/mol [1][5]
IUPAC Name This compound[5]
Appearance Off-white to yellow solid[1]
Melting Point 219-221 °C[1][3][4]
Boiling Point 364.1 ± 22.0 °C (Predicted)[1][3][4]
Purity Typically ≥96%[4][6]

Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the specific arrangement and differing reactivity of its functional groups.

Molecular Reactivity

The molecule's reactivity is centered on three key areas:

  • Halogen Substituents : The benzene portion of the molecule contains a bromine atom at position 4 and a chlorine atom at position 6.[1] This di-halogenated pattern is the cornerstone of its versatility, as the reactivity differences between bromine and chlorine can be exploited under various reaction conditions (e.g., metal-catalyzed cross-coupling) for selective, site-specific functionalization.[1] Both halogens can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions.[1]

  • N1-Position of the Indazole Ring : The nitrogen at the N1 position can be readily functionalized.[1] Common reactions include methylation (using methyl iodide), acylation (using acid chlorides or anhydrides), and N-arylation through copper- or palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of diverse substituents to modulate the molecule's electronic properties and biological activity.

Retrosynthesis and Common Synthetic Pathway

A logical retrosynthetic analysis of the indazole ring often involves breaking the N-N and C-N bonds, pointing towards a cyclization reaction from a substituted aniline precursor.[1] A well-documented, high-yield synthesis starts from 2-fluoroaniline.[7]

This multi-step process is chosen for its efficiency and control over the regiochemistry of the halogenation steps. The fluorine atom serves as a directing group and is ultimately displaced during the final ring-closing reaction with hydrazine.

G cluster_0 A 2-Fluoroaniline B Chlorination (NCS) A->B 80% Yield C Bromination (NBS) A->C D 2-Bromo-4-chloro- 6-fluoroaniline B->D E Diazotization (NaNO₂) D->E F Reaction with Formaldoxime E->F G 2-Bromo-4-chloro- 6-fluorobenzaldehyde F->G 45% Yield H Cyclization (Hydrazine Hydrate) G->H I 4-Bromo-6-chloro- 1H-indazole H->I 90% Yield

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 4-Chloro-2-fluoroaniline

  • Dissolve 2-fluoroaniline in a suitable solvent such as acetonitrile.

  • Cool the reaction mixture to below 10°C.

  • Add N-chlorosuccinimide (NCS) portion-wise while maintaining the temperature.

  • Allow the reaction to proceed for several hours until completion, monitored by TLC or GC-MS.

  • Isolate the product, 4-chloro-2-fluoroaniline. This step typically achieves a yield of around 80%.[7]

Step 2: Synthesis of 2-Bromo-4-chloro-6-fluoroaniline

  • The product from Step 1 is brominated using N-bromosuccinimide (NBS).[7]

  • The bromine is directed to the position ortho to the amino group, yielding 2-bromo-4-chloro-6-fluoroaniline.[1]

  • This reaction is highly efficient, with reported yields of approximately 90%.[7]

Step 3: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde

  • The aniline derivative from Step 2 undergoes a diazotization reaction using sodium nitrite (NaNO₂) in an acidic medium.[1][7]

  • The resulting unstable diazonium salt is used in situ and reacted with formaldoxime to produce the corresponding aldehyde.[7]

  • This two-stage, one-pot procedure results in the formation of 2-bromo-4-chloro-6-fluorobenzaldehyde in about a 45% yield.[7]

Step 4: Cyclization to form this compound

  • The final, critical ring-forming reaction involves treating the aldehyde from Step 3 with hydrazine hydrate (typically an 80% solution).[1][7]

  • This treatment leads to cyclization and the formation of the stable indazole scaffold.

  • The target compound, this compound, is afforded in an excellent yield of around 90%.[7]

Spectroscopic Characterization

Structural confirmation and purity assessment of this compound are routinely performed using standard analytical techniques. While specific spectra are proprietary to suppliers, documentation for methods such as ¹H NMR, HPLC, and LC-MS is typically available upon request from commercial vendors.[8][9] These analyses are crucial for verifying the identity and purity of the compound before its use in further synthetic applications.

Applications in Drug Discovery

The indazole nucleus is a cornerstone in modern medicinal chemistry, with derivatives showing a vast range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] this compound serves as a high-value starting material for the synthesis of potent therapeutic agents.[1] Its di-halogenated nature allows for the systematic and selective introduction of various pharmacophores through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the rapid generation of diverse compound libraries for high-throughput screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and compound stability.

5.1. Hazard Identification

Hazard ClassStatementGHS CodeSource(s)
Acute Toxicity (Oral)Harmful if swallowedH302[1][10]
Acute Toxicity (Dermal)Harmful in contact with skinH312[10]
Skin IrritationCauses skin irritationH315[1][10]
Eye IrritationCauses serious eye irritationH319[1][10]
Acute Toxicity (Inhalation)Harmful if inhaledH332[10]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1][10]

The compound is typically labeled with the GHS07 pictogram and the signal word "Warning".

5.2. Recommended Handling

  • Work in a well-ventilated area or outdoors.[10]

  • Avoid breathing dust.[10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Wash hands thoroughly after handling.[10]

  • In case of eye contact, rinse cautiously with water for several minutes.[10]

5.3. Storage To ensure long-term stability and prevent degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

Conclusion

This compound is a strategically important intermediate for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable reactivity, and established high-yield synthetic routes make it a reliable and valuable tool for researchers. The dual halogenation provides a flexible handle for creating novel and complex molecular architectures, solidifying its role as a key building block in the development of future therapeutics.

References

  • PubChem. (n.d.). This compound.
  • Semantic Scholar. (n.d.). Synthesis of this compound.
  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information.
  • Capot Chemical. (n.d.). MSDS of 6-Bromo-4-chloro-1H-indazole.
  • PubChem. (n.d.). 4-Bromo-6-chloro-1H-indole.
  • Oakwood Chemical. (n.d.). This compound.
  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6537.
  • Taylor & Francis Online. (2020). Indazole – Knowledge and References.
  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

A Technical Guide to 4-Bromo-6-chloro-1H-indazole (CAS: 885519-03-9): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-6-chloro-1H-indazole is a di-halogenated heterocyclic compound that has emerged as a high-value building block in the fields of organic synthesis and medicinal chemistry.[1] Its structural significance is rooted in the indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The indazole nucleus is widely recognized as a "privileged structure" in drug discovery, forming the backbone of numerous compounds with diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3]

This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of this compound. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, the strategic implications of its unique reactivity, and its practical application as a versatile precursor for constructing targeted molecular libraries.

Physicochemical Properties and Identification

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 885519-03-9[1][4][5][6][7][8]
Molecular Formula C₇H₄BrClN₂[1][7][8][9]
Molecular Weight 231.48 g/mol [1][5][7][8][9]
IUPAC Name This compound[1][5]
Appearance Off-white to yellow solid[1]
Melting Point 219-221 °C[1]
Boiling Point 364.1 ± 22.0 °C (Predicted)[1]
Purity ≥98% (Typical)[9]
InChI Key KCDKINCUTSIQAF-UHFFFAOYSA-N[5]
SMILES C1=C(C=C(C2=C1NN=C2)Br)Cl[5]

Synthesis Strategies

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The most common approaches rely on the construction of the indazole ring from a suitably substituted aniline precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the indazole core involves breaking the N1-N2 and C7a-N1 bonds. This strategy points towards a cyclization reaction, such as the Jacobson indazole synthesis, which utilizes an o-toluidine derivative or a related precursor that can be converted into a diazonium salt for intramolecular cyclization.[1]

G Target This compound Strategy Jacobson-type Cyclization Target->Strategy Intermediate Substituted o-toluidine or aniline precursor Strategy->Intermediate

Caption: Retrosynthetic approach for the indazole scaffold.

Detailed Synthetic Protocol

A well-documented and high-yield synthesis starts from 2-fluoroaniline.[1] This pathway strategically installs the halogen atoms before forming the indazole ring. The fluorine atom serves as a temporary directing group and is ultimately displaced during the cyclization step.

Workflow of Synthesis:

G cluster_0 Synthesis Pathway A 2-Fluoroaniline B 2-Fluoro-4-chloroaniline A->B  NCS   C 2-Bromo-4-chloro-6-fluoroaniline B->C  NBS (90%)   D 2-Bromo-4-chloro-6-fluorobenzaldehyde C->D  1. NaNO₂, H⁺  2. Formaldoxime (45%)   E This compound D->E  Hydrazine Hydrate (90%)  

Caption: High-yield synthetic workflow for this compound.

Step-by-Step Methodology:

  • Chlorination of 2-Fluoroaniline: 2-Fluoroaniline is first chlorinated at the para-position. N-Chlorosuccinimide (NCS) is the reagent of choice as it is a mild electrophilic chlorinating agent that is highly effective for activated aromatic rings, minimizing side reactions.

  • Bromination of 2-Fluoro-4-chloroaniline: The resulting aniline is brominated using N-Bromosuccinimide (NBS). The amino group is a strong ortho-, para-director. With the para position blocked by chlorine, bromination occurs regioselectively at the ortho position, yielding 2-bromo-4-chloro-6-fluoroaniline in high yield (90%).[1]

  • Diazotization and Formylation: The primary amino group of the di-halogenated aniline is converted into a diazonium salt using sodium nitrite (NaNO₂) in an acidic medium. This highly reactive intermediate is used in situ and reacted with formaldoxime to install a formyl group, producing 2-bromo-4-chloro-6-fluorobenzaldehyde.[1] This step is crucial for setting up the subsequent cyclization.

  • Indazole Ring Formation (Cyclization): The final and key step is the treatment of the aldehyde with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the aldehyde, followed by an intramolecular nucleophilic aromatic substitution where the hydrazine nitrogen displaces the activated fluorine atom, leading to ring closure and the formation of the thermodynamically stable this compound product in excellent yield (90%).[1]

Chemical Reactivity and Strategic Functionalization

The true value of this compound lies in its potential for selective, multi-point functionalization, making it a powerful scaffold for building molecular complexity.

Caption: Key reactivity sites on the this compound scaffold.

Differential Halogen Reactivity

The presence of two different halogens on the benzene ring is the compound's most significant feature.[1] In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-Br bond is generally more reactive than the C-Cl bond. This differential reactivity allows for selective, sequential functionalization. A chemist can first perform a cross-coupling reaction at the C4-position (targeting the bromide) under milder conditions, and then, using more forcing conditions or a different catalyst system, perform a second, different coupling reaction at the C6-position (targeting the chloride). This provides a powerful and controlled method for introducing two distinct substituents onto the scaffold.

N1-Position Derivatization

The N1-H of the pyrazole ring is acidic and can be readily deprotonated with a suitable base, allowing for a variety of functionalization reactions:[1]

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH) introduces alkyl groups.

  • N-Arylation: Palladium or copper-catalyzed cross-coupling reactions with aryl halides or aryl boronic acids can be used to synthesize N-aryl indazoles.

  • N-Acylation: Treatment with acylating agents, such as acetyl chloride or acetic anhydride, yields N-acyl indazoles. This can serve as a protecting group strategy or be used to modulate the electronic properties of the ring system.

Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a critical starting material. Its utility stems from its role as a versatile scaffold. By leveraging the distinct reactivity at the N1, C4, and C6 positions, medicinal chemists can rapidly generate large, diverse libraries of novel indazole derivatives.[1] These libraries can then be screened for biological activity against various targets, such as protein kinases, enzymes, and receptors, accelerating the hit-to-lead optimization process in drug discovery programs. The indazole core is present in approved drugs like Pazopanib (an anti-cancer agent) and Benzydamine (an anti-inflammatory agent), highlighting the therapeutic potential of this heterocyclic family.[2][3]

Analytical Characterization

A full characterization of this compound is essential to confirm its identity and purity. While specific spectral data is proprietary to individual suppliers, the expected analytical profile would include:

  • ¹H NMR: Signals corresponding to the three aromatic protons on the indazole ring system and the N-H proton.

  • ¹³C NMR: Signals for the seven distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight (231.48 g/mol ), showing a characteristic isotopic pattern due to the presence of both bromine and chlorine.

  • Elemental Analysis: The experimental percentages of C, H, N, and Cl should closely match the theoretical values.

ElementTheoretical %
Carbon (C)36.31%
Hydrogen (H)1.74%
Nitrogen (N)12.10%
Chlorine (Cl)15.31%
(Data from Benchchem)[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. It is intended for research use only and is not for human or veterinary applications.[1]

Hazard InformationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][10]
Precautionary Statements P261: Avoid breathing dust/fumes.P280: Wear protective gloves/protective clothing/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

Handling:

  • Always use this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][12]

  • Avoid generating dust.[10][12] When handling the solid, use procedures that minimize aerosolization.

  • Wash hands thoroughly after handling.[10]

Storage:

  • To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Recommended storage temperature is 2-8°C.[1]

Conclusion

This compound (CAS 885519-03-9) is more than just a chemical intermediate; it is a strategically designed tool for advanced organic synthesis. Its key attributes—the stable and biologically relevant indazole core, combined with differentially reactive halogen handles at the C4 and C6 positions—provide chemists with a reliable and versatile platform for constructing complex molecules. The well-defined synthetic routes and the potential for controlled, sequential functionalization make it an invaluable asset in the pursuit of novel therapeutic agents.

References

  • This compound | C7H4BrClN2 | CID 24728100. PubChem. [Link]
  • This compound. Oakwood Chemical. [Link]
  • CAS No : 885519-03-9 | Product Name : this compound.
  • MSDS of 6-Bromo-4-chloro-1H-indazole. Capot Chemical. [Link]
  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-chloro-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] Its rigid bicyclic structure, composed of a pyrazole ring fused to a benzene ring, coupled with the presence of two distinct halogen substituents, makes it a versatile scaffold for the development of novel therapeutic agents. The indazole core is a privileged structure in drug discovery, appearing in a range of pharmacologically active molecules.[1] The bromine and chlorine atoms on the benzene ring of this compound offer orthogonal handles for functionalization, enabling the synthesis of diverse compound libraries through various cross-coupling reactions.[1] A thorough understanding of the physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, along with detailed experimental protocols for their determination.

Molecular and General Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for calculating reaction stoichiometries, predicting chemical behavior, and ensuring safe handling.

PropertyValueSource(s)
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [1][2]
Appearance Off-white to yellow solid[1]
CAS Number 885519-03-9[2][3]
IUPAC Name This compound[2]

Thermal Properties

The thermal behavior of a compound dictates its physical state under different temperature conditions and is a key indicator of its purity.

Melting Point

The melting point is a critical parameter for the identification and purity assessment of a solid compound. For this compound, the reported melting point is:

  • 219-221 °C [1]

A sharp melting point range is indicative of high purity. Impurities typically lead to a depression and broadening of the melting point range.

Boiling Point (Predicted)

Due to its high melting point, the experimental determination of the boiling point of this compound is challenging as it may decompose at elevated temperatures. The predicted boiling point is:

  • 364.1 ± 22.0 °C [1]

This prediction is based on computational models and provides an estimate of the temperature at which the compound would boil at standard pressure.

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its use in synthesis, purification, and biological assays.

Qualitative Solubility:

  • Recrystallization Solvents: The compound can be purified by recrystallization from water or ethanol, suggesting some degree of solubility in these protic solvents at elevated temperatures.[3]

Predicted Solubility:

Based on its structure, which contains both polar (N-H bond) and nonpolar (halogenated benzene ring) regions, the following solubility profile can be anticipated:

  • Good Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Moderate Solubility: In polar protic solvents like methanol and ethanol, likely increasing with temperature.

  • Low Solubility: In nonpolar solvents such as hexanes and toluene.

  • Sparingly Soluble: In water at room temperature.

Spectroscopic Properties

Spectroscopic data provides detailed information about the molecular structure and electronic environment of this compound. While publicly available spectra are limited, the expected characteristics can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

  • N-H Stretch: A broad peak in the region of 3200-3400 cm⁻¹.

  • C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: In the 1250-1350 cm⁻¹ region.

  • C-Cl Stretch: A strong peak in the 600-800 cm⁻¹ region.

  • C-Br Stretch: A strong peak in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens. The fragmentation pattern will provide further structural information.

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Storage:

  • Store under an inert gas (nitrogen or argon) at 2-8°C.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind a small amount of This compound to a fine powder. B Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Place the capillary tube in the melting point apparatus. D Heat rapidly to ~15-20°C below the expected melting point. C->D E Decrease heating rate to 1-2°C per minute. D->E F Record the temperature at which the first liquid appears (T1). E->F G Record the temperature at which the entire solid has melted (T2). F->G H The melting point range is T1 - T2. G->H I Repeat the measurement twice for accuracy. H->I

Caption: Workflow for Melting Point Determination.

Solubility Determination (Gravimetric Method)

This protocol outlines a method for the quantitative determination of solubility in a given solvent.

SolubilityWorkflow cluster_prep Saturation cluster_separation Sample Separation cluster_analysis Quantification A Add an excess of this compound to a known volume of solvent in a sealed vial. B Agitate the vial at a constant temperature for 24 hours to reach equilibrium. A->B C Allow the undissolved solid to settle. B->C D Carefully withdraw a known volume of the supernatant using a filtered syringe. C->D E Transfer the supernatant to a pre-weighed container. D->E F Evaporate the solvent completely under reduced pressure or gentle heating. E->F G Weigh the container with the dry residue. F->G H Calculate the mass of the dissolved solid and determine the solubility (e.g., in g/L). G->H

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is a key intermediate with significant potential in drug discovery and organic synthesis. This guide has provided a detailed overview of its physical properties, drawing from available data and established scientific principles to offer predictions where experimental values are not publicly accessible. The included protocols offer a framework for the accurate and reliable determination of these properties in a laboratory setting. A thorough understanding and application of this knowledge are essential for the safe and effective utilization of this versatile chemical scaffold.

References

  • PubChem. This compound.
  • PubChem. 4-Bromo-6-chloro-1H-indole.
  • ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

Sources

4-Bromo-6-chloro-1H-indazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-6-chloro-1H-indazole: A Pivotal Intermediate in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, the indazole core stands out as a "privileged structure," frequently appearing in compounds with a wide array of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of this compound, a di-halogenated indazole derivative that has emerged as a highly versatile and valuable intermediate in the synthesis of complex molecules for cutting-edge drug discovery programs.[1]

This document delves into the core physicochemical properties, synthesis, chemical reactivity, and applications of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Core Physicochemical Properties

This compound is an off-white to yellow solid at room temperature.[1] Its molecular structure, featuring a fused benzene and pyrazole ring system with distinct halogen substituents, provides a unique platform for selective chemical modifications. The key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Weight 231.48 g/mol [3], [1], [4]
Molecular Formula C₇H₄BrClN₂[3], [1]
CAS Number 885519-03-9[3], [1]
Melting Point 219-221 °C[1], [5]
Boiling Point (Predicted) 364.1 ± 22.0 °C[1],
IUPAC Name This compound[3]
InChI Key KCDKINCUTSIQAF-UHFFFAOYSA-N[3], [1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available aniline derivatives. One common and logical pathway involves the diazotization of a di-halogenated aniline precursor, followed by an intramolecular cyclization. This approach provides a reliable method for constructing the indazole ring system.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the indazole ring at the N1-N2 and C7a-N1 bonds points towards a substituted o-toluidine or, more practically, a di-halogenated aniline derivative that can be converted into a diazonium salt for subsequent cyclization.[1]

G Target This compound Intermediate1 Diazonium Salt Intermediate Target->Intermediate1 Intramolecular Cyclization StartingMaterial 2-Bromo-4-chloro-6-fluoroaniline Intermediate1->StartingMaterial Diazotization (NaNO₂, H⁺)

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis via Diazotization

This protocol outlines a representative synthesis starting from 2-fluoroaniline. The choice of a fluorine-substituted precursor is strategic, as the fluorine atom acts as a good leaving group in the final cyclization step.

Step 1: Chlorination of 2-Fluoroaniline

  • Dissolve 2-fluoroaniline in a suitable solvent such as acetonitrile.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup to isolate the chlorinated product.

Step 2: Bromination

  • Dissolve the product from Step 1 in a suitable solvent (e.g., acetonitrile).

  • Add N-bromosuccinimide (NBS) and stir at room temperature.

  • Monitor the reaction for the formation of the di-halogenated product, 2-bromo-4-chloro-6-fluoroaniline.[1]

  • Isolate the product via extraction and purify by recrystallization or column chromatography.

Step 3: Diazotization and Cyclization

  • Suspend the 2-bromo-4-chloro-6-fluoroaniline in an acidic medium (e.g., aqueous HCl).

  • Cool the suspension to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂). The primary amino group is converted in situ to a diazonium salt.[1][6]

  • Allow the reaction mixture to warm to room temperature. The unstable diazonium salt will undergo spontaneous intramolecular cyclization, with the expulsion of the fluoride ion, to form the indazole ring.

  • The solid product, this compound, precipitates from the solution.

  • Collect the solid by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or a similar solvent.[6]

Chemical Reactivity and Strategic Functionalization

The true utility of this compound in drug development lies in its potential for selective functionalization. The molecule offers three primary sites for modification: the N1-position of the indazole ring and the C4-bromo and C6-chloro substituents.

N-Functionalization

The nitrogen atom at the N1 position can be readily alkylated, arylated, or acylated using standard synthetic methodologies.[1]

  • N-Alkylation: Achieved using alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • N-Arylation: Commonly performed via copper or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or aryl boronic acids.[1]

  • N-Acylation: The N1-nitrogen can be acylated with acyl chlorides or anhydrides, which can also serve as a protecting group strategy.[1]

C-C and C-N Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is a key strategic advantage. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C4 position.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively functionalize the C4-position while leaving the C6-chloro group intact for a subsequent, different coupling reaction. This sequential, site-specific functionalization is invaluable for building molecular complexity and creating targeted compound libraries.[1]

G cluster_0 Reaction Pathways cluster_1 N1-Functionalization cluster_2 C4-Functionalization (Selective) cluster_3 C6-Functionalization Indazole This compound N_Alkylation N-Alkylated Product Indazole->N_Alkylation R-X, Base N_Arylation N-Arylated Product Indazole->N_Arylation Ar-B(OH)₂, Pd/Cu catalyst C4_Suzuki C4-Aryl Product Indazole->C4_Suzuki Ar-B(OH)₂, Pd Catalyst C4_Sonogashira C4-Alkynyl Product Indazole->C4_Sonogashira Alkyne, Pd/Cu Catalyst C6_Product C6-Functionalized Product C4_Suzuki->C6_Product Further Coupling (harsher conditions)

Caption: Key functionalization pathways for this compound.

Applications in Drug Discovery: A Case Study

The indazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents, including kinase inhibitors for cancer therapy.[2] this compound serves as a critical starting material or intermediate in the synthesis of such complex molecules. A prominent example is its use in the synthesis of precursors for Lenacapavir , a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.[7] The synthesis of related 3-aminoindazole fragments often involves the reaction of a halogenated benzonitrile with hydrazine, where the halogen substitution pattern, such as that found in derivatives of this compound, is crucial for directing the cyclization and providing handles for further elaboration.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

  • Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9]

  • Storage: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Recommended storage temperature is typically between 2-8 °C.[1][11]

  • Spills: In case of a spill, avoid generating dust.[8] Use dry clean-up procedures (e.g., sweeping or vacuuming) and place the material in a sealed container for disposal.[8][9]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined structure, coupled with the differential reactivity of its halogen substituents, provides a robust and flexible platform for the synthesis of complex, biologically active molecules. From its logical synthesis to its application in constructing advanced drug candidates, this compound exemplifies the critical role that versatile building blocks play in the pipeline of modern therapeutic development. A thorough understanding of its properties, reactivity, and handling is essential for any research professional seeking to leverage its synthetic potential.

References

  • This compound | C7H4BrClN2 | CID 24728100.
  • This compound. Oakwood Chemical. [Link]
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). [Link]
  • 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, PubMed Central. [Link]
  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

Sources

structure elucidation of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-6-chloro-1H-indazole

Abstract

This guide provides a comprehensive framework for the unambiguous , a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a versatile building block, its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic transformations and the biological activity of derived molecules.[1] This document moves beyond a simple listing of analytical techniques, offering a logical, integrated workflow that leverages mass spectrometry, multi-nuclear and multi-dimensional Nuclear Magnetic Resonance (NMR), and other spectroscopic methods. We delve into the causality behind experimental choices, presenting a self-validating system for researchers and scientists to confirm the molecular architecture with the highest degree of confidence.

Introduction: The Significance of Structural Verification

This compound (C₇H₄BrClN₂) is a substituted indazole, a class of bicyclic heteroaromatic compounds known as "privileged structures" in medicinal science due to their presence in a wide array of pharmacologically active agents.[1] The specific placement of the bromine and chlorine atoms on the benzene ring provides distinct reactive handles for site-specific functionalization, typically through metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[1] Therefore, absolute certainty of the substitution pattern is not merely an academic exercise; it is a critical quality attribute that dictates the success of multi-step syntheses in drug discovery programs.

This guide outlines the synergistic application of modern analytical techniques to definitively confirm the identity and purity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[1][2]
Molecular Weight 231.48 g/mol [1][2]
Appearance Off-white to yellow solid[1]
Melting Point 219-221 °C[1][3]
IUPAC Name This compound[2]
CAS Number 885519-03-9[1][2][4]

Foundational Context: A Representative Synthesis

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities, such as regioisomers, which are often the primary challenge in structure elucidation. A common route to this compound involves a multi-step process starting from a substituted aniline, as depicted below.[5] This pathway, involving halogenation, diazotization, and cyclization, highlights the possibility of forming other isomers if the directing effects of the substituents are not perfectly controlled.

Synthesis_Workflow cluster_0 Synthesis of this compound A 2-Fluoroaniline B 4-Chloro-2-fluoroaniline A->B NCS (Chlorination) C 2-Bromo-4-chloro-6-fluoroaniline B->C NBS (Bromination) D 2-Bromo-4-chloro-6-fluorobenzaldehyde C->D 1. NaNO2 2. Formaldoxime E This compound D->E Hydrazine Hydrate (Cyclization) NMR_Workflow cluster_1 Integrated NMR Structure Elucidation H1 ¹H NMR (Proton Environment) HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC HSQC->HMBC Assign CHn groups Structure Final Structure This compound HMBC->Structure Confirm Connectivity & Substituent Positions

Caption: Workflow for definitive structure assignment using NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is common for indazoles).

  • ¹H Spectrum: Acquire a standard ¹H NMR spectrum.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra: Perform standard gradient-selected HSQC and HMBC experiments.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis: Assign all ¹H and ¹³C signals based on chemical shifts, multiplicities, and, most critically, the correlations observed in the HSQC and HMBC spectra.

Corroborative Spectroscopic Analysis

While MS and NMR provide the core structural data, other techniques offer valuable supporting evidence.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Table 4: Key Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3100 - 3300 (broad)
C-H (aromatic)Stretching3000 - 3100
C=C (aromatic)Ring Stretching1450 - 1600
C-NStretching1250 - 1350
C-ClStretching700 - 850
C-BrStretching500 - 650
UV-Visible Spectroscopy

Causality: The UV-Vis spectrum provides information about the electronic transitions within the conjugated π-system of the indazole ring. [1]The presence of halogen substituents is known to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent indazole. [1]While not typically used for primary structure determination, it serves as a useful fingerprint for the chromophore.

Final Verification: Purity Assessment via HPLC

Causality: An immaculate structure elucidation is meaningless if the sample is impure. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. [1]It separates the target compound from any starting materials, byproducts, or isomers, allowing for quantification of its purity.

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase (~1 mg/mL).

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Analysis: Inject the sample and monitor the chromatogram. Purity is determined by the area percentage of the main peak. A purity level of >97% is common for research-grade materials.

Table 5: Typical HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), often with 0.1% TFA or Formic Acid
Flow Rate 1.0 mL/min
Detector UV-Vis at 254 nm and 220 nm
Column Temperature 25-30 °C

Conclusion

The is a process of accumulating and integrating evidence from orthogonal analytical techniques. It begins with the confirmation of the elemental formula by High-Resolution Mass Spectrometry , focusing on the unique isotopic signature of the bromine and chlorine atoms. The core of the process lies in a suite of NMR experiments , where ¹H and ¹³C NMR provide the initial atomic census, and 2D HMBC spectroscopy definitively establishes the connectivity and confirms the 4,6-substitution pattern, ruling out other isomers. Finally, IR spectroscopy corroborates the presence of key functional groups, and HPLC confirms the sample's purity. This multi-faceted, self-validating approach ensures the highest level of structural confidence, a non-negotiable requirement for its application in precision-driven fields like drug development.

References

  • Synthesis of this compound - Semantic Scholar. (n.d.).
  • This compound | C7H4BrClN2 | CID 24728100 - PubChem. (n.d.).
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. (n.d.).
  • 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113 - PubChem. (n.d.).
  • This compound - Oakwood Chemical. (n.d.).
  • (PDF) 13 C NMR of indazoles - ResearchGate. (n.d.).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (n.d.).

Sources

Navigating the Spectroscopic Landscape of 4-Bromo-6-chloro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and organic synthesis, the precise characterization of molecular entities is paramount. This technical guide offers an in-depth exploration of the spectroscopic properties of 4-Bromo-6-chloro-1H-indazole, a halogenated indazole derivative of significant interest in medicinal chemistry. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of its spectral signature to facilitate its identification, purification, and application in complex synthetic pathways.

Introduction: The Significance of this compound

This compound (CAS No. 885519-03-9) is a heterocyclic compound with a molecular formula of C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol .[1] Its structure, featuring a bicyclic indazole core substituted with both bromine and chlorine atoms, makes it a valuable and versatile building block in the synthesis of a wide array of biologically active molecules. The indazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. The presence of two distinct halogen atoms on the benzene ring of this compound offers multiple sites for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

This guide will provide a detailed analysis of the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Understanding these spectroscopic fingerprints is essential for confirming the identity and purity of the compound, which are critical parameters in any research and development setting.

General Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 885519-03-9[1]
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [1]
Appearance Off-white to yellow solid[2]
Melting Point 219-221 °C[2]

Spectroscopic Data and Interpretation

A thorough spectroscopic analysis is indispensable for the unambiguous identification and quality control of this compound. Although publicly available experimental spectra are limited, this section provides predicted data and interpretation based on the known effects of substituents on the indazole core, drawing from general principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the indazole ring.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton of the indazole ring.

  • Aromatic Region (δ 7.0 - 8.5 ppm): Three signals are anticipated in this region, corresponding to the protons at positions 3, 5, and 7 of the indazole ring. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.

  • N-H Proton (δ 10.0 - 13.0 ppm): A broad singlet corresponding to the N-H proton of the pyrazole ring is expected. The chemical shift of this proton can be highly dependent on the solvent and concentration.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (δ 110 - 150 ppm): Seven distinct signals are expected for the seven carbon atoms of the indazole ring. The carbons directly attached to the electronegative halogen atoms (C4 and C6) will be significantly influenced.

  • The chemical shifts of the carbons in the pyrazole ring will also be characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion, providing strong evidence for the presence of these two halogens.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹)Functional Group
3100 - 3000C-H stretching (aromatic)
1620 - 1450C=C stretching (aromatic)
1500 - 1400N-H bending
1100 - 1000C-Cl stretching
700 - 600C-Br stretching

Synthesis and Purification

A general synthetic route to this compound involves a multi-step process starting from a substituted aniline derivative. A plausible synthetic pathway is outlined below.[3][4]

Synthesis_Workflow A 2-Fluoro-4-chloroaniline B 2-Fluoro-4-chloro-6-bromoaniline A->B Bromination (NBS) C Diazonium salt B->C Diazotization (NaNO2, H+) D This compound C->D Cyclization

Figure 1: A potential synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Bromination: To a solution of 2-fluoro-4-chloroaniline in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

  • Diazotization and Cyclization: Dissolve the resulting 2-fluoro-4-chloro-6-bromoaniline in an appropriate acidic medium and cool the solution. Add a solution of sodium nitrite dropwise while maintaining a low temperature. The resulting diazonium salt is then allowed to cyclize, which may be facilitated by gentle warming.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key characteristics of this compound. While experimental data from public repositories is scarce, the predicted values and interpretations based on established principles offer valuable guidance for researchers. The detailed synthetic and purification protocols, along with safety information, further equip scientists with the necessary knowledge to confidently work with this important synthetic building block. As a key intermediate in the development of novel therapeutics, a thorough understanding of the spectroscopic properties of this compound is crucial for advancing medicinal chemistry research.

References

  • PubChem. This compound. [Link]
  • Oakwood Chemical. This compound. [Link]
  • National Center for Biotechnology Information.

Sources

A Guide to the Synthesis of 4-Bromo-6-chloro-1H-indazole: A Key Intermediate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of a proven synthetic route for 4-Bromo-6-chloro-1H-indazole (CAS No. 885519-03-9), a critical heterocyclic building block in medicinal chemistry.[1][2][3] The indazole scaffold is a privileged structure found in numerous kinase inhibitors, making the efficient and scalable synthesis of its derivatives a topic of significant interest to researchers in drug development.[4][5][6] This document outlines a robust, multi-step synthesis starting from 2-fluoroaniline, proceeding through key halogenation and diazotization steps, and culminating in a cyclization to form the target indazole. We will delve into the mechanistic rationale behind each transformation, provide a detailed experimental protocol, and discuss the critical parameters for ensuring a successful, high-yield synthesis.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole nucleus is a cornerstone in the design of modern therapeutics, particularly in the field of oncology. Its unique structural and electronic properties allow it to serve as a versatile hinge-binding motif in a multitude of protein kinase inhibitors.[6] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Consequently, molecules that can selectively modulate kinase activity are of immense therapeutic value.

This compound, in particular, is a di-halogenated derivative that serves as a crucial precursor for the synthesis of more complex and potent inhibitors.[1] The bromine and chlorine atoms provide orthogonal synthetic handles for further functionalization, often through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[1] Its application as a key intermediate in the synthesis of compounds like Crizotinib, a potent ALK and MET inhibitor, underscores its importance in pharmaceutical research and development.[7][8][9]

This guide focuses on a well-documented and reliable synthetic pathway, providing both the theoretical underpinning and practical, actionable steps for its laboratory-scale preparation.

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic disconnection of this compound points towards a strategy involving the formation of the pyrazole ring fused to a halogenated benzene precursor. A common and effective method for constructing the indazole ring system is the cyclization of a diazonium salt derived from an appropriately substituted aniline. This leads us to the key intermediate, 2-bromo-4-chloro-6-fluorobenzaldehyde, which can be synthesized from a commercially available starting material like 2-fluoroaniline.

The chosen forward synthesis strategy, therefore, involves a four-step sequence:

  • Chlorination: Selective ortho-chlorination of 2-fluoroaniline.

  • Bromination: Regioselective bromination of the resulting 4-chloro-2-fluoroaniline.

  • Diazotization & Formylation: Conversion of the aniline to a benzaldehyde via a diazonium intermediate.

  • Cyclization: Ring closure with hydrazine to form the final indazole product.

This pathway is advantageous due to the availability of the starting material and the generally high yields of the individual steps.

Overall Synthetic Workflow

The following diagram illustrates the multi-step synthesis from the starting material to the final product.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Discussion & Experimental Protocols

As a Senior Application Scientist, it is crucial to understand not just the "how" but the "why" of each step. This section explains the causality behind the chosen reagents and conditions.

Step 1 & 2: Sequential Halogenation

The first two steps involve the selective installation of chlorine and bromine atoms onto the aniline ring.

  • Step 1: Chlorination. The synthesis commences with the chlorination of 2-fluoroaniline using N-chlorosuccinimide (NCS). The amino group is a powerful ortho-, para-director. The fluorine atom is also an ortho-, para-director but is deactivating. The directing effects combine to favor substitution at the para-position relative to the amino group, yielding 4-chloro-2-fluoroaniline.[10]

  • Step 2: Bromination. Following chlorination, the intermediate is brominated using N-bromosuccinimide (NBS). The amino group's directing effect now places the incoming bromine atom ortho to itself and meta to the chlorine, resulting in the desired 2-bromo-4-chloro-6-fluoroaniline in high yield.[1][10]

Step 3: Diazotization and Formylation

This step is a classic transformation of an aromatic amine into another functional group, in this case, an aldehyde.

  • Mechanism: The primary aromatic amine is treated with sodium nitrite (NaNO₂) in a strong acidic medium.[1] The acid protonates the nitrite to form nitrous acid (HNO₂) in situ. The amine then attacks the nitrous acid, and after a series of proton transfers and water elimination, a stable diazonium salt is formed.[11] This reaction is conducted at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures.[11] The resulting diazonium salt is then reacted with formaldoxime to install the aldehyde functionality, affording 2-bromo-4-chloro-6-fluorobenzaldehyde.[10]

Step 4: Indazole Ring Formation (Cyclization)

This is the key ring-forming step that generates the heterocyclic core.

  • Mechanism: The aldehyde intermediate is treated with hydrazine hydrate (N₂H₄·H₂O). The reaction proceeds via the initial formation of a hydrazone by the condensation of hydrazine with the aldehyde. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The terminal nitrogen of the hydrazone attacks the carbon atom bearing the fluorine, displacing the fluoride ion and forming the pyrazole ring. The fluorine atom is a good leaving group in this context, activated by the ortho-aldehyde (now part of the hydrazone). This cyclization yields the final product, this compound, typically in excellent yield.[1][10]

Reaction Mechanism: Diazotization & Cyclization

The following diagram details the critical mechanistic steps involved in the formation of the indazole ring.

G cluster_0 Part A: Diazotization cluster_1 Part B: Cyclization Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, H⁺ 0-5 °C Aldehyde Halogenated Benzaldehyde Diazonium->Aldehyde Formdaldoxime Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone Hydrazine (N₂H₄) Indazole This compound Hydrazone->Indazole Intramolecular SNAr Cyclization

Caption: Key mechanistic transformations in the synthesis of the indazole core.

Detailed Experimental Protocol

This protocol is a synthesis of literature procedures and should be performed by trained chemists using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10]

Materials & Reagents:

  • 2-Fluoroaniline

  • N-Chlorosuccinimide (NCS)

  • N-Bromosuccinimide (NBS)

  • Sodium Nitrite (NaNO₂)

  • Hydrazine Hydrate (80% solution)

  • Formaldoxime

  • Appropriate solvents (e.g., Acetonitrile, DMF, Acetic Acid)

  • Hydrochloric Acid (HCl)

Protocol:

  • Synthesis of 4-Chloro-2-fluoroaniline: Dissolve 2-fluoroaniline in a suitable solvent like acetonitrile. Cool the solution in an ice bath. Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10 °C. Stir for 2-4 hours until TLC analysis shows complete consumption of the starting material. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

  • Synthesis of 2-Bromo-4-chloro-6-fluoroaniline: Dissolve the 4-chloro-2-fluoroaniline from the previous step in a solvent. Add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically complete within a few hours. Monitor by TLC. Work up the reaction as described in step 1 to isolate the di-halogenated aniline. A yield of approximately 90% can be expected for this step.[10]

  • Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde: Prepare a solution of the 2-bromo-4-chloro-6-fluoroaniline in aqueous acid (e.g., HCl). Cool the solution to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature strictly controlled. After the addition is complete, stir for an additional 30 minutes. In a separate flask, prepare the formaldoxime reagent. Add the cold diazonium salt solution to the formaldoxime solution. Allow the reaction to proceed to completion. Extract the resulting aldehyde product and purify. This step typically results in a moderate yield of around 45%.[10]

  • Synthesis of this compound: Dissolve the 2-bromo-4-chloro-6-fluorobenzaldehyde in a suitable solvent like ethanol or isopropanol. Add an 80% solution of hydrazine hydrate.[10] Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to afford this compound as an off-white to yellow solid.[1] This final cyclization step is typically very high-yielding, often around 90%.[10]

Data Summary & Characterization

The overall yield for this four-step process is approximately 29-30%.[10] The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol [1][3]
Appearance Off-white to yellow solid[1]
Melting Point 219-221 °C[1]
Purity (Typical) >97% (by HPLC)

Characterization Techniques:

  • ¹H and ¹³C NMR: To confirm the structure and substitution pattern of the indazole ring.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety & Handling

  • Halogenating Agents: NCS and NBS are irritants and should be handled with care in a fume hood.

  • Diazonium Salts: Intermediates formed during the diazotization step are potentially explosive, especially if allowed to dry. They should be kept cold and used in situ without isolation.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Always handle with appropriate gloves and eye protection in a well-ventilated area.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthetic route detailed in this guide represents a reliable and scalable method for producing high-purity this compound. By understanding the mechanistic principles behind each transformation and adhering to the outlined experimental procedures, research and development professionals can confidently access this pivotal intermediate. The strategic placement of the halogen atoms on the indazole core provides a versatile platform for the development of next-generation kinase inhibitors and other vital therapeutic agents.

References

  • PubMed. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Semantic Scholar. (n.d.). Synthesis of this compound.
  • ACS Publications. (n.d.). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry.
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ACS Publications. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development.
  • PubMed Central (PMC). (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • Google Patents. (n.d.). CN102898449A - Method for synthesizing Crizotinib intermediate.
  • ACS Publications. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development.
  • National Institutes of Health (NIH). (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Oakwood Chemical. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

Sources

An In-Depth Technical Guide to the Retrosynthetic Analysis of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-6-chloro-1H-indazole in Medicinal Chemistry

This compound is a di-halogenated indazole derivative that serves as a pivotal building block in the landscape of organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a fused pyrazole and benzene ring system with distinct halogen substituents, offers a versatile scaffold for the development of complex pharmaceutical agents. The bromine and chlorine atoms at the 4- and 6-positions, respectively, provide strategic handles for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[1] The differential reactivity of the C-Br and C-Cl bonds can also be exploited for selective chemical transformations.[1] This guide provides a comprehensive exploration of the retrosynthetic analysis of this compound, delving into logical disconnection strategies and presenting detailed, field-proven synthetic pathways.

Retrosynthetic Strategy: Deconstructing the Indazole Core

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The most common strategies for dissecting the indazole ring involve the cleavage of the N-N and N-C bonds.[1] This leads to two primary retrosynthetic pathways, each with its own set of advantages and challenges.

Pathway 1: The Jacobson-Type Cyclization Approach

This strategy is predicated on the formation of the indazole ring from a suitably substituted o-toluidine derivative, a classic approach known as the Jacobson-Huber synthesis.[2] The key disconnection is the N1-N2 bond, leading back to a diazotized aniline precursor.

Retrosynthetic Analysis of Pathway 1

Retrosynthesis_Pathway_1 target This compound intermediate1 4,6-Dichloro-1H-indazole target->intermediate1 C-Br Bond Formation (Electrophilic Bromination) intermediate2 2,4-Dichloro-6-methylaniline intermediate1->intermediate2 Indazole Formation (Diazotization/Cyclization) starting_material1 2,4-Dichloro-6-nitrotoluene intermediate2->starting_material1 N-O Bond Reduction

Caption: Retrosynthetic analysis of this compound via a Jacobson-type cyclization.

Forward Synthesis: A Step-by-Step Elucidation

The synthesis commences with the reduction of the nitro group of 2,4-dichloro-6-nitrotoluene. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various methods, most commonly catalytic hydrogenation or metal-acid reduction.

  • Causality of Experimental Choice: Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for its high efficiency and cleaner reaction profile, minimizing the formation of byproducts. Metal-acid systems, such as tin or iron in hydrochloric acid, are also effective and are classic methods for this reduction.

ParameterCatalytic HydrogenationMetal-Acid Reduction
Reducing Agent H₂ gasSn/HCl or Fe/HCl
Catalyst/Reagent Pd/CTin or Iron metal
Solvent Ethanol, Methanol, or Ethyl AcetateHydrochloric Acid
Temperature Room Temperature to 50 °CReflux
Pressure 1-5 atmAtmospheric
Typical Yield >90%80-90%

Experimental Protocol (Catalytic Hydrogenation):

  • To a solution of 2,4-dichloro-6-nitrotoluene (1.0 eq) in ethanol, add 10% Pd/C (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (3-5 atm).

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford 2,4-dichloro-6-methylaniline.

This pivotal step involves the formation of the indazole ring system through a diazotization of the aniline followed by an intramolecular cyclization. This is a modification of the Jacobson-Huber synthesis.

  • Mechanistic Insight: The aniline is first treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to form a diazonium salt. The in-situ generated diazonium salt then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by tautomerization to yield the stable 1H-indazole.

Jacobson_Mechanism cluster_0 Diazotization and Cyclization Aniline Aniline Diazonium Diazonium Aniline->Diazonium NaNO₂, HCl Cyclized_Intermediate Cyclized_Intermediate Diazonium->Cyclized_Intermediate Intramolecular Electrophilic Attack Indazole Indazole Cyclized_Intermediate->Indazole Tautomerization Retrosynthesis_Pathway_2 target2 This compound intermediate3 2-Bromo-4-chloro-6-fluorobenzaldehyde target2->intermediate3 Indazole Formation (Hydrazine Condensation) intermediate4 2-Bromo-4-chloro-6-fluoroaniline intermediate3->intermediate4 Formylation (Diazotization/Formylation) starting_material2 4-Chloro-2-fluoroaniline intermediate4->starting_material2 C-Br Bond Formation (Electrophilic Bromination) Hydrazine_Cyclization cluster_1 Indazole formation from o-halobenzaldehyde Benzaldehyde Benzaldehyde Hydrazone Hydrazone Benzaldehyde->Hydrazone Hydrazine Cyclized_Intermediate_2 Cyclized_Intermediate_2 Hydrazone->Cyclized_Intermediate_2 Intramolecular SNA_r Indazole_Final Indazole_Final Cyclized_Intermediate_2->Indazole_Final Tautomerization

Sources

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-6-chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 1H-indazole core is a quintessential example of such a scaffold, forming the basis of numerous therapeutic agents approved for clinical use.[1][2][3] Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of functional groups, facilitating potent and selective interactions with protein targets.

This guide focuses specifically on derivatives of 4-bromo-6-chloro-1H-indazole , a di-halogenated building block of significant strategic value.[4] The presence of two distinct halogens at the C4 and C6 positions is not merely a structural feature; it is a synthetic gateway. The differential reactivity of the bromine and chlorine atoms under various cross-coupling conditions allows for sequential, site-specific functionalization.[4] This capability enables the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR), which is fundamental to modern drug development. We will explore the synthesis, multifaceted biological activities, and therapeutic potential of this promising class of compounds.

The Core Moiety: Synthesis and Properties

The parent compound, this compound (CAS 885519-03-9), is an off-white to yellow solid with a molecular weight of 231.48 g/mol .[4][5][6] Its utility as a precursor in drug discovery programs is well-established.[4]

Synthetic Pathway for the this compound Scaffold

A common and effective route to the core scaffold begins with 2-fluoroaniline, proceeding through a multi-step sequence that highlights classical organic transformations. Understanding this synthesis provides context for the accessibility of the starting material for derivatization.

Experimental Protocol: Synthesis of this compound

  • Chlorination: 2-fluoroaniline is reacted with N-chlorosuccinimide (NCS) to produce 4-chloro-2-fluoroaniline. The choice of NCS provides a reliable and selective method for introducing chlorine onto the aromatic ring.

  • Bromination: The resulting 4-chloro-2-fluoroaniline is treated with N-bromosuccinimide (NBS) to yield 2-bromo-4-chloro-6-fluoroaniline. The reaction demonstrates high regioselectivity, with the bromine atom directed to the position ortho to the amino group.[4]

  • Diazotization & Formylation: The aniline derivative undergoes a diazotization reaction, followed by a reaction with formaldoxime, to generate 2-bromo-4-chloro-6-fluorobenzaldehyde.[4]

  • Indazole Ring Formation: The final and crucial step involves the cyclization of the aldehyde with hydrazine hydrate. This reaction proceeds in high yield to form the stable 1H-indazole ring system, affording the target compound, this compound.[4]

This synthetic route is robust and provides the di-halogenated indazole in excellent overall yield, making it a viable starting point for extensive derivatization campaigns.

Strategic Derivatization: Leveraging Halogen Reactivity

The key to the versatility of this compound lies in the differential reactivity of its halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C4 position while leaving the C6 chlorine available for subsequent modification. This strategic approach is fundamental to building molecular complexity and exploring SAR.

Common derivatization strategies include:

  • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce various amine functionalities.[4]

  • Sonogashira Coupling: Introduction of alkynyl groups.[4]

The ability to perform these reactions sequentially and selectively is a powerful tool for creating targeted compound libraries.

G cluster_synthesis Strategic Derivatization Workflow start 4-Bromo-6-chloro- 1H-indazole step1 Selective C4 Functionalization (e.g., Suzuki, Sonogashira) start->step1 More reactive C-Br bond intermediate 4-Substituted-6-chloro- 1H-indazole Derivative step1->intermediate step2 C6 Functionalization (e.g., Buchwald-Hartwig) intermediate->step2 Less reactive C-Cl bond final Di-substituted Target Compound Library step2->final

Caption: Workflow for selective derivatization of the core scaffold.

The Spectrum of Biological Activity

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of human diseases.

Anticancer Activity

The indazole moiety is a well-established pharmacophore in oncology, with several indazole-based drugs, such as Pazopanib and Axitinib, already in clinical use.[1] Derivatives of this compound continue this legacy, primarily through the inhibition of protein kinases that are critical for cancer cell growth, proliferation, and survival.[4][7]

Key Mechanisms of Action:

  • Kinase Inhibition: Many indazole derivatives function as ATP-competitive inhibitors of protein kinases. Studies have shown that specific substitution patterns on the indazole ring can lead to potent inhibition of targets like Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Aurora kinases.[7][8] The inhibition of these pathways disrupts tumor angiogenesis and cell cycle progression.

  • PI3K Pathway Interference: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. Certain indazole derivatives have been shown to directly interfere with this signaling cascade, leading to reduced cancer cell viability.[4]

  • HIF-1 Inhibition: Hypoxia-Inducible Factor 1 (HIF-1) is a transcription factor that plays a crucial role in tumor adaptation to hypoxic environments. Novel 1,3-disubstituted indazoles have been identified as potent HIF-1 inhibitors, representing a promising strategy to counteract tumor survival mechanisms.[9]

G cluster_pathway Simplified PI3K Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Indazole Derivative Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K pathway by an indazole derivative.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Indazole derivatives have emerged as potent modulators of inflammatory pathways.

  • CCR4 Antagonism: A series of indazole arylsulfonamides have been developed as allosteric antagonists of the CC-chemokine receptor 4 (CCR4).[10][11] CCR4 is a key receptor involved in the trafficking of inflammatory T-cells. Blocking this receptor represents a promising therapeutic strategy for autoimmune and inflammatory diseases. Structure-activity relationship studies have shown that substitutions at the C4, C6, and N1 positions of the indazole ring are critical for potency and pharmacokinetic properties.[10][11]

  • CRAC Channel Blockade: The calcium-release activated calcium (CRAC) channel is essential for mast cell activation, a key event in allergic and inflammatory responses.[12] Indazole-3-carboxamides have been identified as potent CRAC channel blockers, effectively inhibiting the influx of extracellular calcium and stabilizing mast cells.[12] This mechanism prevents the release of pro-inflammatory mediators like histamine and TNF-α.

Antibacterial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action.

  • FtsZ Inhibition: A series of 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[13] FtsZ is a bacterial cytoskeletal protein that is essential for cell division. It forms a "Z-ring" at the division site, and its inhibition prevents bacterial replication. Certain derivatives showed potent activity against clinically relevant pathogens, including penicillin-resistant Staphylococcus aureus, demonstrating their potential as a new class of antibiotics.[13]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for various biological activities.

  • Halogen Impact: The nature and position of halogen atoms are critical. While the 4-bromo-6-chloro substitution provides a synthetic handle, SAR studies on other indazoles have shown that modifying these positions can modulate potency. For instance, in a series of IDO1/TDO2 inhibitors, a fluorine substituent on an attached phenyl ring was found to be optimal.[4]

  • Positional Importance: For CCR4 antagonists, small groups were tolerated at the C5 and C7 positions, with C6 analogues being preferred.[10][11] This highlights the steric constraints of the receptor's binding pocket.

  • N1-Substitution: The N1 position is a common site for modification to improve potency and pharmacokinetic properties. For CCR4 antagonists, meta-substituted benzyl groups at N1 were found to be most potent.[10][11]

  • Regiochemistry: For CRAC channel blockers, the regiochemistry of an amide linker was found to be critical. Indazole-3-carboxamides were potent inhibitors, while their reverse amide isomers were completely inactive, demonstrating a strict structural requirement for activity.[12]

Table 1: SAR of 4,6-substituted-1H-indazole Derivatives as IDO1/TDO2 Inhibitors

Compound R¹ (at N1) R² (at C3) IDO1 IC₅₀ (μM) TDO2 IC₅₀ (μM)
35 H 4-F-Ph 0.74 2.93
36 H 4-Cl-Ph 1.02 4.15
37 H 4-Br-Ph 1.25 5.21
40 CH₃ 4-F-Ph 2.56 10.23

Data adapted from a study on potent IDO1/TDO2 dual inhibitors.[4]

Key Experimental Methodologies

To ensure the reproducibility and validity of research in this area, standardized protocols are essential.

Protocol: Suzuki Cross-Coupling for C4-Arylation

This protocol describes a typical procedure for functionalizing the C4 position of the indazole core.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1). The use of a degassed solvent is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel to yield the pure 4-aryl-6-chloro-1H-indazole derivative.

Protocol: MTT Assay for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.

  • Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized indazole derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of strategic molecular design. Its inherent synthetic flexibility allows for the creation of diverse compound libraries, which have shown significant promise across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. The structure-activity relationship data gathered to date provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Exploring Novel Targets: Expanding the evaluation of these derivatives against new and emerging biological targets.

  • Optimizing ADME Properties: Fine-tuning substituents to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Advanced Formulations: Developing novel drug delivery systems to improve the therapeutic index of potent lead compounds.

The continued exploration of this compound derivatives holds immense potential for the discovery of new medicines to address unmet medical needs.

References

  • PubMed. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists.
  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • PubMed. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.
  • PubChem. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). This compound.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • Semantic Scholar. (n.d.). Development of 1H-indazole derivatives as anti-inflammatory agents using computational.
  • NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.
  • ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • ResearchGate. (n.d.). Anticancer activity of indazole compounds.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

Sources

An In-depth Technical Guide on the Safety and Handling of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Bromo-6-chloro-1H-indazole (CAS No. 885519-03-9). The protocols and recommendations outlined herein are designed to mitigate risks and ensure a safe laboratory environment.

Section 1: Compound Profile and Hazard Identification

This compound is a heterocyclic aromatic compound utilized as an intermediate in medicinal chemistry and drug discovery.[1][2] Its bifunctional nature, possessing both bromo and chloro substituents, makes it a versatile building block. However, these same properties necessitate a thorough understanding of its hazard profile before handling.

A summary of the compound's key identifiers and properties is provided below.

PropertyValueSource
CAS Number 885519-03-9[3][4]
Molecular Formula C₇H₄BrClN₂[5][6]
Molecular Weight 231.48 g/mol [4][6]
Physical Form Solid[5]
Storage Temperature 2-8°C, under inert atmosphere (Argon)[3][5]

1.1 GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7][8] The primary hazards are summarized by the following GHS Hazard Statements (H-statements):

  • H302: Harmful if swallowed.[3][9]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3][9]

  • H319: Causes serious eye irritation.[3][9]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3][9]

The corresponding GHS pictogram is the Exclamation Mark (GHS07) , indicating that the substance can cause irritation, skin sensitization, acute toxicity (harmful), or narcotic effects.[5][8] The signal word is "Warning" .[5]

Section 2: Toxicological and Reactivity Profile

While comprehensive toxicological data for this specific compound is not fully available, the GHS classification points to significant health risks upon exposure.[10][11] The primary routes of exposure are inhalation, skin contact, and ingestion.

  • Acute Effects: Inhalation of dust may lead to respiratory tract irritation.[3][9] Skin contact can cause irritation and is harmful, while eye contact will result in serious irritation.[3][9] Ingestion is harmful and may cause systemic effects.[3]

  • Chronic Effects: The long-term toxicological properties have not been thoroughly investigated.[10][11] As a prudent measure, repeated or prolonged exposure should be avoided.

  • Carcinogenicity: There is no data to suggest that this compound is carcinogenic. No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, or NTP.[10][11][12]

2.1 Chemical Reactivity and Stability

  • Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[3][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit corrosive and toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen halides, and hydrogen iodide.[11][13][14]

Section 3: Risk Mitigation and Engineering Controls

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls to minimize exposure potential.

  • Ventilation: All work with this compound, especially handling the solid powder, must be conducted in a certified chemical fume hood.[9][12] This is the most critical engineering control to prevent inhalation of dust particles.[3][9] The fume hood should have a sufficient capture velocity to effectively remove airborne contaminants.[3]

  • Designated Work Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.

  • Safety Equipment: An accessible safety shower and eyewash station must be located in the immediate vicinity of the work area.[9]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

The following step-by-step protocol is a self-validating system for the routine handling of this compound. Each step is designed to build upon the previous one to ensure a safe workflow.

4.1 Pre-Experiment Preparations

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble PPE: Don all required Personal Protective Equipment as detailed in Section 5.

  • Prepare Work Surface: Cover the work surface with absorbent, disposable bench paper.

  • Assemble Equipment: Have all necessary glassware, spatulas, and reagents within the fume hood to minimize movement in and out of the controlled area.

4.2 Weighing and Transfer Protocol

  • Tare Balance: Place a weighing vessel on the analytical balance within the fume hood and tare it.

  • Dispense Solid: Slowly and carefully dispense the solid this compound into the weighing vessel. Avoid creating dust.[3]

  • Record Weight: Securely close the primary container before recording the weight.

  • Transfer: Carefully add the weighed compound to the reaction vessel. If dissolving, add the solvent to the solid within the fume hood.

  • Post-Transfer Cleaning: Gently wipe down the spatula and weighing vessel with a solvent-dampened cloth for disposal.

4.3 Post-Experiment Cleanup

  • Quenching: If applicable, quench the reaction mixture according to the specific experimental protocol.

  • Waste Segregation: Dispose of all contaminated materials (gloves, bench paper, pipette tips) in a designated, sealed hazardous waste container.[3][9]

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.

  • Hand Washing: After removing PPE, wash hands thoroughly with soap and water.[3][12]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 Proceed to Handling handle2 Transfer to Vessel handle1->handle2 clean1 Segregate Waste handle2->clean1 Proceed to Cleanup clean2 Decontaminate Area clean1->clean2 clean3 Wash Hands clean2->clean3

Caption: A logical workflow diagram illustrating the key stages of safe handling.

Section 5: Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory when handling this compound.[3][12]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[9][12] A face shield should also be worn when there is a risk of splashing.[12]

  • Skin Protection:

    • Gloves: Wear nitrile gloves. Gloves must be inspected before use and disposed of after handling the compound.[10][12] Use proper glove removal technique to avoid skin contact.[12]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

    • Protective Clothing: For larger quantities or when there is a significant risk of exposure, a complete suit protecting against chemicals is recommended.[12]

  • Respiratory Protection: For nuisance exposures or when dust is generated, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator should be used.[10][12]

Section 6: Emergency Response Protocols

In the event of an emergency, follow these procedures.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do so.[3][9] Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air.[9][10] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9][10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10]

6.1 Spill Response

The response to a spill depends on its scale.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[3]

    • Place the collected material in a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with a damp cloth, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact the institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

Decision Tree for Spill Response

spill Spill Detected is_major Is the spill large or uncontained? spill->is_major evacuate Evacuate Area Alert EHS Restrict Access is_major->evacuate Yes minor_spill Minor Spill Protocol is_major->minor_spill No ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->ppe cleanup Sweep/Vacuum Solid Avoid Dust Generation ppe->cleanup collect Place in Sealed Hazardous Waste Container cleanup->collect decon Decontaminate Spill Area collect->decon

Caption: A decision-making diagram for responding to a spill event.

Section 7: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][9] The recommended storage temperature is 2-8°C under an inert atmosphere like argon.[3][5] Store away from incompatible materials and foodstuff containers.[3] The storage area should be locked.[3][9]

  • Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3][9] This should be done through a licensed professional waste disposal service.[11][12] Do not allow the product to enter drains.[10][12]

References

  • MSDS of 6-Bromo-4-chloro-1H-indazole. (2026). Capot Chemical. [Link]
  • Safety Data Sheet. (2025). Angene Chemical. [Link]
  • This compound Summary. (n.d.).
  • MSDS of 6-Bromo-4-chloro-1H-indazole. (n.d.). Capot Chemical. [Link]
  • GHS Classification Summary (Rev.9, 2021). (n.d.).
  • GHS Classification (Rev.11, 2025) Summary. (n.d.).

Sources

Introduction: The Strategic Importance of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-6-chloro-1H-indazole for Researchers and Drug Development Professionals

This compound is a di-halogenated indazole derivative that has emerged as a crucial and versatile building block in the fields of organic synthesis and medicinal chemistry.[1] Its significance lies in the indazole core, a privileged structure found in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] The strategic placement of distinct bromine and chlorine substituents on the benzene ring allows for sequential, site-specific functionalization, most commonly through metal-catalyzed cross-coupling reactions.[1] This makes it an invaluable intermediate for constructing targeted molecular libraries in the pursuit of novel therapeutic agents.[1] This guide provides an in-depth overview of its properties, synthesis, reactivity, commercial sourcing, and safe handling for professionals in research and drug development.

Physicochemical Properties & Characterization

The compound, with the chemical formula C₇H₄BrClN₂, is typically an off-white to yellow solid.[1] A comprehensive summary of its key properties is essential for its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 885519-03-9[1][4][5]
Molecular Formula C₇H₄BrClN₂[1][4][5]
Molecular Weight 231.48 g/mol [1][4][5]
Melting Point 219-221 °C[1]
Boiling Point (Predicted) 364.1 ± 22.0 °C[1]
IUPAC Name This compound[1][5]
InChI Key KCDKINCUTSIQAF-UHFFFAOYSA-N[5]
Purity (Typical) >97%[6][7]

Characterization: Verifying the identity and purity of this compound is critical. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of proton-bearing impurities.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.

  • High-Performance Liquid Chromatography (HPLC): To determine purity by separating the main compound from any potential impurities.

Synthesis and Reactivity

Understanding the synthesis and chemical reactivity of this compound is fundamental to its application as a synthetic intermediate.

A Representative Synthetic Pathway

A common and effective synthesis involves a multi-step process starting from a substituted aniline, followed by diazotization and cyclization to form the indazole ring.[1] The following workflow illustrates a typical route.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Diazotization & Formylation cluster_2 Step 3: Indazole Ring Formation A 2-Fluoroaniline B 2-Bromo-4-chloro-6-fluoroaniline A->B  NCS, then NBS   C 2-Bromo-4-chloro-6-fluorobenzaldehyde B->C  NaNO₂, then Formaldoxime   D This compound C->D  Hydrazine Hydrate  

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis:

  • Di-halogenation of the Aniline Precursor:

    • Rationale: This step selectively introduces the chloro and bromo groups onto the starting aniline ring. The order of addition is crucial for directing the regiochemistry.

    • Procedure: 2-fluoroaniline is first chlorinated using N-chlorosuccinimide (NCS). Following this, the intermediate is brominated using N-bromosuccinimide (NBS) to yield 2-bromo-4-chloro-6-fluoroaniline.[1]

  • Conversion to Benzaldehyde:

    • Rationale: The primary amino group is converted into a diazonium salt, which is then reacted with formaldoxime to install the aldehyde functionality required for the subsequent cyclization.

    • Procedure: The 2-bromo-4-chloro-6-fluoroaniline is subjected to a diazotization reaction using sodium nitrite (NaNO₂) in an acidic medium. The resulting unstable diazonium salt is used in situ, reacting with formaldoxime to produce 2-bromo-4-chloro-6-fluorobenzaldehyde.[1]

  • Indazole Ring Formation (Cyclization):

    • Rationale: This is the key ring-forming step. Hydrazine hydrate reacts with the aldehyde, leading to cyclization and the formation of the thermodynamically stable 1H-indazole scaffold.

    • Procedure: The aldehyde intermediate is treated with an 80% solution of hydrazine hydrate, which facilitates the cyclization to afford the final product, this compound, typically in excellent yield.[1]

Chemical Reactivity and Functionalization

The utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

Caption: Key reactivity sites on the this compound scaffold.

  • N1-Position: The nitrogen atom at the 1-position can be readily functionalized. Common reactions include N-alkylation using reagents like methyl iodide, N-arylation via copper or palladium-catalyzed cross-coupling, and N-acylation with acid chlorides or anhydrides.[1] These modifications can serve to protect the nitrogen, modulate the electronic properties of the ring system, or introduce new pharmacophores.

  • C4-Bromo and C6-Chloro Positions: The two halogen atoms are the primary handles for diversification. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective, stepwise functionalization, first at the C4-position, followed by a subsequent reaction at the C6-position under different conditions.[1]

Commercial Sourcing and Supplier Evaluation

A reliable supply of high-purity starting material is paramount for reproducible research and development. Several commercial vendors supply this compound.

Table 2: Commercial Suppliers of this compound

SupplierPurityNotes
Sigma-Aldrich (Ambeed) 98%Offers various quantities from 250 mg to 100 g.
Apollo Scientific Not specifiedProvides detailed safety and handling information.[8]
Benchchem High-purityFor research use only; provides detailed technical data.[1]
Oakwood Chemical Not specifiedProvides CAS, formula, and molecular weight.[4]
ChemicalBook 97%-99%Acts as a directory for multiple suppliers, including Career Henan Chemical Co.[9]
Advanced ChemBlocks 97%Available for enquiry.[6]
Anax Laboratories 98%Available for purchase.[7]
Key Supplier Selection Criteria
  • Purity and Documentation: Always request a Certificate of Analysis (CoA) to verify the purity and identity of the lot. Ensure a comprehensive Safety Data Sheet (SDS) is available.

  • Scalability: For drug development programs, confirm the supplier's ability to provide larger, GMP-grade quantities if the project advances.

  • Consistency: Lot-to-lot consistency is crucial for reproducible results. Inquire about the supplier's quality control processes.

  • Technical Support: Reputable suppliers offer technical support to address questions regarding product specifications, stability, and handling.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

Hazard Statements: The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][8]

  • H312: Harmful in contact with skin.[8]

  • H315: Causes skin irritation.[1][8]

  • H319: Causes serious eye irritation.[1][8]

  • H332: Harmful if inhaled.[8]

  • H335: May cause respiratory irritation.[1][8]

Precautionary Measures & PPE:

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[8][10] Avoid breathing dust.[6][8] Do not eat, drink, or smoke when using this product.[8][10] Wash hands and any exposed skin thoroughly after handling.[8][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and safety glasses with side-shields or goggles.[8][10] A dust respirator should be used if dust generation is unavoidable.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[1]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its di-halogenated structure provides a platform for selective and diverse functionalization, enabling the efficient synthesis of complex molecules for drug discovery programs. A thorough understanding of its synthesis, reactivity, and safe handling, coupled with careful sourcing from reputable suppliers, empowers researchers to fully leverage the potential of this versatile building block in the development of next-generation therapeutics.

References

  • This compound - Oakwood Chemical.
  • This compound | C7H4BrClN2 | CID 24728100 - PubChem.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • Acrolein (CAS No. 107-02-8) Suppliers @ ChemicalRegister.com.
  • Indazole – Knowledge and References - Taylor & Francis.
  • Acrolein | 107-02-8 - BuyersGuideChem.

Sources

A Comprehensive Technical Guide to 4-Bromo-6-chloro-1H-indazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] 4-Bromo-6-chloro-1H-indazole (CAS No. 885519-03-9) represents a particularly strategic evolution of this core structure.[1][3] Its value lies not just in the inherent biological potential of the indazole ring, but in the synthetic versatility afforded by its distinct halogen substituents. The bromine at the C4 position and the chlorine at the C6 position provide two orthogonal handles for sequential, site-selective functionalization, primarily through metal-catalyzed cross-coupling reactions.[1] This guide offers an in-depth exploration of the synthesis, chemical behavior, and application of this high-value building block for researchers, chemists, and professionals engaged in drug development.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the bedrock of its effective and safe utilization in a laboratory setting. This compound is an off-white to yellow solid at room temperature.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 885519-03-9[1][3][4][5][6]
Molecular Formula C₇H₄BrClN₂[1][3]
Molecular Weight 231.48 g/mol [1][3][6]
Appearance Off-white to yellow solid[1]
Melting Point 219-221 °C[1][5]
Boiling Point (Predicted) 364.1 ± 22.0 °C at 760 mmHg[1][5]
InChI Key KCDKINCUTSIQAF-UHFFFAOYSA-N[6]
Handling, Storage, and Safety

As with any halogenated aromatic compound, appropriate safety measures are paramount.

  • Hazard Statements: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][7]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[7][8] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]

  • Storage: To ensure chemical stability and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[1]

Synthesis of the this compound Core

The construction of the dihalogenated indazole ring is a multi-step process that requires precise control over reaction conditions to achieve the desired regiochemistry. A common and effective strategy involves the formation of the indazole ring from a suitably substituted aniline precursor through a diazotization and cyclization sequence.[1][4]

The causality behind this synthetic route is rooted in established organic chemistry principles. The process begins with a commercially available aniline, which is first halogenated. The selection of N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) as halogenating agents is deliberate; they are solid, easy-to-handle sources of electrophilic halogens that allow for controlled, stepwise introduction of chlorine and bromine onto the electron-rich aniline ring. The subsequent diazotization of the resulting primary amine with sodium nitrite in an acidic medium generates a highly reactive diazonium salt, which is not isolated but cyclizes in situ to form the stable indazole ring system.[1]

Diagram: General Synthetic Workflow

G A 2-Fluoroaniline Derivative B Chlorination (NCS) A->B C Bromination (NBS) B->C D Di-halogenated Aniline Intermediate C->D E Diazotization (NaNO₂, Acid) D->E F In situ Cyclization E->F G This compound F->G

Caption: Synthetic pathway from a substituted aniline to the target indazole.

Detailed Experimental Protocol: Synthesis via Diazotization

The following protocol is a representative example based on established methodologies for indazole synthesis.[1][4][5]

Step 1: Di-halogenation of the Aniline Precursor

  • To a solution of 2-fluoro-4-chloroaniline (1.0 eq) in a suitable solvent like acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-bromo-4-chloro-6-fluoroaniline intermediate.

Step 2: Diazotization and Cyclization

  • Dissolve the di-halogenated aniline intermediate (1.0 eq) in a mixture of acetic acid and propionic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the internal temperature below 10 °C. The formation of the diazonium salt is often indicated by a color change.

  • After the addition is complete, allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Pour the reaction mixture into ice water, which will precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Chemical Reactivity: A Platform for Selective Functionalization

The synthetic power of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

Diagram: Key Reactive Sites for Derivatization

G cluster_0 This compound Core cluster_1 Functionalization Reactions A Indazole N1-H D Alkylation / Arylation (e.g., Buchwald-Hartwig) A->D E Acylation A->E B C4-Bromine F Cross-Coupling (High Reactivity) (e.g., Suzuki, Sonogashira) B->F C C6-Chlorine G Cross-Coupling (Lower Reactivity) C->G

Caption: Functionalization pathways based on the molecule's reactive sites.

N1-Position Functionalization

The nitrogen at the N1 position is acidic and can be readily deprotonated by a suitable base. The resulting anion can participate in various reactions:

  • N-Alkylation/Arylation: Reactions with alkyl halides or aryl boronic acids (via copper or palladium catalysis) can introduce diverse substituents.[1]

  • N-Acylation: Treatment with acylating agents like acid chlorides or anhydrides can install acyl groups, which can serve as protecting groups or modulate the electronic properties of the indazole ring.[1]

Selective Cross-Coupling at C4 and C6

The key to this molecule's utility is the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference is the cornerstone of a selective functionalization strategy.

  • Suzuki Coupling: Reaction with an arylboronic acid under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) will preferentially occur at the C4-bromo position, leaving the C6-chloro intact for subsequent transformations.

  • Sonogashira Coupling: The introduction of alkynyl groups can be achieved selectively at the C4 position by coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[1]

  • Buchwald-Hartwig Amination: Carbon-nitrogen bonds can be formed by coupling with amines, again with high selectivity for the C4 position under milder conditions.[1]

By performing a reaction at the C4-Br position first, the C6-Cl position becomes available for a second, often more forcing, cross-coupling reaction, enabling the synthesis of complex, tri-substituted indazole derivatives.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a cornerstone in the development of therapeutics targeting a range of diseases. Derivatives of this compound serve as key intermediates in the synthesis of these complex molecules.

Table 2: Biological Activities of Indazole-Containing Molecules

Therapeutic AreaTarget/MechanismExample/SignificanceSource(s)
Oncology Tyrosine Kinase InhibitionThe indazole core is present in numerous kinase inhibitors like Pazopanib, used to treat renal cell carcinoma and soft tissue sarcoma.[2]
Infectious Disease FtsZ Protein InhibitionNovel 4-bromo-1H-indazole derivatives have been synthesized and shown to inhibit the bacterial cell division protein FtsZ, demonstrating potential as a new class of antibacterial agents against resistant strains like MRSA.[9]
Infectious Disease HIV Capsid Inhibition3-aminoindazole fragments, which can be synthesized from precursors related to this scaffold, are crucial components of potent HIV capsid inhibitors like Lenacapavir.[10]
Inflammatory Disease Anti-inflammatory ActivityThe indazole derivative Benzydamine is used as a non-steroidal anti-inflammatory drug (NSAID) for pain and inflammation relief.[11]
Case Study: FtsZ Inhibitors

A study focused on developing new antibacterial agents designed and synthesized a series of novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[9] Several synthesized compounds showed potent activity against Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus. For instance, specific derivatives exhibited activity up to 256-fold more potent than the reference compound 3-methoxybenzamide (3-MBA) against resistant S. aureus.[9] This highlights the potential of the 4-bromo-indazole scaffold as a starting point for developing new antibiotics to combat antimicrobial resistance.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a master key for synthetic chemists. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its capacity for selective, stepwise functionalization make it an exceptionally valuable building block. The differential reactivity of its two halogen atoms provides a reliable and powerful tool for constructing complex molecular architectures, enabling the exploration of new chemical space and accelerating the discovery of next-generation therapeutics in oncology, infectious disease, and beyond.

References

  • This compound | C7H4BrClN2 | CID 24728100. PubChem. [Link]
  • This compound. Oakwood Chemical. [Link]
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). [Link]
  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. [Link]
  • Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation. Royal Society of Chemistry. [Link]
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
  • Indazole – Knowledge and References. Taylor & Francis. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its bioisosteric relationship with indole allows it to modulate interactions with a wide range of biological targets, leading to applications in oncology, inflammation, and neuroscience. The strategic functionalization of the indazole ring is therefore of paramount importance in drug discovery programs. The di-halogenated compound, 4-bromo-6-chloro-1H-indazole, is a particularly valuable building block, offering two distinct points for diversification through cross-coupling reactions. This guide provides a detailed exploration of the selective Suzuki-Miyaura coupling at the C4-position, leveraging the differential reactivity of the bromine and chlorine substituents.

Mechanistic Insights: Achieving Regioselectivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key to achieving regioselective mono-arylation of this compound lies in the differential reactivity of the C-Br and C-Cl bonds towards the palladium(0) catalyst.

The generally accepted mechanism for the Suzuki coupling reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is typically the rate-determining step of the catalytic cycle.

  • Transmetalation: The resulting organopalladium(II) species reacts with an organoboron reagent (in the presence of a base) to form a new diorganopalladium(II) complex.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by the Pd(0) catalyst. This inherent difference in reactivity allows for the selective coupling at the C4-position while leaving the C6-chloro substituent intact for potential subsequent transformations. By carefully controlling the reaction conditions, particularly the catalyst, ligand, and temperature, high selectivity for the C4-arylated product can be achieved.

Below is a diagram illustrating the selective Suzuki coupling at the C4 position of this compound.

Suzuki_Coupling cluster_workflow Regioselective Suzuki Coupling Workflow cluster_selectivity Basis of Regioselectivity Start This compound Reagents Arylboronic Acid Pd Catalyst Base, Solvent Start->Reagents Combine Reaction Suzuki-Miyaura Coupling Reagents->Reaction Initiate Product 4-Aryl-6-chloro-1H-indazole Reaction->Product Formation Reactivity Differential Reactivity C4-Br >> C6-Cl Reaction->Reactivity Oxidative_Addition Preferential Oxidative Addition of Pd(0) at C4-Br bond Reactivity->Oxidative_Addition

Caption: Workflow and basis of regioselectivity in the Suzuki coupling of this compound.

Experimental Protocols

While specific protocols for this compound are not abundant in peer-reviewed literature, the following protocols are based on well-established procedures for analogous bromo- and dihalo-heterocycles and are expected to provide good to excellent yields of the desired C4-arylated product.

Protocol 1: General Procedure for C4-Arylation using Pd(dppf)Cl₂

This protocol is adapted from established methods for the Suzuki coupling of bromoindazoles and is a robust starting point for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,2-Dimethoxyethane (DME) or Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DME or dioxane (to make a ~0.1 M solution with respect to the indazole) followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloro-1H-indazole.

Protocol 2: Alternative Conditions using Pd(PPh₃)₄

This protocol utilizes the more traditional tetrakis(triphenylphosphine)palladium(0) catalyst and a stronger base, which can be beneficial for less reactive boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Dioxane (anhydrous)

  • Ethanol (degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.3 eq), and cesium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Seal the vessel and purge with nitrogen or argon.

  • Add a degassed solvent mixture of dioxane, ethanol, and water (e.g., in a 6:3:1 ratio) to achieve a final concentration of approximately 0.1 M of the starting indazole.

  • Heat the reaction mixture to 100-120 °C. For faster reaction times, microwave irradiation at 140 °C for 30-60 minutes can be employed if available.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via silica gel chromatography.

Data Presentation: Expected Outcomes

The following table summarizes representative yields for Suzuki coupling reactions of various bromo-indazoles with different arylboronic acids, providing an indication of the expected efficiency of the proposed protocols.

Indazole SubstrateArylboronic AcidCatalystBaseSolventYield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME84
5-Bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME65-75
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O85
7-Bromo-4-amido-1H-indazole3-Furylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O82

Note: Yields are based on published data for analogous substrates and may vary for this compound.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives low yields, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ or K₃PO₄), or employing a more active catalyst system such as one with a bulky phosphine ligand (e.g., XPhos or SPhos). Ensure all reagents and solvents are anhydrous and properly degassed.

  • Dehalogenation: The formation of de-brominated or de-chlorinated byproducts can occur, particularly at higher temperatures or with extended reaction times. Using milder conditions or a different solvent system may mitigate this.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

  • N-Arylation: While less common in Suzuki couplings, N-arylation of the indazole can sometimes be observed. If this is a significant issue, protection of the indazole nitrogen with a suitable protecting group (e.g., Boc or SEM) may be necessary.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound at the C4-position is a highly valuable transformation for the synthesis of diverse indazole derivatives for drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform this reaction, leveraging the inherent reactivity differences between the C-Br and C-Cl bonds. Careful optimization of the reaction parameters will enable the efficient synthesis of a wide array of 4-aryl-6-chloro-1H-indazoles, which can serve as key intermediates for further functionalization.

References

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6885-6895. [Link]
  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki reaction applied to the synthesis of novel pyrrolyl and thiophenyl indazoles. Molecules, 17(4), 4508–4521. [Link]
  • Strotman, N. A., et al. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(6), 1720–1729. [Link]
  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the synthesis of these crucial compounds.[1][2] Its broad substrate scope, functional group tolerance, and generally mild reaction conditions have rendered it an indispensable method in drug discovery and development, largely supplanting harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-bromo-6-chloro-1H-indazole, a di-halogenated heterocyclic scaffold of significant interest in pharmaceutical research. The indazole core is a privileged structure, and the ability to selectively functionalize it at specific positions is critical for the exploration of structure-activity relationships (SAR) in drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide a robust and detailed experimental protocol, and discuss key considerations for achieving high efficiency and selectivity.

The Challenge of Selective Amination in Dihalo-heterocycles

The selective functionalization of poly-halogenated aromatic and heteroaromatic systems presents a significant synthetic challenge. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is the key to achieving selective amination. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is I > Br > Cl.[4] This inherent difference in reactivity provides a synthetic handle for the selective amination at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Achieving high selectivity, however, is not merely a matter of intrinsic reactivity. The choice of catalyst, ligand, base, and reaction conditions plays a pivotal role in modulating the catalytic system's activity and preventing unwanted side reactions, such as the competing amination at the C-Cl position or hydrodehalogenation.

Mechanistic Overview of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps.[1][2][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' Deprotonation Palladium-Amido Complex AmineCoord->Deprotonation - HX (Base) RedElim Product Complex Deprotonation->RedElim Reductive Elimination Product Ar-NR'R'' RedElim->Product CatalystRegen Pd(0)Ln RedElim->CatalystRegen Protocol_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Amine - Pd(OAc)₂ - XPhos - NaOt-Bu setup->reagents solvent Add Anhydrous Toluene reagents->solvent degas Degas the Mixture solvent->degas heat Heat to 100-110 °C degas->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-6-chloro-1H-indazole for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a preeminent "privileged scaffold" in medicinal chemistry. Its unique bicyclic aromatic structure, consisting of fused benzene and pyrazole rings, serves as a versatile template for designing potent and selective therapeutic agents.[1][2] The indazole core is a bioisostere of indole and is found in numerous FDA-approved drugs, including the anti-cancer agents Niraparib and Pazopanib, and the anti-inflammatory drug Bendazac, highlighting its broad pharmacological relevance.[1][3]

Among the vast library of indazole-based synthons, 4-Bromo-6-chloro-1H-indazole (CAS: 885519-03-9) emerges as a particularly valuable building block for drug discovery programs.[4] This di-halogenated derivative, with a molecular formula of C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol , offers multiple, distinct reaction sites for chemical modification.[5][6] The key to its utility lies in the differential reactivity of its functional groups:

  • The N-H proton of the pyrazole ring, which can be readily deprotonated and substituted.

  • The C4-Bromine atom , which is highly susceptible to palladium-catalyzed cross-coupling reactions.

  • The C6-Chlorine atom , which is generally less reactive than bromine, allowing for sequential and site-selective functionalization.[5]

This multi-faceted reactivity allows researchers to construct complex molecular architectures and systematically explore the structure-activity relationship (SAR) of novel chemical entities. This guide provides detailed protocols and expert insights into the primary derivatization pathways for this compound.

N-H Functionalization: Alkylation and Arylation

Substitution at the nitrogen atoms of the indazole ring is a primary strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. N-alkylation can lead to a mixture of N-1 and N-2 regioisomers, with the distribution being highly dependent on the steric and electronic nature of the indazole substituents, the choice of base, and the solvent system.[7][8][9][10] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][10]

Diagram: N-Alkylation Pathways

N_Alkylation Start This compound Anion Indazolide Anion Start->Anion Base (e.g., NaH) Solvent (e.g., THF) N1_Product N-1 Alkylated Product (Thermodynamic) N2_Product N-2 Alkylated Product (Kinetic) Anion->N1_Product R-X (Favored) Anion->N2_Product R-X (Minor)

Caption: Regioselectivity in N-alkylation of the indazole core.

Protocol 1.1: Regioselective N-1 Alkylation

Rationale: This protocol utilizes a strong, non-nucleophilic base (Sodium Hydride) in an aprotic polar solvent (THF). This combination effectively deprotonates the indazole to form the indazolide anion. The subsequent alkylation tends to favor the thermodynamically more stable N-1 isomer, particularly with less bulky alkylating agents.[8][9][10]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a suspension.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with EtOAc (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Analytical Note: The regiochemistry of the products must be confirmed using 1D and 2D NMR techniques, such as HMBC. A correlation between the N-alkyl CH₂ protons and the indazole C7a carbon confirms N-1 substitution, while a correlation to the C3 carbon indicates N-2 substitution.[8][10]

C-C and C-N Bond Formation via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the C4-bromo and C6-chloro positions. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective derivatization at the C4 position under carefully controlled conditions.[11]

Diagram: Cross-Coupling Derivatization Pathways

Cross_Coupling Start This compound Suzuki 4-Aryl/Vinyl-6-chloro-1H-indazole Start->Suzuki Suzuki Coupling [Pd], Base, R-B(OH)₂ Buchwald 4-Amino-6-chloro-1H-indazole Start->Buchwald Buchwald-Hartwig [Pd], Base, R₂NH Sonogashira 4-Alkynyl-6-chloro-1H-indazole Start->Sonogashira Sonogashira Coupling [Pd], [Cu], Base, R-C≡CH

Caption: Major cross-coupling reactions at the C4-bromo position.

Protocol 2.1: Suzuki-Miyaura Coupling

Rationale: The Suzuki reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. It involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[12][13] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Pd(dppf)Cl₂ is a reliable catalyst for this transformation.[14]

Materials:

  • This compound (1.0 eq)

  • Aryl or vinyl boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or DME/Water)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Setup: To a reaction vessel, add this compound (1.0 eq), the boronic acid derivative (1.2 eq), and the base (2.0 eq).

  • Inerting: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Catalyst: Add the solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-24 hours).

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with EtOAc (2x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Efficient for coupling aryl bromides.
Base Cs₂CO₃, K₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[12]
Solvent Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂OAqueous mixtures facilitate the dissolution of the base and boronic acid.
Temperature 80 - 110 °CProvides thermal energy to overcome the activation barrier of the catalytic cycle.
Protocol 2.2: Buchwald-Hartwig Amination

Rationale: This reaction enables the formation of C-N bonds, a critical transformation in medicinal chemistry.[15] The reaction couples an aryl halide with a primary or secondary amine. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the reductive elimination step of the catalytic cycle.[16]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5-2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vial.

  • Reagent Addition: Add this compound and the amine.

  • Solvent: Add the anhydrous, deoxygenated solvent.

  • Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like EtOAc and filter through a plug of silica gel, washing with additional solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ + LigandA common and effective combination for generating the active Pd(0) species.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are crucial for promoting oxidative addition and reductive elimination.[16]
Base NaOt-Bu (strong), Cs₂CO₃ (milder)Deprotonates the amine to form the amide, which coordinates to the palladium center.
Solvent Toluene, DioxaneAprotic solvents are required; must be rigorously deoxygenated.
Protocol 2.3: Sonogashira Coupling

Rationale: The Sonogashira coupling is the most reliable method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[11][17] The classic conditions employ a dual catalyst system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst, with an amine serving as both the base and, often, the solvent.[18]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Co-solvent (optional, e.g., THF, DMF)

Procedure:

  • Setup: To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Reagents: Add the solvent (e.g., Et₃N or a mixture of THF/Et₃N). Add the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C. The reaction is often rapid and can be complete within 1-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in EtOAc, wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A robust and commercially available catalyst for this transformation.
Cu Co-catalyst Copper(I) Iodide (CuI)Facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[11]
Base Et₃N, DIPAActs as a base to deprotonate the terminal alkyne and as a solvent.
Temperature Room Temperature - 60 °CThe reaction is often facile and does not require high temperatures.

Analytical Characterization of Derivatives

Rigorous structural confirmation and purity assessment are paramount. A combination of the following techniques is standard practice:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. As mentioned, 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for unambiguously assigning regiochemistry, especially for N-substituted isomers.[7][19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds.[7][19]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, often coupled with a UV detector and sometimes a mass spectrometer (LC-MS).[20]

By mastering these derivatization strategies, researchers can effectively leverage the this compound scaffold to generate diverse libraries of novel compounds, accelerating the journey of drug discovery and development.

References

  • Abreu, A. R., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.
  • ResearchGate. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • University of Groningen. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.
  • Abbiati, G., et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • National Institutes of Health (NIH). (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett..
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination.
  • ResearchGate. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • National Institutes of Health (NIH). (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health (NIH). (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • National Institutes of Health (NIH). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.
  • Wikipedia. Sonogashira coupling.
  • Oakwood Chemical. This compound.
  • PubMed. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.
  • ResearchGate. (2011). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2...
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. (2023). Selected bioactive molecules containing 4H‐indazol‐4‐one unit.
  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
  • National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem..
  • ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.
  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

Sources

The Strategic Utility of 4-Bromo-6-chloro-1H-indazole in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the indazole scaffold stands out as a "privileged" structure, frequently appearing in a diverse array of biologically active molecules.[1] Among the myriad of functionalized indazoles, 4-Bromo-6-chloro-1H-indazole has emerged as a particularly valuable and versatile building block for organic synthesis. Its di-halogenated nature, featuring a bromine atom at the 4-position and a chlorine atom at the 6-position, provides a unique platform for selective and sequential functionalization through a variety of cross-coupling reactions. This allows for the precise and controlled construction of complex molecular architectures, a critical aspect in the design of targeted therapeutics.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols for key synthetic transformations. We will delve into the strategic considerations for its use, particularly in the synthesis of kinase inhibitors, and provide practical, field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 885519-03-9[2]
Molecular Formula C₇H₄BrClN₂[2]
Molecular Weight 231.48 g/mol [2]
Appearance Off-white to yellow solid[2]
Melting Point 219-221 °C[2]
Storage Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[2]

Safety Precautions: this compound is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The Art of Selective Functionalization: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This reactivity difference allows for the selective functionalization at the C4 position (bromine) while leaving the C6 position (chlorine) intact for subsequent transformations. This sequential functionalization is a powerful strategy for building molecular complexity in a controlled manner.

G Indazole This compound Suzuki Suzuki-Miyaura Coupling (Selective at C4-Br) Indazole->Suzuki ArB(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination (Selective at C4-Br) Indazole->Buchwald R₂NH Pd Catalyst Intermediate1 4-Aryl-6-chloro-1H-indazole Suzuki->Intermediate1 Intermediate2 4-Amino-6-chloro-1H-indazole Buchwald->Intermediate2 FurtherFunc Further Functionalization at C6-Cl Intermediate1->FurtherFunc Intermediate2->FurtherFunc FinalProduct Complex Molecular Scaffolds FurtherFunc->FinalProduct

Selective functionalization workflow for this compound.

Application in Kinase Inhibitor Synthesis: A Case Study

The indazole core is a key pharmacophore in a number of approved and investigational kinase inhibitors. This compound serves as a crucial starting material in the synthesis of complex heterocyclic systems targeting these important enzymes. A notable example is in the development of Polo-like kinase 4 (PLK4) inhibitors, a promising class of anti-cancer agents.[3][4]

The synthesis of advanced intermediates for PLK4 inhibitors often involves an initial Suzuki-Miyaura coupling at the C4 position of a dihalo-indazole derivative, followed by further modifications. While the exact starting material in published syntheses is not always explicitly stated as this compound, the reaction principles are directly applicable.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C4 position of this compound. The conditions are adapted from established methods for similar heterocyclic systems.[1][5][6]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-chloro-1H-indazole.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura reactions, known for its efficiency in coupling a wide range of substrates.[5]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation to the palladium center.

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

  • Temperature: The reaction is heated to increase the rate of reaction and ensure complete conversion.

Protocol 2: Regioselective Buchwald-Hartwig Amination

This protocol provides a general method for the selective amination at the C4 position of this compound using the Buchwald-Hartwig cross-coupling reaction. The conditions are based on established procedures for the amination of halo-heterocycles.[7][8]

Reaction Scheme:

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the secondary amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-chloro-1H-indazole.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for Buchwald-Hartwig amination, promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous toluene is a suitable solvent for this reaction, as it is non-protic and has a high boiling point.

G cluster_suzuki Suzuki-Miyaura Coupling Protocol cluster_buchwald Buchwald-Hartwig Amination Protocol S_Start Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ - Pd(dppf)Cl₂ S_Inert Inert Atmosphere (Ar or N₂) S_Start->S_Inert S_Solvent Add Solvents: - 1,4-Dioxane - Water S_Inert->S_Solvent S_Heat Heat & Stir (80-90 °C, 4-12h) S_Solvent->S_Heat S_Workup Workup: - Extraction with EtOAc - Wash with Brine S_Heat->S_Workup S_Purify Purification: Flash Column Chromatography S_Workup->S_Purify S_Product 4-Aryl-6-chloro-1H-indazole S_Purify->S_Product B_Start Combine Reactants: - this compound - Pd₂(dba)₃, XPhos - NaOtBu B_Inert Inert Atmosphere (Ar or N₂) B_Start->B_Inert B_Solvent Add Amine & Toluene B_Inert->B_Solvent B_Heat Heat & Stir (100-110 °C, 12-24h) B_Solvent->B_Heat B_Workup Workup: - Quench with Water - Extraction with EtOAc B_Heat->B_Workup B_Purify Purification: Flash Column Chromatography B_Workup->B_Purify B_Product 4-Amino-6-chloro-1H-indazole B_Purify->B_Product

Sources

Application Note: A Comprehensive Guide to the Regioselective N-alkylation of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of therapeutic agents due to its ability to mimic an indole bioisostere and act as a versatile pharmacophore.[1] N-alkylated indazoles, in particular, are ubiquitous in medicinal chemistry, forming the core of numerous drugs with activities spanning anti-inflammatory, anti-tumor, and anti-HIV applications.[2] The synthesis of these compounds, however, presents a significant challenge: the regioselective alkylation of the indazole nitrogen atoms. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and direct alkylation often leads to a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product.[3][4]

This application note provides a detailed experimental protocol for the N-alkylation of 4-bromo-6-chloro-1H-indazole, a versatile building block in pharmaceutical research and development.[5] We will focus on a robust and highly regioselective method for the synthesis of N1-alkylated indazoles, a common objective in many drug discovery programs.[1] The protocol described herein is based on established methodologies that have been shown to favor the thermodynamically more stable N1 isomer.[6][7] We will also discuss the underlying chemical principles that govern the regioselectivity of this transformation and provide guidance on troubleshooting potential experimental issues.

Understanding the N1 vs. N2 Regioselectivity Challenge

The regiochemical outcome of indazole N-alkylation is influenced by a delicate interplay of several factors, including the choice of base, solvent, reaction temperature, and the nature of the substituents on the indazole ring.[3][6] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[6] Consequently, under conditions that allow for thermodynamic equilibration, the N1-substituted product is often favored.[7] In contrast, kinetically controlled reactions may favor the N2-substituted product.[8]

Several strategies have been developed to achieve regioselective N-alkylation. One of the most effective and widely adopted methods for promoting N1-alkylation involves the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF).[3][9] This combination is believed to favor the formation of the N1-anion, leading to a high degree of regioselectivity.[10]

Experimental Protocol: N1-Alkylation of this compound

This protocol details a general procedure for the N1-alkylation of this compound using an alkyl halide as the electrophile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a cool, dry place.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive and flammable. Handle under an inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichUse freshly distilled or from a solvent purification system.
Alkyl Halide (e.g., Iodomethane, Bromoethane)Reagent GradeCommercially AvailableThe choice of alkyl halide will determine the N-substituent.
Saturated Ammonium Chloride (NH₄Cl) solutionACS Reagent GradeUsed for quenching the reaction.
Ethyl Acetate (EtOAc)ACS Reagent GradeFor extraction.
Brine (saturated NaCl solution)ACS Reagent GradeFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeFor drying the organic layer.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the indazole in anhydrous THF (approximately 0.1 M concentration).

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes. The solution may become a suspension as the sodium salt of the indazole forms.

  • Alkylation:

    • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product. Recrystallization from a suitable solvent system, such as a mixture of methanol and water, can also be an effective purification method.[11]

Visualizing the Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indazole This compound in Anhydrous THF Deprotonation Add NaH at 0°C (Deprotonation) Indazole->Deprotonation Alkylation Add Alkyl Halide (Alkylation) Deprotonation->Alkylation Quench Quench with NH4Cl Alkylation->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated N1-alkylated Product Purify->Product

Caption: Workflow for the N1-alkylation of this compound.

Expected Outcomes and Characterization

The protocol described above is expected to provide the N1-alkylated product with high regioselectivity. The yield will vary depending on the specific alkylating agent used but is generally expected to be in the range of 70-90%.

ProductRegioselectivity (N1:N2)Expected YieldCharacterization Notes
N1-Alkyl-4-bromo-6-chloro-1H-indazole>95:570-90%The regiochemistry can be confirmed using 1D and 2D NMR techniques, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[3]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive NaH or wet THF.Use fresh NaH and ensure THF is anhydrous.
Poor quality starting material.Verify the purity of the this compound.
Low Regioselectivity Reaction temperature too high.Maintain the reaction temperature at 0 °C during the addition of NaH and the alkylating agent.
Inappropriate solvent.While THF is preferred for N1-selectivity, other solvents like DMF may alter the N1:N2 ratio.[3]
Formation of Side Products Over-alkylation or side reactions with the alkylating agent.Use the stoichiometric amounts of reagents as indicated. Consider using a less reactive alkylating agent if necessary.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel pharmaceutical candidates. The protocol detailed in this application note provides a reliable and highly regioselective method for the preparation of N1-alkylated indazoles. By carefully controlling the reaction conditions, particularly the choice of a strong base in an aprotic solvent, researchers can achieve high yields of the desired product while minimizing the formation of the N2-isomer. This methodology serves as a valuable tool for medicinal chemists and drug development professionals working to expand the chemical space of indazole-based therapeutics.

References

  • Alam, J. and Keating, J.J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Smith, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC.
  • ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • Keating, J.J. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Mei, Y. and Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals.
  • Alam, J. and Keating, J.J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Keating, J.J. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
  • Alam, J. and Keating, J.J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Alam, J. and Keating, J.J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Smith, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • Londregan, A.T. et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • Keating, J.J. et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Application Notes and Protocols for the Analytical Characterization of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-chloro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid bicyclic structure serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1] The presence of bromine and chlorine substituents offers opportunities for further functionalization through various cross-coupling reactions, making it a valuable building block in the development of new pharmaceuticals.[1]

Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters in drug development and manufacturing. This document provides a detailed guide to the analytical methods for the thorough characterization of this compound, including protocols for spectroscopic and chromatographic techniques.

Compound Information:

PropertyValueSource
Chemical Formula C₇H₄BrClN₂[1][2]
Molecular Weight 231.48 g/mol [1][2]
CAS Number 885519-03-9[2]
Appearance Off-white to yellow solid[1]
Melting Point 219-221 °C[1]

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule by providing information about the connectivity and chemical environment of its atoms. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy Protocol:

  • Objective: To determine the number and environment of protons in the molecule.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often a good choice for indazole derivatives due to its excellent solubilizing power.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

  • Expected ¹H NMR Spectral Features:

    • The spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indazole ring.

    • The aromatic protons will likely appear as distinct signals in the downfield region (typically 7.0-8.5 ppm).

    • The N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift (often >10 ppm in DMSO-d₆).

    • The integration of the signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy Protocol:

  • Objective: To identify the number of unique carbon atoms and their chemical environments.

  • Instrumentation: 100 MHz (or corresponding frequency for the ¹H NMR) NMR spectrometer.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

  • Expected ¹³C NMR Spectral Features:

    • The spectrum will display distinct signals for each of the seven carbon atoms in the indazole ring system.

    • The chemical shifts of the carbons will be influenced by the attached halogens and the aromatic ring system. Carbons bearing the bromine and chlorine atoms will show characteristic shifts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.8 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_H Acquire 1H NMR Spectrum transfer->acquire_H acquire_C Acquire 13C NMR Spectrum transfer->acquire_C process_H Process and reference 1H spectrum acquire_H->process_H process_C Process and reference 13C spectrum acquire_C->process_C interpret_H Interpret 1H spectrum (chemical shifts, integration, coupling) process_H->interpret_H structure Confirm Molecular Structure interpret_H->structure interpret_C Interpret 13C spectrum (chemical shifts) process_C->interpret_C interpret_C->structure MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis sample_intro Introduce sample via Direct Insertion Probe or GC ionization Electron Ionization (70 eV) sample_intro->ionization analysis Mass Analysis (e.g., Quadrupole) ionization->analysis detection Detection of Ions analysis->detection spectrum Generate Mass Spectrum detection->spectrum mw_confirm Confirm Molecular Weight (Isotopic Pattern) spectrum->mw_confirm frag_analysis Analyze Fragmentation Pattern spectrum->frag_analysis structure_confirm Support Structural Elucidation mw_confirm->structure_confirm frag_analysis->structure_confirm

Sources

Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of 4-Bromo-6-chloro-1H-indazole, a critical halogenated indazole derivative used in medicinal chemistry and pharmaceutical research.[1] The method utilizes reverse-phase chromatography with a C18 stationary phase and a gradient elution mobile phase, ensuring high resolution and sensitivity for the separation of the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a detailed, step-by-step guide from sample preparation to data analysis. Furthermore, this document outlines the validation of the analytical procedure in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishing the method's specificity, linearity, accuracy, precision, and robustness.[2][3][4]

Introduction: The Analytical Imperative

This compound (CAS No. 885519-03-9) is a di-halogenated indazole with a molecular formula of C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol .[1][5] Its unique structure, featuring reactive bromine and chlorine substituents, makes it an invaluable precursor for synthesizing complex molecules in drug discovery programs through site-specific functionalization.[1] The purity of such an intermediate is paramount, as the presence of impurities—such as starting materials, regioisomers (e.g., 6-Bromo-4-chloro-1H-indazole), or by-products—can adversely affect the yield, purity, and safety profile of the final pharmaceutical product.

Therefore, a reliable and validated analytical method is essential for ensuring the quality and consistency of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high sensitivity, resolution, and reproducibility for the analysis of pharmaceutical compounds.[2][6] This note provides a comprehensive framework for its analysis.

Principle of the Method: Reverse-Phase Chromatography

The method is based on reverse-phase HPLC (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity.[6]

  • Stationary Phase: A non-polar C18 (octadecyl-silica) column is used. The long alkyl chains provide a hydrophobic surface.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic modifier (acetonitrile), is employed.

  • Separation Mechanism: When the sample is injected, the non-polar (hydrophobic) analyte, this compound, partitions between the mobile phase and the stationary phase. It adsorbs onto the hydrophobic stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), the polarity of the mobile phase is decreased. This weakens the hydrophobic interactions, causing the analyte and its impurities to elute from the column at different times (retention times) based on their relative hydrophobicities. More hydrophobic compounds are retained longer on the column.[6]

  • Detection: A UV-Vis detector is used to monitor the column effluent. Aromatic compounds like indazole derivatives exhibit strong UV absorbance, allowing for sensitive detection and quantification, typically between 220-254 nm.[1]

Materials and Methods

Equipment and Consumables
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatography Data System (CDS) software (e.g., OpenLab, Empower).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials with caps.

  • Ultrasonic bath.

Reagents and Standards
  • This compound reference standard (>99.5% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Formic acid, analytical grade (optional, for pH adjustment).

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis. The choice of a C18 column and a water/acetonitrile mobile phase is a well-established practice for separating moderately non-polar, aromatic compounds.[7][8]

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus, Waters SunFire), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 22 minutes

Experimental Protocol: A Step-by-Step Guide

The entire analytical workflow is designed to ensure consistency and minimize experimental error.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation D System Equilibration & SST A->D B Standard Solution (Ref. Std.) B->D C Sample Solution (Test Article) E Sequence Setup C->E D->E F Data Acquisition E->F G Chromatogram Integration F->G H Peak Identification G->H I Purity Calculation (% Area) H->I J Final Report Generation I->J

Figure 1: A comprehensive workflow diagram for the HPLC purity analysis of this compound.

Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an online degasser.

Standard Solution Preparation (0.5 mg/mL)
  • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile (Mobile Phase B) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix well. This is the standard stock solution.

Sample Solution Preparation (0.5 mg/mL)
  • Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

  • Follow steps 2-4 from the standard preparation protocol.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the conditions in the chromatographic table.

  • Purge the pump lines with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by making five replicate injections of the standard solution.

  • Create a sequence including a blank (diluent), the SST injections, and the sample injections.

  • Execute the sequence to acquire the data.

Method Validation: Ensuring Trustworthiness

Validation is a formal process that demonstrates the suitability of the analytical method for its intended purpose.[2] The protocol was validated according to ICH Q2(R2) guidelines.[4]

System Suitability Test (SST)

The SST is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision of the injector and system.
%RSD of Retention Time ≤ 1.0% (for n=5)Confirms the stability and precision of the pump flow rate.
Validation Parameters

The following table summarizes the key validation parameters and typical acceptance criteria for a purity method.

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradation products.Peak purity analysis (using a DAD/PDA detector) should pass. Spiked samples show resolution > 2.0 between peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 0.1% to 150% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 2.0%.Intermediate Precision (Inter-day): %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD of results should remain within limits when flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%) are varied.

Data Analysis and Interpretation

Identification

The principal peak in the sample chromatogram should have a retention time that matches the retention time of the main peak in the reference standard chromatogram within ±2%.

Purity Calculation

The purity is determined using the area percent method, which assumes that all components have a similar detector response.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation should exclude any peaks from the blank injection and any peaks below the Limit of Quantitation (LOQ).

Impurity_Profile SM Starting Materials (e.g., Substituted Anilines) IMP Potential Impurities in Sample SM->IMP ISO Process Isomers (e.g., 6-Bromo-4-chloro-indazole) ISO->IMP DEG Degradation Products (e.g., Dehalogenated Species) DEG->IMP API This compound (Main Analyte)

Figure 2: Logical relationship between the main analyte and potential classes of impurities.

Conclusion

The reverse-phase HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity for this compound. The comprehensive protocol and validation framework provide a reliable tool for quality control and assurance in pharmaceutical development and manufacturing, ensuring the integrity of this critical chemical intermediate.

References

  • This compound.
  • Steps for HPLC Method Valid
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2).
  • Investigation of factors affecting reverse-phase high performance liquid chrom
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR

Sources

Unlocking the Structural Secrets of 4-Bromo-6-chloro-1H-indazole and its Derivatives: A Detailed Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds. Its unique structural and electronic properties make it a versatile building block in the design of novel therapeutics. Among the various substituted indazoles, 4-bromo-6-chloro-1H-indazole stands out as a key intermediate in the synthesis of potent and selective kinase inhibitors and other targeted therapies. The precise substitution pattern of this molecule offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Given the critical role of these compounds, the unambiguous determination of their chemical structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This comprehensive guide provides detailed application notes and protocols for the NMR spectroscopic analysis of this compound and its derivatives, empowering researchers to confidently characterize their synthesized compounds.

Core Principles of NMR Spectroscopy for Structural Elucidation

A thorough understanding of the molecular structure of a novel compound requires a multi-faceted approach that leverages a suite of NMR experiments. While one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR provide fundamental information about the chemical environment of each nucleus, two-dimensional (2D) techniques are indispensable for establishing connectivity and spatial relationships within the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of each type of proton (integration).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule and their electronic environment. Due to the low natural abundance of ¹³C, coupling information is not typically observed in standard spectra.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A series of experiments (DEPT-45, DEPT-90, and DEPT-135) that differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are coupled to each other, typically over two or three bonds. This is invaluable for identifying spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for identifying quaternary carbons that are not observed in HSQC spectra.

By systematically acquiring and interpreting these spectra, a complete and unambiguous structural assignment can be achieved.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

While experimental NMR data for a wide range of substituted indazoles is available, a complete, assigned spectrum for the parent this compound is not readily found in the public domain. However, based on the well-established effects of substituents on the chemical shifts of aromatic systems and by analyzing data from closely related analogs, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be made.[1][2][3][4][5][6] In cases where experimental data is unavailable, computational methods such as Gauge-Including Atomic Orbital (GIAO) calculations can provide reliable predictions of NMR chemical shifts.[7][8][9][10][11]

The predicted chemical shifts are presented in the table below. These values serve as a crucial starting point for the analysis of newly synthesized derivatives.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-3~8.2~135Singlet, downfield due to proximity to the pyrazole ring nitrogens.
C-3-~135
C-3a-~123
C-4-~115Carbon bearing the bromine atom.
H-5~7.8~125Doublet, coupled to H-7.
C-5-~125
C-6-~130Carbon bearing the chlorine atom.
H-7~7.5~118Doublet, coupled to H-5.
C-7-~118
C-7a-~140
N-HVariable (broad)-Chemical shift is concentration and solvent dependent.

Predicted values are based on an analysis of related substituted indazoles and are for a non-polar solvent like CDCl₃ or DMSO-d₆.

Application Notes and Protocols

Part 1: Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on the quality of the sample. Following a standardized preparation protocol is essential for obtaining high-resolution, artifact-free data.

Materials:

  • High-quality 5 mm NMR tubes

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

  • Glass Pasteur pipettes

  • Cotton or glass wool

  • Vortex mixer

Protocol:

  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-10 mg of the purified this compound derivative. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.

  • Dissolution: Transfer the weighed sample into a small, clean, and dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; DMSO-d₆ is often a good choice for indazole derivatives due to its high solubilizing power.

  • Mixing: Vortex the vial until the sample is completely dissolved. Gentle warming may be necessary for poorly soluble compounds.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution into the NMR tube. Place a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Part 2: NMR Data Acquisition Protocols

The following are general protocols for acquiring high-quality 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher). Specific parameters may need to be adjusted based on the instrument and the specific properties of the sample.

Purpose: To obtain a high-resolution proton spectrum for identifying proton chemical shifts, coupling patterns, and for integration.

Key Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm to cover the aromatic and N-H regions.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration.

  • Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

Purpose: To obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

Key Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): This is highly dependent on the sample concentration. For a 20-50 mg sample, 1024 to 4096 scans may be required.

Purpose: To identify proton-proton coupling networks.

Key Acquisition Parameters:

  • Pulse Program: A standard gradient-selected COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (SW) in F1 and F2: Same as the 1D ¹H spectrum.

  • Number of Increments in F1 (TD1): 256-512.

  • Number of Scans (NS): 2-8 per increment.

Purpose: To correlate proton and carbon signals for directly bonded C-H pairs.

Key Acquisition Parameters:

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

  • Spectral Width (SW) in F2 (¹H): Same as the 1D ¹H spectrum.

  • Spectral Width (SW) in F1 (¹³C): Sufficient to cover the expected range of protonated carbons (e.g., 100-140 ppm).

  • Number of Increments in F1 (TD1): 128-256.

  • Number of Scans (NS): 4-16 per increment.

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

Key Acquisition Parameters:

  • Pulse Program: A standard gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (SW) in F2 (¹H): Same as the 1D ¹H spectrum.

  • Spectral Width (SW) in F1 (¹³C): Same as the 1D ¹³C spectrum.

  • Number of Increments in F1 (TD1): 256-512.

  • Number of Scans (NS): 8-32 per increment.

  • Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.

Structural Elucidation Workflow: A Step-by-Step Guide

The following workflow provides a logical approach to interpreting the acquired NMR data for a novel derivative of this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_integration Data Integration and Structure Confirmation H1 Acquire 1H NMR H1_analysis Analyze 1H: - Chemical Shifts - Integration - Coupling Patterns H1->H1_analysis C13 Acquire 13C{1H} NMR C13_analysis Analyze 13C: - Number of Signals - Chemical Shifts C13->C13_analysis DEPT Acquire DEPT-135 DEPT_analysis Analyze DEPT-135: - Differentiate CH, CH2, CH3 DEPT->DEPT_analysis COSY_analysis Analyze COSY: - Identify Spin Systems H1_analysis->COSY_analysis HSQC_analysis Analyze HSQC: - Correlate 1H and 13C (Directly Bonded) C13_analysis->HSQC_analysis DEPT_analysis->HSQC_analysis COSY Acquire COSY COSY->COSY_analysis HSQC Acquire HSQC HSQC->HSQC_analysis HMBC Acquire HMBC HMBC_analysis Analyze HMBC: - Connect Spin Systems - Identify Quaternary Carbons HMBC->HMBC_analysis Integrate Integrate All Data COSY_analysis->Integrate HSQC_analysis->HMBC_analysis HMBC_analysis->Integrate Propose Propose Structure Integrate->Propose Confirm Confirm Structure Propose->Confirm

Key HMBC correlations for the indazole core.

Conclusion

The structural characterization of this compound and its derivatives is a critical step in the development of novel therapeutics. A systematic and multi-technique NMR approach, as outlined in this guide, provides an unambiguous and reliable means of structure elucidation. By combining high-quality data acquisition with a logical interpretation workflow, researchers can confidently confirm the identity and purity of their compounds, accelerating the pace of drug discovery.

References

  • Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • Supporting Information for "A mild and efficient method for the synthesis of 1H-indazoles". Tetrahedron Letters. [Link]
  • NMR Prediction with Scaling Factors. Zhe WANG, Ph.D.. [Link]
  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. [Link]
  • 4-Bromo-1H-indazole | C7H5BrN2 | MD Topology | NMR | X-Ray.
  • 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. [Link]
  • A theoretical NMR study of selected benzazoles: comparison of GIPAW and GIAO-PCM (DMSO) calculations.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • 3 J H-N correlation in five-membered ring systems and calculated GIAO...
  • Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry. [Link]
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • This compound. Oakwood Chemical. [Link]
  • Computational Prediction of the 1H and 13C NMR. Amanote Research. [Link]
  • 13 C NMR of indazoles.
  • This compound | C7H4BrClN2 | CID 24728100. PubChem. [Link]
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

Definitive Identification and Structural Elucidation of 4-Bromo-6-chloro-1H-indazole using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-Bromo-6-chloro-1H-indazole, a key halogenated building block in medicinal chemistry, using mass spectrometry (MS).[1] We delve into the rationale behind method selection, offering detailed, field-proven protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the causality behind experimental choices, from sample preparation to the selection of ionization techniques, empowering researchers to develop robust and reliable analytical methods. A key focus is the interpretation of mass spectra, including the characteristic isotopic patterns and a proposed fragmentation pathway to ensure confident structural confirmation.

Introduction: The Analytical Imperative for this compound

This compound is a di-halogenated heterocyclic compound with a molecular weight of 231.48 g/mol .[1][2] Its structure, featuring an indazole core with distinct bromine and chlorine substituents, makes it an invaluable precursor for generating molecular diversity in drug discovery programs through site-specific functionalization.[1] The indazole scaffold itself is a privileged structure, appearing in numerous compounds with diverse pharmacological activities.[1]

Given its role as a critical intermediate, verifying the identity, purity, and structure of this compound is paramount. Mass spectrometry offers unparalleled sensitivity and specificity for this task, providing definitive molecular weight confirmation and structural insights through fragmentation analysis. This guide serves as a practical resource for scientists seeking to establish rigorous analytical protocols for this and similar halogenated compounds.

Physicochemical Profile and Analytical Considerations

A foundational understanding of the analyte's properties is critical for effective method development.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[1][3]
Molecular Weight 231.48 g/mol [1][2]
Monoisotopic Mass 229.92464 Da[2]
Appearance Off-white to yellow solid[1]
Melting Point 219-221°C[1]
Predicted Boiling Pt. 364.1 ± 22.0 °C[1]
Polarity Moderately Polar Aromatic[1][4]

The compound's moderate polarity, thermal stability, and relatively low molecular weight make it amenable to analysis by both LC-MS and GC-MS.[5] The choice between these platforms depends on the analytical context, available instrumentation, and the desired level of structural information.

Overall Analytical Workflow

A systematic approach, from sample preparation to data interpretation, is essential for achieving high-quality, reproducible results. The following workflow provides a robust framework for the analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Chromatography & MS Analysis cluster_data Data Interpretation prep1 Weigh Analyte prep2 Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) prep1->prep2 prep3 Vortex & Sonicate to ensure complete dissolution prep2->prep3 prep4 Dilute to final concentration (e.g., 10-100 µg/mL) prep3->prep4 prep5 Filter if necessary (0.22 µm PTFE) prep4->prep5 lcms Option A: LC-MS (APCI/ESI Source) prep5->lcms  Moderately Polar Analytes gcms Option B: GC-MS (EI Source) prep5->gcms  Volatile & Thermally Stable Analytes data1 Confirm Molecular Ion [M+H]⁺ or M⁺• lcms->data1 gcms->data1 data2 Analyze Isotopic Pattern (Presence of Br and Cl) data1->data2 data3 Evaluate Fragmentation Pathway data2->data3 data4 Structural Confirmation data3->data4

Figure 1: General experimental workflow for the MS analysis of this compound.

Protocol I: LC-MS Analysis

LC-MS is often the preferred method due to its high throughput and direct compatibility with solvents used in organic synthesis and purification, such as those used in reverse-phase HPLC.[1]

Rationale for Ionization Technique Selection

The choice of ionization source is the most critical parameter in LC-MS method development.

  • Atmospheric Pressure Chemical Ionization (APCI): This is the recommended primary technique for this compound. APCI is highly effective for moderately polar to nonpolar compounds that are thermally stable.[4][6] It utilizes gas-phase ion-molecule reactions, which are well-suited for this analyte.[7] Unlike ESI, its performance is less affected by nonpolar solvents and higher flow rates, making it robust and versatile.[5][6]

  • Electrospray Ionization (ESI): While ESI is a powerful soft ionization technique, it is most effective for polar molecules that are already ionized in solution.[8][9] For a moderately polar, neutral molecule like this compound, APCI will likely provide a more efficient and stable ionization response.[4] However, ESI can still be effective, particularly if the mobile phase is optimized to promote protonation.

Detailed Experimental Protocol

Protocol 1.1: Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).[10]

  • Sonication: Sonicate the vial for 5 minutes to ensure complete dissolution.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the initial mobile phase composition (e.g., 50:50 methanol:water). This minimizes solvent-analyte mismatch upon injection.[10]

  • Filtration: If any particulates are visible, filter the working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.[10] This prevents blockages in the LC system.[10]

  • Blanks: Prepare a vial containing only the solvent used for the final dilution to run as a blank before and after the sample analysis to check for carryover.[10]

Protocol 1.2: Liquid Chromatography (LC) Parameters High-performance liquid chromatography (HPLC) is the standard for assessing the purity of this compound.[1] A typical reverse-phase method is outlined below.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for reverse-phase separation of moderately polar compounds.[1]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation, improving ionization efficiency.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minA gradient ensures elution of the analyte and cleans the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLBalances sensitivity with the risk of column overloading.

Protocol 1.3: Mass Spectrometry (MS) Parameters (APCI) These parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Ionization Mode Positive APCIIndazoles contain basic nitrogen atoms, readily accepting a proton to form [M+H]⁺.
Nebulizer Gas Nitrogen, 40 psiAssists in aerosol formation.
Vaporizer Temp. 400 °CEnsures efficient desolvation and vaporization of the analyte.[6]
Corona Current 4-5 µAInitiates the chemical ionization cascade.[5]
Capillary Voltage 3.5 kVDirects the ion stream into the mass analyzer.
Scan Range m/z 100-400Covers the molecular ion and expected fragments.
Data Type Full Scan (for confirmation), SIM (for quantification)Full scan provides a complete spectrum; Selected Ion Monitoring (SIM) increases sensitivity.

Protocol II: GC-MS Analysis (Alternative Method)

Given its thermal stability and predicted boiling point, GC-MS is a viable and powerful alternative, particularly for structural elucidation due to the detailed fragmentation patterns produced by Electron Ionization (EI).[1][11] GC-MS is the universal analytical technique for many organohalogens.[12]

Protocol 2.1: Sample Preparation

  • Stock Solution (1 mg/mL): Dissolve 1 mg of the analyte in 1 mL of a volatile, high-purity solvent like ethyl acetate or dichloromethane.

  • Working Solution (10-50 µg/mL): Dilute the stock solution as needed with the same solvent. The optimal concentration may be higher than for LC-MS.

  • Transfer: Place the working solution into a 2 mL GC autosampler vial.

Protocol 2.2: Gas Chromatography (GC) Parameters

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Vol. 1 µL
Oven Program Start at 100°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 min

Protocol 2.3: Mass Spectrometry (MS) Parameters (EI)

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temp. 230 °C
Transfer Line Temp. 290 °C
Scan Range m/z 40-400

Data Interpretation: Decoding the Mass Spectrum

The Molecular Ion and its Isotopic Signature

The most critical feature in the mass spectrum is the molecular ion peak, which confirms the compound's molecular weight. Due to the presence of bromine and chlorine, this will not be a single peak but a distinct cluster of peaks.

  • Chlorine Isotopes: ~75.5% ³⁵Cl and ~24.5% ³⁷Cl (approx. 3:1 ratio).[13]

  • Bromine Isotopes: ~50.5% ⁷⁹Br and ~49.5% ⁸¹Br (approx. 1:1 ratio).[13]

For a molecule containing one Cl and one Br, the expected isotopic pattern for the molecular ion (M⁺• in EI or [M+H]⁺ in APCI/ESI) will show four main peaks:

  • M: Contains ³⁵Cl and ⁷⁹Br

  • M+2: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br

  • M+4: Contains ³⁷Cl and ⁸¹Br

The relative intensities of these peaks provide a high-confidence fingerprint for the presence of one chlorine and one bromine atom.

Proposed Fragmentation Pathway (Electron Ionization)

Under the high-energy conditions of Electron Ionization (70 eV), the molecular ion will fragment in a predictable manner. The fragmentation is primarily dictated by the relative strengths of the carbon-halogen bonds, with the weaker bonds breaking first (C-Br is weaker than C-Cl).[14]

M C₇H₄BrClN₂⁺• m/z 230/232/234 Molecular Ion F1 C₇H₄ClN₂⁺ m/z 151/153 [M-Br]⁺ M->F1 - •Br F2 C₇H₄BrN₂⁺ m/z 195/197 [M-Cl]⁺ (Minor) M->F2 - •Cl F3 C₇H₄N₂⁺• m/z 116 [M-Br-Cl]⁺• F1->F3 - •Cl F4 C₅H₂N₂⁺• m/z 90 [C₇H₄N₂-C₂H₂]⁺• F3->F4 - C₂H₂

Figure 2: Proposed EI fragmentation pathway for this compound.

Key Fragmentation Steps:

  • Ionization: The molecule loses an electron to form the molecular ion radical (M⁺•) with its characteristic isotopic cluster around m/z 230, 232, and 234.

  • Loss of Bromine Radical: The most favorable initial fragmentation is the cleavage of the weaker C-Br bond, resulting in the loss of a bromine radical (•Br) to form an ion cluster around m/z 151/153.[14] This is often a prominent peak in the spectrum.

  • Loss of Chlorine Radical: A less favorable fragmentation pathway involves the loss of a chlorine radical (•Cl) from the molecular ion, yielding a fragment cluster at m/z 195/197.

  • Sequential Halogen Loss: The [M-Br]⁺ fragment can subsequently lose a chlorine radical to produce an ion at m/z 116.

  • Ring Fragmentation: The remaining indazole ring structure can undergo further fragmentation, such as the characteristic loss of a neutral acetylene molecule (C₂H₂), to yield fragments like the one at m/z 90.[14]

By analyzing the masses and isotopic patterns of these fragments, a definitive structural confirmation can be achieved.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly specific method for its identification and structural characterization. By carefully selecting the analytical platform (LC-MS or GC-MS) and optimizing key parameters such as the ionization source, researchers can generate high-quality data. LC-MS with an APCI source is recommended for routine analysis and high-throughput screening, while GC-MS with an EI source provides rich fragmentation data essential for unequivocal structural elucidation. The protocols and interpretive guidance provided herein offer a solid foundation for developing and implementing reliable analytical methods for this important chemical intermediate in any drug development pipeline.

References

  • National MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI).
  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.
  • Biocompare.com. (2019). Prepping Small Molecules for Mass Spec.
  • PubMed. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
  • Encyclopedia MDPI. (2022). Atmospheric-pressure Chemical Ionization.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Mohamad, A. H., Creed, J. T., Davidson, T. M., & Caruso, J. A. (1989). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Applied Spectroscopy, 43(2), 294-298.
  • Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences.
  • PubChem. (n.d.). This compound.
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
  • UNT Digital Library. (n.d.). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After....
  • Semantic Scholar. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods.
  • Wikipedia. (n.d.). Electrospray ionization.
  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • NIH. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration.

Sources

Application Notes & Protocols: Leveraging 4-Bromo-6-chloro-1H-indazole in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, "drug-like" molecules, FBDD utilizes a more focused library of small, low-molecular-weight fragments (typically <300 Daltons).[3][4] The core principle is that these smaller molecules can form highly efficient, high-quality interactions with protein targets.[1] Although these initial interactions are often weak (in the high micromolar to millimolar range), they provide superior starting points for optimization.[3][5] The FBDD approach allows for a more thorough exploration of chemical space and often yields leads with better overall physicochemical properties.[1]

The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[6][7][8] Its rigid bicyclic structure provides a well-defined vector for substituent placement, while the nitrogen atoms frequently act as key hydrogen bond donors or acceptors. When halogenated, the indazole scaffold gains additional functionality. The bromine and chlorine atoms on a fragment like 4-Bromo-6-chloro-1H-indazole are not mere placeholders; they are strategic tools. They can significantly influence binding affinity and selectivity through the formation of halogen bonds—a noncovalent interaction between the halogen atom and a Lewis basic site on the protein, such as a backbone carbonyl oxygen.[9] Furthermore, these halogens serve as versatile synthetic handles, enabling predictable and regioselective chemical modification during the critical hit-to-lead optimization phase.[6]

This guide provides a detailed framework for incorporating this compound into an FBDD campaign, from initial hit identification to structural characterization, complete with field-tested protocols and the scientific rationale behind them.

Physicochemical Profile of the Fragment

This compound is a di-halogenated indazole derivative that serves as an excellent starting point for an FBDD campaign.[6] Its properties align well with the "Rule of Three," a common guideline for fragment selection.[4]

PropertyValueSourceRationale for FBDD
CAS Number 885519-03-9[6][10][11]Unique identifier for sourcing and data tracking.
Molecular Formula C₇H₄BrClN₂[6][10]
Molecular Weight 231.48 g/mol [6][10]Complies with the "Rule of Three" (<300 Da), ensuring it can fit into small pockets and has a higher probability of forming efficient interactions.[4]
XLogP3 2.9[10]A calculated lipophilicity value under 3 suggests good potential for aqueous solubility and favorable ADME properties.
Hydrogen Bond Donors 1[10]A low number of H-bond donors is desirable for fragments to avoid desolvation penalties.
Hydrogen Bond Acceptors 2[10]Provides potential for specific, directional interactions with the target protein.
Melting Point 219-221°C[6][11][12]High melting point indicates a stable, rigid solid, which is beneficial for handling and crystallography.
Boiling Point (Predicted) 364.1 ± 22.0 °C[6][12]
Purity ≥96%[11][13]High purity is critical to ensure that observed activity is due to the intended fragment and not an impurity.

Experimental Design: A Step-by-Step FBDD Workflow

The successful application of this compound in an FBDD campaign requires a multi-stage process involving sensitive biophysical techniques for screening and validation.[5][14][15]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Optimization Screen Primary Screening (e.g., TSA, SPR) Hits Initial Fragment Hits Screen->Hits High μM to mM Affinity Ortho Orthogonal Validation (e.g., ITC, NMR) Hits->Ortho Validated Validated Hits Ortho->Validated Confirm Binding Xray X-ray Crystallography Validated->Xray Structure Fragment-Protein Co-crystal Structure Xray->Structure Binding Mode SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Lead Lead Compound (nM Affinity) SBDD->Lead Fragment Growing/ Linking

FBDD workflow from initial screen to lead optimization.
Part A: Primary Screening Protocol — Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method for primary screening.[15] It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein, which is a strong indicator of binding.

Principle of Causality: A ligand binding to the folded state of a protein will increase the energy required to unfold it, resulting in a higher melting temperature. This provides a direct, albeit indirect, measure of a binding event.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Protein Stock: Prepare the target protein at 1 mg/mL in a suitable, stable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the protein is pure and monodisperse via quality control checks.

    • Fragment Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Dye Stock: Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

  • Assay Plate Setup (384-well format):

    • In each well, add reagents to a final volume of 20 µL.

    • Protein: Add buffer and protein stock to achieve a final concentration of 2 µM.

    • Dye: Add dye stock to a final concentration of 5x.

    • Fragment: Add the this compound stock to achieve a final screening concentration of 200 µM. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%) to negate solvent effects.

    • Controls:

      • Negative Control: Protein + Dye + Buffer + 1% DMSO (no fragment).

      • Positive Control (if available): Protein + Dye + Buffer + known binder.

  • Execution:

    • Seal the plate securely. Centrifuge briefly to ensure all components are mixed.

    • Place the plate in a real-time PCR instrument.

    • Run a temperature gradient from 25°C to 95°C, increasing by 0.5°C every 30 seconds. Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The inflection point of the curve represents the Tm.

    • Calculate the change in melting temperature (ΔTm) = Tm (with fragment) - Tm (DMSO control).

    • A ΔTm ≥ 2°C is typically considered a promising initial hit for further validation.

Part B: Hit Validation Protocol — Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique used to confirm hits from primary screens and provide quantitative data on binding affinity (K D) and kinetics (k a, k d).[5][15] It serves as an excellent orthogonal method to validate TSA hits.[5]

Principle of Causality: SPR measures changes in the refractive index at the surface of a sensor chip. When the target protein is immobilized on the chip, the binding of a fragment causes a mass change, which alters the refractive index and produces a measurable response signal proportional to the binding event.

Step-by-Step Protocol:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5). Activate the surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize the target protein onto a flow cell at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5). Aim for an immobilization level that will yield a theoretical Rmax of ~50 RU for the fragment.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Running Buffer: Use a buffer such as HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4.

    • Fragment Preparation: Prepare a serial dilution of this compound in the running buffer. Typical concentrations might range from 1 µM to 500 µM. Maintain a constant, low percentage of DMSO (e.g., ≤1%) in all samples.

    • Injection: Inject the fragment solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min). Allow sufficient time for association (e.g., 60 seconds) and dissociation (e.g., 120 seconds).

    • Regeneration: If necessary, inject a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5) to remove any bound fragment and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to get the specific binding sensorgram.

    • Plot the response at equilibrium against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (K D). A confirmed hit will show a clear, concentration-dependent binding signal and a measurable K D, typically in the range of 10 µM to 1 mM for a fragment.[5]

Part C: Structural Characterization — X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the cornerstone of FBDD.[5][16] This structural information is invaluable, revealing the precise binding mode, key interactions, and a roadmap for synthetic chemistry efforts to evolve the fragment into a potent lead.[16]

Principle of Causality: By crystallizing the protein-fragment complex and diffracting X-rays through it, one can calculate an electron density map. This map is then used to build an atomic-level 3D model of how the fragment sits in the protein's binding pocket.

High-Level Protocol:

  • Protein-Fragment Complex Preparation:

    • Soaking: Grow crystals of the apo-protein first. Then, prepare a solution of this compound (e.g., 1-10 mM) in a cryo-protectant solution compatible with the crystal conditions. Soak the apo-crystals in this solution for a defined period (minutes to hours).

    • Co-crystallization: Mix the purified protein with a molar excess of the fragment prior to setting up crystallization trials. This is often more challenging but can yield better results if the fragment induces a conformational change.

  • Data Collection and Structure Solution:

    • Flash-cool the soaked or co-crystals in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully analyze the resulting electron density maps to unambiguously confirm the presence and orientation of the this compound fragment in the binding site.

Part D: Fragment Evolution — The Path to a Lead Compound

With binding affinity confirmed and a co-crystal structure in hand, the next phase is structure-based drug design. The bromine and chlorine atoms of this compound are now leveraged as key synthetic anchors.

Halogen_Bonding cluster_0 This compound cluster_1 Protein Binding Pocket Fragment Indazole Core Br Br at C4 Fragment->Br Cl Cl at C6 Fragment->Cl NH N-H at N1 Fragment->NH Vector Unoccupied Pocket (Growth Vector) Fragment->Vector Synthetic Elaboration Carbonyl Backbone C=O Br->Carbonyl Halogen Bond Cl->Carbonyl Halogen Bond HBD H-Bond Donor NH->HBD H-Bond

Binding interactions and growth vectors for the fragment.
  • Vector Analysis: The crystal structure will reveal unoccupied space adjacent to the fragment. The bromine and chlorine positions can be used as vectors for "fragment growing" into these pockets.

  • Synthetic Chemistry: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are highly effective for modifying the C-Br and C-Cl positions, allowing for the systematic and rational addition of new chemical moieties to improve potency and selectivity.[6]

Conclusion

This compound represents a high-value tool for modern drug discovery. Its favorable physicochemical properties make it an ideal candidate for fragment library screening. The strategic placement of two distinct halogen atoms provides both the potential for critical halogen bonding interactions and the synthetic versatility required for efficient hit-to-lead optimization. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structure-based design as outlined in these notes, researchers can effectively leverage this fragment to uncover novel, high-quality starting points for challenging therapeutic targets.

References

  • Watson, I. D. G., et al. (2014). Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, Y., et al. (2019). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health.
  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery.
  • Creative Biostructure. Fragment-based Screening (FBS).
  • Sygnature Discovery. Fragment Based Drug Discovery.
  • Kontopidis, G., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Research.
  • CrystalsFirst. Fragment HIT Identification in FBDD.
  • ResearchGate. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery.
  • Drug Hunter. An Introduction to Fragment-Based Drug Discovery (FBDD).
  • PharmaFeatures. Fragment-Based Drug Discovery: A Comprehensive Overview.
  • ResearchGate. NMR Screening and Hit Validation in Fragment Based Drug Discovery.
  • Semantic Scholar. Synthesis of this compound.
  • National Institutes of Health. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • PubMed. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.
  • ResearchGate. Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis.
  • Royal Society of Chemistry. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • PubMed. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.
  • Amerigo Scientific. This compound.
  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery.
  • Oakwood Chemical. This compound.
  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

Sources

Application Note: Synthesis and Diversification of the 4-Bromo-6-chloro-1H-indazole Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational to modern drug discovery.[1] Among them, the indazole ring system is particularly significant due to its ability to act as a bioisostere of indole, engaging in key hydrogen bonding interactions with biological targets.[2][3] Its rigid bicyclic structure provides a well-defined vector for substituents, making it an ideal platform for exploring chemical space in drug development programs targeting kinases, G-protein coupled receptors, and other enzyme classes.[4][5][6]

The 4-bromo-6-chloro-1H-indazole scaffold is an exceptionally valuable starting point for SAR studies for two primary reasons:

  • Orthogonal Reactivity: The presence of two different halogen atoms—bromine at the 4-position and chlorine at the 6-position—provides opportunities for selective, stepwise functionalization. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions, allowing for controlled, site-selective modifications.[7]

  • Multiple Diversification Points: Beyond the C4 and C6 positions, the scaffold offers reactive sites at the N1- and C3-positions, enabling the generation of a highly diverse library of analogs from a single, common intermediate.

This guide will walk through the synthesis of this core scaffold and detail four key strategies for its elaboration to support a comprehensive SAR campaign.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the core intermediate is the logical starting point for any library synthesis. The most common and reliable approach involves the cyclization of a di-halogenated aniline precursor via a diazotization reaction.[7] This method is favored for its high yields and the availability of commercial starting materials.

Retrosynthetic Analysis and Strategy

The synthesis disconnects at the N1-N2 and C7a-N1 bonds, tracing back to a 2-amino-benzonitrile or related aniline derivative.[7] The chosen forward synthesis involves a three-step sequence starting from 4-chloro-2-fluoroaniline, which leverages the directing effects of the existing substituents to achieve the desired halogenation pattern before the critical ring-forming step.

G cluster_retro Retrosynthetic Pathway cluster_forward Forward Synthesis A This compound B Diazotization & Cyclization A->B N-N, C-N Disconnection B->A C 2-Amino-3-bromo-5-chloro-toluene (or similar aniline) B->C C->B NaNO₂, H⁺ D Selective Bromination D->C E 2-Amino-5-chlorotoluene E->D e.g., NBS F Chlorination F->E G 2-Aminotoluene G->F e.g., NCS

Caption: Retrosynthetic analysis and forward synthesis plan for the indazole core.

Detailed Experimental Protocol

Materials:

  • 4-chloro-2-fluoroaniline

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (concentrated)

  • Sodium Nitrite (NaNO₂)

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol: Synthesis of 2-Bromo-4-chloro-6-fluoroaniline

  • Dissolution: In a round-bottom flask protected from light, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Causality Note: NBS is a mild and selective brominating agent for electron-rich aromatic rings. Performing the reaction at 0 °C minimizes the formation of di-brominated side products.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purification by flash chromatography may be necessary.

Protocol: Synthesis of this compound

  • Diazotization: To a solution of 2-bromo-4-chloro-6-fluoroaniline (1.0 eq) in ethanol, add concentrated sulfuric acid dropwise at 0 °C.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.

    • Causality Note: The diazonium salt is highly reactive and unstable, so it is generated in situ at low temperatures to prevent decomposition.[7] The acidic medium is essential for the formation of the nitrosating agent, nitrous acid (HONO), from NaNO₂.

  • Cyclization: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then heat to 60-70 °C for 1-2 hours. The intramolecular cyclization displaces the fluorine atom to form the indazole ring.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice water. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as an off-white to yellow solid.[7]

Protocol Validation and Characterization

The identity and purity of the final compound must be confirmed before proceeding with analog synthesis.

ParameterExpected Value
Appearance Off-white to yellow solid
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol [7][8]
Melting Point 219-221 °C[7]
¹H NMR Expect signals in the aromatic region (δ 7-8 ppm) and a broad singlet for the N-H proton (>10 ppm).
Mass Spec (ESI+) [M+H]⁺ at m/z 230.9/232.9 (characteristic isotopic pattern for Br/Cl).

Strategic Diversification for SAR Studies

With the core scaffold in hand, the next step is to generate a library of analogs by modifying it at distinct positions. The following section details protocols for functionalization at the N1, C3, C4, and C6 positions.

Caption: Key diversification points on the this compound scaffold.

Position N1: Alkylation and Arylation

Alkylation of the indazole N-H can produce both N1 and N2 isomers. Achieving regioselectivity is critical. Generally, using a strong, non-nucleophilic base in a polar aprotic solvent favors the thermodynamically more stable N1 product.

Protocol: Selective N1-Alkylation

  • Deprotonation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming the indazolide anion. DMF is an excellent solvent for this reaction, solvating the sodium cation.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC/LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Position C4: Selective Cross-Coupling

The C4-Br bond is the more reactive of the two halogens, making it the ideal site for initial cross-coupling reactions under mild conditions. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.

Protocol: Selective Suzuki Coupling at C4

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Catalyst Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).

    • Causality Note: Pd(dppf)Cl₂ is a highly effective catalyst for Suzuki couplings involving aryl bromides. The choice of catalyst and ligand is crucial for achieving high yield and selectivity, favoring oxidative addition into the weaker C-Br bond over the C-Cl bond.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (4-12 hours), as monitored by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting 4-aryl-6-chloro-1H-indazole by flash chromatography.

Position C6: Subsequent Functionalization

After functionalizing the C4 position, the C6-Cl bond can be targeted for a second cross-coupling reaction, often requiring more forcing conditions or a more active catalyst system due to the greater strength of the C-Cl bond.

Protocol: Buchwald-Hartwig Amination at C6

  • Reaction Setup: Combine the 4-aryl-6-chloro-1H-indazole (1.0 eq), the desired amine (1.3 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.5 eq) in a reaction vessel.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst system, for example, a combination of Pd₂(dba)₃ (0.02 eq) and a specialized ligand like XPhos (0.05 eq).

    • Causality Note: Buchwald-Hartwig amination of aryl chlorides requires highly active catalyst systems. Bulky, electron-rich phosphine ligands like XPhos are essential to facilitate the challenging oxidative addition step into the C-Cl bond.[7]

  • Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Heat the reaction to 100-110 °C until completion.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography to isolate the desired 4-aryl-6-amino-1H-indazole analog.

Position C3: Halogenation and Diversification

The C3 position can be functionalized after protecting the N1 position. A common strategy is iodination followed by a subsequent cross-coupling reaction, providing access to another diverse set of analogs.[9]

Protocol: Iodination and Coupling at C3

  • N1-Protection: Protect the N1 position of the this compound, for example, as a tetrahydropyranyl (THP) or p-methoxybenzyl (PMB) ether, using standard literature procedures.

  • Iodination: Dissolve the N1-protected indazole (1.0 eq) in DMF. Add potassium hydroxide (KOH) (3.0 eq) followed by iodine (I₂) (1.5 eq). Stir at room temperature for 2-4 hours.[9]

    • Causality Note: The base deprotonates the C3 position, forming a carbanion that is then attacked by iodine to yield the 3-iodoindazole. N1-protection is crucial to prevent competitive N-iodination and direct the reaction to the C3 position.

  • Work-up: Quench with aqueous sodium thiosulfate solution, extract with an organic solvent, and purify by chromatography.

  • Cross-Coupling: The resulting 3-iodo derivative can now be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira) similar to the protocol described for the C4 position.

  • Deprotection: Remove the N1-protecting group under appropriate conditions (e.g., acid for THP) to yield the final C3-functionalized analog.

Summary of Synthesized Analogs

The following table provides a representative summary of the types of analogs that can be generated using the protocols described above, along with their key identifiers.

Analog DescriptionScaffold Position ModifiedReaction TypeMolecular Formula of ProductMolecular Weight ( g/mol )
4-Bromo-6-chloro-1-methyl-1H-indazoleN1AlkylationC₈H₆BrClN₂245.50
4-Phenyl-6-chloro-1H-indazoleC4Suzuki CouplingC₁₃H₉ClN₂228.68
4-Phenyl-6-(morpholino)-1H-indazoleC4, C6Suzuki, then Buchwald-HartwigC₁₇H₁₆N₃OCl313.78
4-Bromo-6-chloro-3-iodo-1H-indazoleC3IodinationC₇H₃BrClIN₂357.38

Conclusion

The this compound scaffold is a powerful platform for medicinal chemistry and drug discovery. Its differentiated halogen atoms and multiple reactive sites allow for the systematic and controlled synthesis of diverse compound libraries. The protocols outlined in this application note provide a robust framework for researchers to generate novel analogs for SAR studies, enabling the exploration of chemical space and the optimization of lead compounds. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, will ensure the generation of high-quality data to drive drug development projects forward.

References

  • BenchChem. (n.d.). Comparative analysis of synthetic routes to functionalized indazoles.
  • ChemicalBook. (2023). This compound | 885519-03-9.
  • Benchchem. (n.d.). This compound | 885519-03-9.
  • ACS Publications. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • IRIS. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors.
  • RSC Publishing. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers.
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments.
  • N/A. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • ACS Publications. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
  • Institute of Crystallography - IC - CNR. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors.
  • Google Patents. (n.d.). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • NIH. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ACS Publications. (n.d.). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ChemRxiv | Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • PubChem. (n.d.). This compound | C7H4BrClN2 | CID 24728100.

Sources

Application Notes: The Strategic Role of 4-Bromo-6-chloro-1H-indazole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities in Crop Protection

The indazole scaffold is a privileged heterocyclic motif that has garnered significant attention in both medicinal and agrochemical research due to its diverse biological activities. Among the various substituted indazoles, 4-Bromo-6-chloro-1H-indazole has emerged as a key building block for the synthesis of novel active ingredients in the agricultural sector. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene ring, provides a versatile platform for the introduction of various functional groups, enabling the fine-tuning of a molecule's biological efficacy and physicochemical properties.

These application notes will provide an in-depth guide for researchers, scientists, and professionals in the field of agrochemical development on the strategic use of this compound. We will explore its synthesis, reactivity, and application in the creation of next-generation herbicides, fungicides, and insecticides, complete with detailed protocols and mechanistic insights.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.

PropertyValue
CAS Number 885519-03-9
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 219-221 °C
Solubility Soluble in polar organic solvents such as DMF, DMSO, and THF.

Synthetic Pathway to this compound: A Multi-step Approach

The synthesis of this compound is a well-established multi-step process that begins with readily available starting materials. The following protocol outlines a common and effective synthetic route.

Synthesis of this compound A 2-Fluoroaniline B 4-Chloro-2-fluoroaniline A->B N-Chlorosuccinimide (NCS) C 2-Bromo-4-chloro-6-fluoroaniline B->C N-Bromosuccinimide (NBS) D 2-Bromo-4-chloro-6-fluorobenzaldehyde C->D 1. NaNO₂, HCl 2. Formaldoxime E This compound D->E Hydrazine Hydrate

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Step 1: Chlorination of 2-Fluoroaniline

  • In a suitable reaction vessel, dissolve 2-fluoroaniline in a chlorinated solvent such as dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-2-fluoroaniline.

Step 2: Bromination of 4-Chloro-2-fluoroaniline

  • Dissolve the 4-chloro-2-fluoroaniline obtained in the previous step in a suitable solvent like acetonitrile.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield 2-bromo-4-chloro-6-fluoroaniline.

Step 3: Diazotization and Formylation

  • Suspend 2-bromo-4-chloro-6-fluoroaniline in an aqueous solution of hydrochloric acid.

  • Cool the suspension to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of formaldoxime.

  • Slowly add the cold diazonium salt solution to the formaldoxime solution.

  • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

  • Extract the product, 2-bromo-4-chloro-6-fluorobenzaldehyde, with a suitable organic solvent.

Step 4: Cyclization to this compound

  • Dissolve the 2-bromo-4-chloro-6-fluorobenzaldehyde in an appropriate solvent such as ethanol or isopropanol.

  • Add hydrazine hydrate to the solution.

  • Heat the mixture to reflux for several hours until the reaction is complete.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with a cold solvent, and dry to obtain this compound.

Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients

The strategic placement of bromine and chlorine atoms on the indazole ring of this compound offers multiple avenues for further chemical modification. These halogen atoms can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to create a library of potential agrochemical candidates.

Key Reactions for Derivatization:
  • Suzuki-Miyaura Coupling: The bromine atom at the 4-position is generally more reactive than the chlorine atom at the 6-position in palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the selective introduction of aryl or heteroaryl groups at the C4 position.

  • Buchwald-Hartwig Amination: The N-H group of the indazole ring can be readily arylated or alkylated using Buchwald-Hartwig amination protocols. This provides access to a wide range of N-substituted indazole derivatives.

  • Heck and Sonogashira Couplings: These reactions can also be employed to introduce vinyl and alkynyl groups, respectively, further expanding the chemical diversity of the resulting compounds.

Derivatization of this compound Start This compound N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation R-X, Base C4_Coupling C4-Cross-Coupling (e.g., Suzuki) Start->C4_Coupling R-B(OH)₂, Pd catalyst C6_Coupling C6-Cross-Coupling Start->C6_Coupling R-B(OH)₂, Pd catalyst (harsher conditions) N_Alkylation->C4_Coupling Sequential Functionalization C4_Coupling->N_Alkylation Sequential Functionalization

Caption: Key derivatization pathways for this compound.

Exemplary Application: Synthesis of Indazole-Based Herbicides

While specific commercial agrochemicals directly synthesized from this compound are not publicly disclosed in detail, the patent literature suggests its use in the synthesis of novel herbicidal compounds. For instance, the indazole core is a key feature in certain picolinic acid herbicides. The following is a generalized protocol based on known synthetic strategies for this class of compounds.

Protocol 2: Generalized Synthesis of a 4-Aryl-6-chloro-1H-indazole Derivative for Herbicidal Screening

Step 1: N-Protection of this compound

  • To a solution of this compound in a suitable solvent (e.g., DMF), add a base such as sodium hydride or potassium carbonate.

  • Stir the mixture for a short period at room temperature.

  • Add a protecting group precursor, for example, di-tert-butyl dicarbonate (Boc₂O) or a benzyl halide.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

Step 2: Suzuki-Miyaura Coupling at the C4-Position

  • In a reaction vessel, combine the N-protected 4-bromo-6-chloro-indazole, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Purify the product by column chromatography to obtain the N-protected 4-aryl-6-chloro-1H-indazole.

Step 3: Deprotection

  • Dissolve the N-protected compound in a suitable solvent.

  • For a Boc-protecting group, add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • For a benzyl-protecting group, perform hydrogenolysis using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture and extract the final product.

  • Purify as needed to yield the 4-aryl-6-chloro-1H-indazole derivative.

This derivative can then be subjected to further modifications or directly screened for its herbicidal activity. The chlorine at the 6-position can also be targeted for substitution, typically under more forcing reaction conditions than the bromine at the 4-position, allowing for a stepwise and controlled diversification of the lead compound.

Conclusion and Future Outlook

This compound stands as a valuable and versatile intermediate in the discovery and development of new agrochemicals. Its well-defined synthesis and the differential reactivity of its halogen substituents provide a robust platform for the creation of diverse molecular libraries. The ability to systematically modify the indazole core through established cross-coupling and substitution reactions allows for the optimization of biological activity, selectivity, and environmental profile of potential new crop protection agents. As the demand for innovative and sustainable agricultural solutions continues to grow, the strategic application of key building blocks like this compound will undoubtedly play a pivotal role in shaping the future of the agrochemical industry.

References

  • PubChem. This compound. [Link]
  • Google Patents.
  • Google Patents.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-chloro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a versatile halogenated indazole derivative, this compound serves as an invaluable building block for constructing targeted compound libraries in medicinal chemistry.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Synthetic Strategy Overview

The most prevalent and reliable strategies for constructing the this compound scaffold hinge on the cyclization of a precisely substituted aniline precursor.[1] A highly effective and scalable approach begins with 2-fluoroaniline, which undergoes a sequence of electrophilic halogenations, followed by diazotization, formylation, and a final, high-yield ring-closing reaction with hydrazine.[2]

This multi-step synthesis is robust but requires careful control over reaction conditions at each stage to prevent the formation of side products and maximize the overall yield. The general workflow is outlined below.

SynthesisWorkflow A 2-Fluoroaniline B 2-Bromo-4-chloro-6-fluoroaniline A->B 1. NCS (Chlorination) 2. NBS (Bromination) C 2-Bromo-4-chloro-6-fluorobenzaldehyde B->C Diazotization (NaNO₂) & Reaction with Formaldoxime D This compound C->D Cyclization (Hydrazine Hydrate)

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a high-value intermediate in medicinal chemistry and organic synthesis.[1] Its di-halogenated structure allows for selective and sequential functionalization, typically through metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This makes it a crucial precursor for developing complex molecules targeting a range of pharmacological activities.[1]

Q2: What are the critical safety precautions for this synthesis?

A2: Several reagents used in this synthesis require careful handling.

  • N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS): These are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Nitrite (NaNO₂): This is an oxidizer and is toxic if ingested.

  • Diazonium Salts: The in situ generated diazonium intermediate is unstable and potentially explosive if isolated or allowed to warm up. Strict temperature control is mandatory.[1]

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All work should be performed in a well-ventilated fume hood with gloves and safety glasses.[2]

Q3: Are there alternative synthetic routes to consider?

A3: Yes, the broader field of indazole synthesis is extensive. Alternative methods include palladium-catalyzed arylation of hydrazones followed by cyclization, [3+2] cycloaddition reactions involving arynes, and various N-N bond-forming cyclizations.[3][4] However, the route detailed here, involving diazotization of a substituted aniline, is often favored for its scalability and use of relatively inexpensive starting materials.[2][5]

Q4: How should the final product be stored?

A4: To ensure stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][6]

Optimized Experimental Protocol

This protocol is synthesized from established literature methods and provides a reliable pathway to the target compound with good overall yield.[2]

Step 1: Synthesis of 2-Bromo-4-chloro-6-fluoroaniline
  • Chlorination: Dissolve 2-fluoroaniline in a suitable solvent like acetonitrile. Cool the solution to 0-5°C. Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature. Monitor the reaction by TLC until the starting material is consumed. The yield for this step is typically around 80%.[2]

  • Bromination: To the crude product from the previous step, add N-bromosuccinimide (NBS). The directing effects of the amine and existing halogens will favor bromination at the desired position. This step generally proceeds with high efficiency, achieving yields of approximately 90%.[2]

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde
  • Diazotization: Dissolve the 2-bromo-4-chloro-6-fluoroaniline in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The rate of addition is critical to maintain the low temperature and control the exothermic reaction.

  • Formylation: In a separate flask, prepare a solution of formaldoxime. Add the cold diazonium salt solution to the formaldoxime solution. Allow the reaction to proceed, monitoring for the formation of the aldehyde.

  • Work-up: After the reaction is complete, extract the product, wash, dry, and concentrate. This step is often the lowest yielding part of the sequence, with typical yields around 45%.[2]

Step 3: Synthesis of this compound
  • Cyclization: Dissolve the 2-bromo-4-chloro-6-fluorobenzaldehyde from Step 2 in a suitable solvent (e.g., ethanol or dioxane).

  • Add an 80% solution of hydrazine hydrate.

  • Heat the reaction mixture to reflux and monitor by TLC. This ring-forming cyclization is typically very efficient.

  • Purification: Cool the reaction mixture. The product will often precipitate and can be collected by filtration. Wash the solid with cold water or ethanol. If necessary, recrystallize from ethanol or an ethanol/water mixture to obtain the final product.[7] This final step can achieve yields of 90% or higher.[2]

Summary of Reaction Yields
StepStarting MaterialKey ReagentsProductTypical Yield (%)
1a2-FluoroanilineNCS4-Chloro-2-fluoroaniline~80%[2]
1b4-Chloro-2-fluoroanilineNBS2-Bromo-4-chloro-6-fluoroaniline~90%[2]
22-Bromo-4-chloro-6-fluoroanilineNaNO₂, Formaldoxime2-Bromo-4-chloro-6-fluorobenzaldehyde~45%[2]
32-Bromo-4-chloro-6-fluorobenzaldehydeHydrazine HydrateThis compound~90%[2]
- - - Overall Yield ~29% [2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting cluster_0 Problem: Low Yield cluster_1 Potential Causes & Solutions P1 Low Yield in Halogenation (Step 1) S1 • Incorrect stoichiometry (over/under-halogenation) • Temperature too high • Inefficient quenching P1->S1 P2 Low Yield in Diazotization/Cyclization (Steps 2 & 3) S2 S2 P2->S2 P3 Significant Impurity Formation S3 • Formation of regioisomers • Incomplete reaction/cyclization • Hydrolysis of intermediates • Side reactions from unstable diazonium salt P3->S3

Caption: Troubleshooting logic for common issues in the synthesis.

Q: My yield for the halogenation of 2-fluoroaniline (Step 1) is poor, or I see multiple products on my TLC plate. What went wrong?

A: This issue typically points to three factors:

  • Stoichiometry: The molar equivalents of NCS and NBS must be carefully controlled. Using an excess can lead to di- or tri-halogenated side products, while an insufficient amount will result in incomplete conversion.

  • Temperature Control: Electrophilic aromatic substitution is an exothermic process. Running the reaction at elevated temperatures can reduce selectivity and increase the rate of side reactions. Maintaining a temperature of 0-5°C is recommended.

  • Choice of Reagents: For this substrate, NCS and NBS are highly effective.[2] Using elemental bromine (Br₂) can sometimes lead to undesired side reactions, such as the hydration of other functional groups in more complex substrates.[8]

Q: The conversion of the aniline intermediate to the final indazole is very low (Steps 2 & 3). What are the most critical parameters?

A: This is the most technically challenging part of the synthesis.

  • Diazonium Salt Stability: The diazonium salt formed in Step 2 is highly unstable. The temperature of the reaction mixture must be kept below 5°C at all times.[1] Any increase in temperature will lead to rapid decomposition of the salt into a variety of byproducts, primarily phenols, drastically reducing your yield. Ensure your ice bath is robust (ice-salt is best) and add the sodium nitrite solution slowly and dropwise.

  • Acidity: The diazotization reaction requires a strong acidic medium to generate nitrous acid (HNO₂) in situ and prevent unwanted coupling reactions of the diazonium salt. Ensure you are using a sufficient concentration of a strong acid like HCl.

  • Hydrazine Quality: The final cyclization (Step 3) is usually high-yielding.[2] If you experience low conversion here, verify the purity and concentration of your hydrazine hydrate, as it can degrade over time.

Q: My final product is difficult to purify and contains persistent impurities. What could they be?

A: Impurities often stem from incomplete reactions or side reactions in the preceding steps.

  • Regioisomers: If the halogenation steps were not selective, you might carry regioisomers of your intermediates through the synthesis, which can be very difficult to separate from the final product.[8][9] Re-purifying the 2-bromo-4-chloro-6-fluoroaniline intermediate before proceeding can be a valuable investment.

  • Incomplete Cyclization: If the final cyclization step does not go to completion, you will be left with the aldehyde intermediate. This can typically be resolved by increasing the reaction time or temperature.

  • Phenolic Impurities: As mentioned, decomposition of the diazonium salt will produce phenols. These are acidic and can often be removed by performing a mild basic wash (e.g., with aqueous sodium bicarbonate) during the work-up, provided your product is stable to these conditions.

  • Purification Method: If standard recrystallization from ethanol/water fails to yield a pure product, consider column chromatography on silica gel as a more rigorous purification method.[7]

References

  • Tully, T. P., & Cen, F. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • Request PDF. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • Semantic Scholar. (n.d.). Synthesis of this compound.
  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N−N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Meng, G. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Organic Preparations and Procedures International, 43(4), 354-357.

Sources

Technical Support Center: Purification of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Bromo-6-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. As a key intermediate in many drug discovery programs, achieving high purity is critical for reliable downstream applications.[1] This document provides field-proven insights and detailed protocols to help you navigate the common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Q1: My final product yield is very low after column chromatography. What are the likely causes?

A1: Low recovery from silica gel chromatography is a frequent issue, often attributable to several factors:

  • Compound Insolubility: The product may be precipitating on the column, especially during initial loading if a solvent in which it has low solubility is used. This compound is a solid with limited solubility in non-polar solvents like hexanes.

  • Irreversible Adsorption: The indazole moiety contains a weakly acidic N-H proton.[2] This proton can interact strongly with the slightly acidic silica gel surface, leading to irreversible binding or significant tailing and band broadening, which results in poor recovery.

  • Improper Solvent Polarity: If the elution solvent is not polar enough, the compound will not move off the column. Conversely, if it is too polar, co-elution with impurities can occur, leading to mixed fractions and perceived yield loss upon concentration.

Recommended Solutions:

  • Optimize Loading Technique: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, this "dry loading" method prevents precipitation and ensures a narrow starting band.

  • Mitigate Silica Acidity:

    • Consider using deactivated or neutral silica gel.

    • A common and effective technique is to add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the mobile phase. This neutralizes the acidic sites on the silica, preventing strong adsorption of the indazole and improving recovery.

  • Systematic Solvent Selection: Develop your gradient based on thorough Thin-Layer Chromatography (TLC) analysis. Aim for a retention factor (Rf) of ~0.25-0.35 for the desired product in the elution solvent system.

Q2: I see a persistent colored impurity (yellow/brown) in my final product, even after chromatography. How can I remove it?

A2: Colored impurities in indazole syntheses often stem from oxidation or side-reactions involving starting materials like substituted anilines or hydrazines.[3][4] These impurities can be highly polar or have similar polarity to the product, making them difficult to separate.

Recommended Solutions:

  • Activated Carbon Treatment: This is a classic and highly effective method for removing colored, non-volatile impurities.

    • Dissolve the crude or partially purified product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-2% w/w).

    • Heat the mixture gently for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon.

    • Proceed with recrystallization or concentration.

  • Recrystallization: This technique is excellent for removing small amounts of impurities that have different solubility profiles than the product. Chemical vendors suggest that this compound can be recrystallized from ethanol or water.[5][6] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often provides the best results by allowing for fine-tuned solubility.

Q3: My compound streaks badly on the TLC plate, making it difficult to assess purity or choose a chromatography solvent system.

A3: Streaking on a TLC plate is a clear indicator of an undesirable interaction between your compound and the stationary phase (silica gel).

  • Cause: As mentioned in Q1, the acidic N-H group of the indazole can lead to strong, non-ideal interactions with the silica gel. This causes the spot to drag up the plate rather than moving as a compact circle.

  • Solution: To get clean spots, add a small amount of acetic acid (~1%) or triethylamine (~1%) to your TLC developing chamber's mobile phase. If the compound is acidic (like our indazole), a basic additive like triethylamine is usually more effective at preventing streaking. This simple modification will give you a much more accurate picture of the separation and help you select the right conditions for your column.[4]

Frequently Asked Questions (FAQs)

Q4: What is the best initial purification strategy for crude this compound?

A4: The optimal strategy depends on the impurity profile, but a multi-step approach is often most effective.

Workflow: Selecting a Purification Strategy

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Paths start Crude Product assess TLC / Crude ¹H NMR Analysis start->assess decision Impurity Profile? assess->decision recryst Recrystallization decision->recryst High purity (>90%) Crystalline solid Few minor spots chrom Column Chromatography decision->chrom Low purity (<90%) Multiple impurities Close Rf values acid_wash Aqueous Wash / Extraction decision->acid_wash Ionic or highly polar impurities present final_product Pure Product (Verify by HPLC, NMR, MP) recryst->final_product chrom->final_product acid_wash->decision Re-assess

Caption: Decision tree for purification method selection.

  • Aqueous Wash: Start by dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the solution sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. This is a quick and effective way to remove many common synthesis-related impurities.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization is the most efficient method to achieve high purity. It is scalable and avoids the use of large volumes of chromatography solvents.

  • Column Chromatography: If the crude material contains multiple impurities or impurities with similar polarity to the product, flash column chromatography is necessary.[1]

Q5: How can I definitively confirm the purity and identity of my final product?

A5: A combination of analytical techniques is required to unambiguously confirm both identity and purity.[7]

  • Identity Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Look for the characteristic aromatic protons and the broad singlet for the N-H proton, which typically appears far downfield (>10 ppm) and will disappear upon shaking with D₂O.[1][8]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular weight of this compound is 231.48 g/mol .[1] You should observe the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

  • Purity Assessment:

    • HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity analysis.[1] A high-purity sample should show a single major peak (typically >97-98%).

    • Melting Point: A sharp melting point range is a good indicator of high purity. The reported melting point for this compound is 219-221°C.[1] A broad or depressed melting point suggests the presence of impurities.

    • qNMR (Quantitative NMR): This technique can be used to determine purity without the need for a reference standard of the same compound.[7]

Table 1: Typical HPLC Conditions for Purity Analysis
Parameter Condition
Technique Reverse-Phase HPLC
Column C18 (Octadecyl-silica)
Mobile Phase Gradient or isocratic mixture of Methanol and Water (often with 0.1% TFA or Formic Acid)
Detector UV-Vis (typically monitoring at 220-254 nm)
Expected Purity >95-98% is common for a purified sample[1]

Q6: What are the key safety precautions when handling this compound?

A6: As with any chemical reagent, proper safety protocols are essential. Based on available safety data sheets (SDS), this compound should be handled with care.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[10][12]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

  • Storage: Store the compound in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to ensure its stability.[1][9]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of Hexanes and Ethyl Acetate is a good starting point. Find a ratio that gives the product an Rf value of approximately 0.25-0.35. Add 0.5% triethylamine to the solvent mixture to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (the "mobile phase"). Ensure there are no cracks or air bubbles in the packed bed.

  • Sample Loading: Dissolve your crude this compound (e.g., 1g) in a minimal volume of dichloromethane. Add 2-3g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed silica bed.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a lower polarity (e.g., 9:1 Hexanes/EtOAc) and gradually increase the polarity (e.g., to 7:3 Hexanes/EtOAc).

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration as described in Q2.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

References

  • Apollo Scientific. (2023, July 4).
  • Fisher Scientific. (2023, September 22).
  • MedchemExpress. (2025, July 1).
  • Capot Chemical. (2026, January 2). MSDS of 6-Bromo-4-chloro-1H-indazole.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • BLD Pharm. (n.d.). 885519-03-9 | this compound.
  • Oakwood Chemical. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1867-1893.
  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(19), 8181-8193.
  • Anax Laboratories. (n.d.). 885519-03-9 | this compound.
  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.).

Sources

Technical Support Center: Bromination of Chloroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the bromination of chloroindazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers, scientists, and drug development professionals may encounter during their experiments. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of chloroindazoles, and what causes them?

A1: The bromination of chloroindazoles is a nuanced electrophilic aromatic substitution reaction. The primary side reactions stem from issues of regioselectivity and over-bromination.

  • Formation of undesired regioisomers: The indazole ring has multiple reactive sites. The specific position of bromination (e.g., C3, C5, C7) is highly dependent on the reaction conditions and the substitution pattern of the chloroindazole. For instance, direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) has been reported to yield the undesired regioisomer as the major product.[1] The electronic effects of the chloro-substituent and any other groups on the ring direct the incoming electrophile. Kinetic and thermodynamic factors also play a crucial role in determining the final product distribution.[2][3]

  • Polybromination: The introduction of one bromine atom can sometimes activate the ring towards further substitution, leading to di- or even tri-brominated products.[4][5] This is particularly prevalent when using highly reactive brominating agents or harsh reaction conditions.[4][5]

  • N-Bromination: While less common for the indazole core itself, N-bromination can occur, especially if the nitrogen atoms are unprotected and sterically accessible.

  • Hydrolysis of functional groups: In some cases, particularly when using bromine (Br2) in aqueous or protic media, sensitive functional groups on the chloroindazole starting material, such as a cyano group, can undergo hydrolysis to form amides or carboxylic acids.[1]

  • Radical-mediated side reactions: When using reagents like NBS, radical pathways can sometimes compete with the desired electrophilic substitution, leading to a different product profile.[6][7] The presence of radical initiators or light can promote these pathways.[6][8][9]

Troubleshooting Guide

Issue 1: Poor Regioselectivity - "My bromination is occurring at the wrong position!"

Causality: The regiochemical outcome of indazole bromination is a delicate balance of electronic and steric effects, as well as reaction conditions. The position of the chloro substituent significantly influences the electron density around the indazole ring, directing the electrophilic attack. Kinetic studies have shown that for the neutral indazole molecule, the order of reactivity for bromination is C5 > C3 > C7.[2] However, this can be altered by substituents.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): Often the reagent of choice for controlled, regioselective bromination.[10] It is generally milder than Br2 and can minimize over-bromination.[1]

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An efficient alternative, particularly for C3-bromination, and can be used under mild, ultrasound-assisted conditions.[11][12][13]

    • Bromine (Br2): Can be highly reactive and lead to mixtures of products and undesirable side reactions like hydrolysis.[1][11] Its use often requires careful control of stoichiometry and temperature.

  • Solvent Effects:

    • Polar aprotic solvents like DMF or acetonitrile can influence the reaction pathway and selectivity.[10]

    • Using less polar solvents like dichloromethane (DCM) or chloroform might be beneficial in some cases.[10]

  • Temperature Control:

    • Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Protecting Groups:

    • If N-bromination is a concern, or to influence the electronic nature of the ring, consider protecting the indazole nitrogen. However, be aware that the choice of protecting group can also alter the regioselectivity of C-bromination.

Issue 2: Polybromination - "I'm getting di- and tri-brominated products."

Causality: Polybromination occurs when the mono-brominated product is more reactive than the starting material, or when the reaction conditions are too harsh. The amount of brominating agent used is a critical factor.

Troubleshooting Steps:

  • Stoichiometry is Key:

    • Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is a good starting point for mono-bromination.

    • Consider slow, portion-wise addition of the brominating agent to maintain a low concentration in the reaction mixture.

  • Milder Reagents:

    • Switch from Br2 to NBS or DBDMH, which are generally less aggressive.[1][11]

  • Reaction Time and Temperature:

    • Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination.

    • Running the reaction at a lower temperature can help to control the reaction rate and minimize over-bromination.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C3-Bromination using DBDMH

This protocol is adapted from a method utilizing ultrasound assistance for the synthesis of 3-bromo-indazoles.[11][12]

  • Materials:

    • Chloroindazole (1.0 eq)

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq)

    • Sodium Carbonate (Na2CO3) (2.0 eq)

    • Ethanol (EtOH)

  • Procedure:

    • To a solution of the chloroindazole in ethanol, add sodium carbonate.

    • Add DBDMH to the mixture.

    • Place the reaction vessel in an ultrasonic bath at 40 °C for 30 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Brominating Reagents for a Hypothetical Chloroindazole

Brominating AgentSolventTemperature (°C)Major Product(s)Key Side Product(s)
Br2 (1.1 eq)Acetic Acid80Mixture of regioisomersDibrominated species
NBS (1.1 eq)Acetonitrile25Desired mono-bromo isomerMinor regioisomer
DBDMH (1.0 eq)Ethanol40 (Ultrasound)High yield of C3-bromo isomerMinimal side products

Visualizations

Diagram 1: Decision Tree for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed reagent Change Brominating Agent (e.g., Br2 -> NBS or DBDMH) start->reagent solvent Modify Solvent System (e.g., Acetic Acid -> ACN or DCM) start->solvent temp Lower Reaction Temperature start->temp protect Consider N-Protecting Group Strategy start->protect outcome1 Improved Selectivity reagent->outcome1 outcome2 No Improvement / New Issues reagent->outcome2 solvent->outcome1 solvent->outcome2 temp->outcome1 temp->outcome2 protect->outcome1 protect->outcome2

Caption: Troubleshooting workflow for poor regioselectivity.

Diagram 2: General Reaction Scheme for Electrophilic Bromination of Chloroindazole

G sub Chloroindazole reagent + Brominating Agent (e.g., NBS, Br2) conditions Solvent, Temp prod Mono-bromo-chloroindazole (Desired Product) reagent->prod Desired Pathway side1 Regioisomeric Bromo-chloroindazole reagent->side1 Side Reaction 1 side2 Di-bromo-chloroindazole reagent->side2 Side Reaction 2 conditions->prod conditions->side1 conditions->side2

Caption: Potential pathways in chloroindazole bromination.

References

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. III. Aqueous Bromination of Indazole. Australian Journal of Chemistry, 27(11), 2343-2347.
  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4593-4597. [Link]
  • Ying, S., Wang, Y., Zhang, C., Wei, T., & Xie, Y. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585. [Link]
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1875-1887.
  • Wikipedia contributors. (2024, November 26). N-Bromosuccinimide. Wikipedia. [Link]
  • Master Organic Chemistry. (2020, May 11). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. [Link]
  • LibreTexts. (2021, December 15). 9.
  • Master Organic Chemistry. (2020, May 11).

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Bromo-6-chloro-1H-indazole, a key heterocyclic building block. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate.

The dual halogenation on the indazole core presents a unique challenge and opportunity. The differential reactivity of the C4-Br and C6-Cl bonds allows for selective, stepwise functionalization, which is highly valuable in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] This guide will help you harness that selectivity and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when approaching cross-coupling reactions with this compound.

Q1: Which halogen will react first in a cross-coupling reaction, the bromine at C4 or the chlorine at C6?

A1: The bromine at the C4 position will react preferentially. The site selectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated heterocycles is primarily governed by the carbon-halogen bond dissociation energy. The general reactivity trend for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl.[2][3] The C-Br bond is weaker and therefore more susceptible to oxidative addition than the C-Cl bond, allowing for high regioselectivity under appropriately controlled conditions. Achieving subsequent coupling at the C6-Cl position typically requires more forcing conditions, such as higher temperatures and different catalyst systems.

Q2: Do I need to protect the indazole N-H proton before starting the reaction?

A2: Not necessarily, but it depends on your specific reaction. The indazole N-H is acidic and can interact with the palladium catalyst or react with strong bases, potentially inhibiting the catalytic cycle.[4]

  • For N-H Protected Reactions: Protecting groups like Boc, SEM, or Trityl can prevent these side reactions, leading to cleaner and sometimes higher-yielding couplings. This is a reliable but less atom-economical approach.

  • For N-H Free Reactions: Modern catalyst systems, particularly those using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) in combination with appropriate bases (e.g., K₃PO₄, Cs₂CO₃), have been developed to be highly effective for unprotected N-heterocycles.[5][6] These conditions often tolerate the free N-H, making the synthesis more efficient. We recommend starting with an N-H free protocol unless you encounter specific issues like catalyst inhibition or low yields.

Q3: What are the general starting conditions for a Suzuki-Miyaura coupling with this substrate?

A3: A good starting point for a Suzuki-Miyaura coupling to functionalize the C4-Br position would be:

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand.

  • Ligand (if using a precatalyst): SPhos or XPhos (typically at a 1:2 Pd:Ligand ratio).

  • Base: Cs₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or Toluene/EtOH/water.[7][8]

  • Temperature: 80-110 °C. Always perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q4: My reaction has stalled. I see both starting material and some product, but the reaction is not progressing. What should I do?

A4: Reaction stalling is often due to catalyst deactivation.

  • Cause 1: Catalyst Decomposition. The active Pd(0) species can be sensitive to oxygen. Ensure your reaction setup is fully inert. Degas your solvents thoroughly before use. The formation of palladium black (a visible black precipitate) is a clear sign of catalyst decomposition.

  • Solution 1: Use a more robust catalyst system. Pre-formed catalysts or palladacycle precatalysts are often more stable and can provide more consistent results.[4] Consider using a ligand like XPhos or RuPhos, which are known to stabilize the catalytic species and promote efficient turnover.

  • Cause 2: Ligand Degradation. Phosphine ligands can be oxidized. Ensure your reagents and solvents are anhydrous and deoxygenated.

  • Solution 2: Increase the ligand-to-metal ratio slightly (e.g., from 2:1 to 3:1) to compensate for any degradation.

  • Cause 3: Product Inhibition. In some cases, the product itself can coordinate to the palladium center more strongly than the starting material, slowing down the catalytic cycle.

  • Solution 3: Try diluting the reaction mixture or running the reaction at a slightly higher temperature to favor dissociation of the product from the catalyst.

Q5: I am observing a significant amount of hydrodehalogenation (replacement of Br with H). How can I minimize this side product?

A5: Hydrodehalogenation is a common side reaction.

  • Cause 1 (Suzuki Coupling): Protodeboronation. The boronic acid coupling partner can be unstable, especially at high temperatures or in the presence of excess base and water, leading to its decomposition into an arene. This arene can then participate in the catalytic cycle, leading to the hydrodehalogenated side product.

  • Solution 1: Use the boronic acid coupling partner in a slight excess (e.g., 1.2-1.5 equivalents). Avoid unnecessarily high temperatures or prolonged reaction times. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue as they are more stable.

  • Cause 2 (General): β-Hydride Elimination. If your coupling partner contains a β-hydrogen (relevant in Heck or certain Buchwald-Hartwig reactions), this can be a major pathway for side product formation.[9]

  • Solution 2: For reactions prone to this, the choice of ligand is critical. Bulky ligands that promote rapid reductive elimination can outcompete β-hydride elimination.

Q6: I am attempting a Buchwald-Hartwig amination and getting very low yields. What are the key parameters to check?

A6: Buchwald-Hartwig amination is highly sensitive to the choice of base and ligand.[9][10]

  • Cause 1: Incorrect Base. The base must be strong enough to deprotonate the amine (or the catalyst-amine adduct) but not so nucleophilic that it reacts with the aryl halide.

  • Solution 1: For most primary and secondary amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[5][11] Weaker bases like K₂CO₃ are generally ineffective.[11]

  • Cause 2: Incompatible Ligand. The ligand's steric and electronic properties are crucial for facilitating both oxidative addition and reductive elimination.

  • Solution 2: For N-heterocycles like indazole, bulky biarylphosphine ligands are often necessary. A user guide from the Buchwald group suggests that ligands like tBuXPhos are particularly effective for coupling with indazoles.[11] Start with a catalyst system like Pd₂(dba)₃ / tBuXPhos.

Q7: I want to perform a Sonogashira coupling, but the reaction is sluggish. Do I need to use a copper co-catalyst?

A7: While the classic Sonogashira reaction uses a copper(I) co-catalyst, modern protocols often perform better under copper-free conditions, which can prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[12][13][14]

  • Cause: Sluggish Transmetalation. The transfer of the alkynyl group to the palladium center can be slow.

  • Solution: For a copper-free Sonogashira, the choice of base and ligand is paramount. A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. For challenging substrates, a highly active catalyst system is beneficial. A protocol using an air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl with a base such as 2,2,6,6-tetramethylpiperidine (TMP) in DMSO has shown effectiveness for room-temperature couplings of difficult aryl bromides.[12] This avoids the need for copper and can provide higher yields with fewer side products.

Visualizations and Diagrams
Catalytic Cycle and Troubleshooting

The following diagrams illustrate the fundamental palladium catalytic cycle and provide a logical workflow for troubleshooting common issues.

G Diagram 1: General Pd(0)/Pd(II) Catalytic Cycle. Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)(X)L₂ Oxidative Adduct Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(Nu)L₂ Transmetalation Complex OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination (B-H) TM_Complex->Pd0 Reductive Elimination Product Ar-Nu Desired Product TM_Complex->Product

Caption: Diagram 1: General Pd(0)/Pd(II) Catalytic Cycle.

Troubleshooting Diagram 2: Troubleshooting Flowchart for Low Conversion. Start Problem: Low or No Conversion CheckInert Is the reaction setup fully inert (degassed solvents, Ar/N₂ atmosphere)? Start->CheckInert FixInert Action: Improve inert technique. Check for leaks. Re-run experiment. CheckInert->FixInert No CheckCatalyst Is the Catalyst/Ligand/Base combination appropriate? CheckInert->CheckCatalyst Yes OptimizeCatalyst Action: Consult protocols. Try a more active ligand (e.g., biarylphosphine). Verify base strength. CheckCatalyst->OptimizeCatalyst No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes IncreaseTemp Action: Increase temperature in 10°C increments. Monitor for decomposition. CheckTemp->IncreaseTemp No SubstrateIssue Result: Still no reaction. Consider substrate purity or inherent low reactivity. CheckTemp->SubstrateIssue Yes

Caption: Diagram 2: Troubleshooting Flowchart for Low Conversion.

Regioselectivity Diagram 3: Logical Pathway for Regioselectivity. Substrate This compound Decision Oxidative Addition: Which C-X bond is more reactive? Substrate->Decision PdCatalyst Pd(0) Catalyst PdCatalyst->Decision CBr C4-Br Bond (Lower Bond Energy) Decision->CBr Favored Pathway CCl C6-Cl Bond (Higher Bond Energy) Decision->CCl Disfavored Pathway (Requires more energy) Outcome Selective coupling occurs at C4. C6-Cl remains for further functionalization. CBr->Outcome

Caption: Diagram 3: Logical Pathway for Regioselectivity.

Optimized Starting Protocols

The following tables summarize recommended starting conditions for the three major cross-coupling reactions at the C4-Br position of this compound. Note: These are starting points and may require further optimization for your specific coupling partner. All reactions should be performed under an inert atmosphere (Ar or N₂).

Table 1: Suzuki-Miyaura Coupling Conditions
ComponentRecommendationRationale & Comments
Substrate This compound (1 equiv)N-H free is the default.
Coupling Partner Arylboronic Acid (1.3 equiv)Slight excess prevents issues from protodeboronation.
Pd-Source Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%)Pd(PPh₃)₄ is a reliable choice.[7] Pd₂(dba)₃ is a common Pd(0) source for use with other ligands.
Ligand None for Pd(PPh₃)₄. XPhos (6 mol%) for Pd₂(dba)₃.Bulky biarylphosphine ligands often improve yields for heteroaromatic substrates.
Base Cs₂CO₃ (2.5 equiv)A strong inorganic base effective for activating the boronic acid.[7]
Solvent 1,4-Dioxane / EtOH / H₂O (e.g., 6:3:1 ratio)Aqueous solvent mixtures are standard for Suzuki reactions.[7]
Temperature 100-140 °CHigher temperatures may be needed, especially with microwave heating.[7]
Monitoring TLC or LC-MSCheck for consumption of the starting material.
Table 2: Buchwald-Hartwig Amination Conditions
ComponentRecommendationRationale & Comments
Substrate This compound (1 equiv)N-H free conditions are robust with the right ligand/base.
Coupling Partner Amine (1.2 equiv)A slight excess is typically sufficient.
Pd-Source Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Standard precatalysts that are reduced in situ to Pd(0).[15]
Ligand tBuXPhos (4.5 mol%)A highly active ligand specifically recommended for indazole substrates.[11]
Base NaOt-Bu (2 equiv) or LHMDS (2.2 equiv)A strong, non-nucleophilic base is critical for this reaction.[5][11]
Solvent Toluene or THF (anhydrous)Anhydrous, aprotic solvents are required.
Temperature 80-110 °CTypical range for Buchwald-Hartwig reactions.
Monitoring TLC or LC-MSReaction times can vary from 2 to 24 hours.
Table 3: Sonogashira Coupling Conditions (Copper-Free)
ComponentRecommendationRationale & Comments
Substrate This compound (1 equiv)-
Coupling Partner Terminal Alkyne (1.5 equiv)Excess is used to drive the reaction to completion.
Pd-Source [DTBNpP]Pd(crotyl)Cl (2.5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)The precatalyst allows for mild, room-temperature conditions.[12] PdCl₂(PPh₃)₂ is a classic choice but may require heat.
Ligand None needed for the specified catalystsThe ligands are integrated into the catalyst structure.
Base TMP (2 equiv) or TEA (3 equiv)A strong, non-nucleophilic amine base is required. TMP is particularly effective for room-temp reactions.[12]
Solvent DMSO or THF (anhydrous)DMSO is highly effective for the room-temperature protocol.[12]
Temperature Room Temperature to 60 °CStart at room temperature if using the modern precatalyst.[12] Heating may be required for less reactive systems.
Monitoring TLC or LC-MSMonitor for product formation and potential alkyne homocoupling.
References
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (2021-02-10).
  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investig
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.).
  • Buchwald–Hartwig amin
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2025-08-06).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). Royal Society of Chemistry. [Link]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).
  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts. [Link]
  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute. [Link]
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube. [Link]
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019-03-15).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.).
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014-01-13).
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac… (n.d.). Omsk University. [Link]
  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • [Novel access to indazoles based on palladium-catalyzed amin
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Royal Society of Chemistry. [Link]
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023-03-23). MDPI. [Link]
  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. (2024-12-10).
  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014-09-19). PubMed. [Link]
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025-05-20). Royal Society of Chemistry. [Link]

Sources

preventing degradation of 4-Bromo-6-chloro-1H-indazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-6-chloro-1H-indazole

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for this compound (CAS 885519-03-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Our goal is to provide in-depth, field-proven insights to help you anticipate and overcome common challenges, ensuring the stability and integrity of the molecule throughout your synthetic campaigns.

This compound is a key intermediate in drug discovery, valued for its di-halogenated scaffold that allows for selective, sequential functionalization.[1] The C4-Bromo and C6-Chloro substituents offer distinct reactivities, particularly in palladium-catalyzed cross-coupling reactions.[1] However, the indazole core and its substituents are not inert and can be susceptible to degradation under various reaction conditions. This guide addresses the most frequent issues encountered in the laboratory.

Troubleshooting Guide: Reaction-Specific Issues

This section tackles common problems observed during specific chemical transformations. Each issue is presented with probable causes and actionable solutions, grounded in chemical principles.

Question 1: My N-alkylation or N-arylation reaction with this compound is turning dark brown or black, and I'm getting low yields and multiple unidentifiable byproducts. What's happening?

Answer: This is a classic sign of compound degradation, often stemming from an inappropriate choice of base or harsh reaction conditions. The indazole ring system, especially when N-protected, can be sensitive to strong bases, potentially leading to an undesirable ring-opening reaction to form ortho-aminobenzonitrile derivatives.[2] Furthermore, high temperatures can accelerate decomposition.

Probable Causes & Solutions:

  • Base-Induced Ring Opening: Very strong bases like n-BuLi or LDA can attack the indazole ring. Even slightly weaker bases like sodium hydride (NaH) can be problematic if not used judiciously, especially in polar aprotic solvents at elevated temperatures.[3][4]

    • Solution: Opt for milder bases. Carbonate bases (K₂CO₃, Cs₂CO₃) are often sufficient and significantly reduce the risk of degradation. Cesium carbonate is particularly effective due to its solubility and the "caesium effect," which can promote faster reactions at lower temperatures.[5]

  • Thermal Degradation: Indazoles can be thermally sensitive. Prolonged heating, especially above 100-120°C in solvents like DMF or DMSO, can cause decomposition.

    • Solution: Monitor the reaction closely and aim for the lowest effective temperature. If the reaction is sluggish, consider a more reactive electrophile or a more soluble base (like Cs₂CO₃) rather than simply increasing the heat.[6]

  • Solvent Incompatibility: While DMF and DMSO are excellent for dissolving reagents, they can have low-level amine impurities or decompose at high temperatures to generate reactive species that contribute to byproduct formation.

    • Solution: Use high-purity, anhydrous solvents. For many N-alkylations, switching to a less aggressive solvent like THF or Acetonitrile (ACN) in combination with a suitable base can provide a cleaner reaction profile.[3]

Data Summary: Recommended Conditions for N-Alkylation

BaseSolvent(s)Temperature (°C)Key Considerations
Cs₂CO₃ ACN, DMF25 - 80Excellent for a wide range of alkyl halides; often gives clean reactions.[5]
K₂CO₃ DMF, Acetone50 - 100A cost-effective and generally safe option; may require higher temperatures.[6]
NaH THF, Dioxane0 - 60Highly effective but carries a higher risk of side reactions. Best for forming the indazolide anion at low temp before adding the electrophile. Favors N1 alkylation.[4]

Experimental Workflow: Optimizing N-Alkylation

start Start: N-Alkylation of This compound cond1 Choose Base & Solvent (e.g., K2CO3 in DMF) start->cond1 rxn1 Run small-scale reaction at moderate temp (e.g., 80°C) cond1->rxn1 check1 Clean Conversion? rxn1->check1 success Success: Proceed to Scale-up check1->success Yes no1 No: Degradation/Dark Color slow No: Slow/No Reaction sol1 Switch to milder base (Cs2CO3) and/or lower boiling solvent (ACN) no1->sol1 rxn2 Re-run reaction at lower temp (e.g., 60°C) sol1->rxn2 rxn2->success sol2 Consider NaH in THF. Form anion at 0°C, then add electrophile. slow->sol2 sol2->success

Caption: Workflow for troubleshooting N-alkylation reactions.

Question 2: During my Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), I am observing significant amounts of a hydro-dehalogenated byproduct (4-bromo-1H-indazole or 6-chloro-1H-indazole). How can I prevent this?

Answer: Hydro-dehalogenation is a common and troublesome side reaction in palladium-catalyzed couplings.[7] It occurs when the organopalladium intermediate undergoes protonolysis or reductive cleavage instead of the desired cross-coupling pathway. The C(sp²)-Br bond at position 4 is significantly more reactive and thus more susceptible to this side reaction than the C-Cl bond.[1][8]

Probable Causes & Solutions:

  • Catalyst/Ligand Choice: Some palladium catalysts and ligands are more prone to promoting reductive dehalogenation. Highly active, electron-rich phosphine ligands can sometimes facilitate this undesired pathway.

    • Solution: Screen different ligands. For Suzuki couplings, ligands like SPhos or XPhos often provide good results while minimizing side reactions. For Buchwald-Hartwig aminations, Josiphos-type or Xantphos ligands can be effective.[5] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the outcome.[5]

  • Hydrogen Source: The "hydro-" component comes from a proton source. This can be trace water in the solvent, the boronic acid reagent itself (in Suzuki couplings), or additives.

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents and reagents. Sometimes, adding a stoichiometric amount of a non-protic additive can help. For Suzuki reactions, ensure the quality of the boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

  • Base and Temperature: The choice of base and reaction temperature can tip the balance between the desired coupling and the undesired reduction.

    • Solution: Use the mildest base that effectively promotes the reaction (e.g., K₃PO₄, K₂CO₃). Avoid excessively high temperatures. Running the reaction at 80-100°C is often sufficient.

Logical Diagram: Competing Reaction Pathways

start This compound Pd(0) intermediate Oxidative Addition Ar-Pd(II)-Br Intermediate start:f1->intermediate:f0 path_desired Desired Pathway (Cross-Coupling) intermediate:f1->path_desired path_undesired Undesired Pathway (Dehalogenation) intermediate:f1->path_undesired coupling Transmetalation & Reductive Elimination Coupled Product path_desired->coupling dehalogenation Protonolysis / Reduction Dehalogenated Byproduct path_undesired->dehalogenation

Caption: Competing pathways in Pd-catalyzed reactions.

Protocol: Minimizing Dehalogenation in a Suzuki Coupling

  • Setup: To a dry Schlenk tube under Argon, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).

  • Catalyst: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent: Add anhydrous 1,4-dioxane or Toluene (ensure solvent is degassed).

  • Reaction: Heat the mixture to 80-100°C and monitor by LC-MS. Avoid overheating.

  • Workup: Upon completion, cool to room temperature, filter through a pad of celite to remove inorganic salts and palladium residues, and proceed with standard extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

To ensure stability and prevent gradual degradation, the compound should be stored under an inert atmosphere (such as Argon or Nitrogen) at 2-8°C.[1] It should also be protected from light, as many halogenated aromatic compounds can be light-sensitive. Always ensure the container is tightly sealed to prevent moisture ingress.

Q2: I am getting a mixture of N1 and N2 alkylated isomers. How can I control the regioselectivity?

Achieving regioselectivity in indazole alkylation is a well-known challenge, as direct alkylation often yields a mixture of N1 and N2 products.[9] The outcome is highly dependent on the reaction conditions and the electronic/steric nature of the indazole substituents.

  • For N1 Selectivity (Kinetic vs. Thermodynamic Control): The 1H-tautomer is generally more stable than the 2H-tautomer.[10][11] Using a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar solvent like THF typically favors N1 alkylation. The rationale is that the resulting sodium indazolide salt exists in a state that directs the electrophile to the more thermodynamically stable N1 position.[3][4]

  • For N2 Selectivity: Achieving high N2 selectivity is often more difficult. Mitsunobu conditions (e.g., PPh₃, DIAD) have been reported to favor the N2 isomer.[3] Additionally, the presence of certain substituents on the indazole ring, particularly electron-withdrawing groups at the C7 position, can electronically favor N2 alkylation.[4]

Diagram: N1 vs. N2 Alkylation Sites

Caption: Tautomers leading to N1 and N2 alkylation.

Q3: How stable is the indazole ring to strongly acidic or basic conditions during workup or subsequent reaction steps?

The indazole ring is a weak base (pKa ≈ 1.3).[11] It is generally stable to moderately acidic aqueous workups (e.g., 1M HCl) used to neutralize basic reactions. In terms of basicity, the N-H proton is acidic (pKa ≈ 13.9), allowing for easy deprotonation with common bases.[11] The primary concern with strong bases is not the stability of the N-H form itself, but rather the potential for ring-opening in N-protected indazoles, as mentioned previously.[2] Unprotected indazoles are more resilient to this specific degradation pathway because deprotonation of the N-H bond occurs preferentially.[2]

Q4: What are the best practices for purifying this compound and its derivatives?

For the starting material itself, recrystallization from solvents like ethanol or water has been reported.[12] For reaction products, the primary method is silica gel column chromatography.

  • Solvent Systems: A non-polar/polar solvent system is typically used. Common choices include Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

  • Tailing: Indazoles, with their basic nitrogen atoms, can sometimes tail on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (~0.5-1%) can be added to the eluent.

  • Stability on Silica: Be aware that highly activated or sensitive derivatives can sometimes degrade on silica gel, which is slightly acidic. If this is suspected, consider using neutral alumina for chromatography or purifying via recrystallization.

References

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. (1994). The Journal of Physical Chemistry, 98.
  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base - ResearchGate. (2020). Angewandte Chemie International Edition, 59(42).
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. (n.d.).
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17).
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State | The Journal of Physical Chemistry - ACS Publications. (1994). J. Phys. Chem., 98(24), 6158–6164.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed Central. (2014). Beilstein J. Org. Chem., 10, 2927–2937.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate. (2014).
  • Regioselective N-alkylation of the 1H-indazole scaffold - Beilstein Journals. (2021). Beilstein J. Org. Chem., 17, 1938–1948.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021). Beilstein J. Org. Chem., 17, 1938-1948.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (2024). RSC Adv., 14(35), 25425-25434.

Sources

Technical Support Center: Regioselectivity in the Functionalization of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the functionalization of 4-bromo-6-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile but challenging heterocyclic building block. As a Senior Application Scientist, I have compiled this resource based on a synthesis of peer-reviewed literature and extensive field experience to help you troubleshoot common issues, particularly those concerning regioselectivity.

This document is structured as a series of practical, in-depth question-and-answer guides. We will explore the causal relationships behind experimental outcomes, providing you with the foundational knowledge to not only solve immediate problems but also to proactively design more robust and selective reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Substrate

This initial section addresses the most common foundational questions regarding the reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The this compound scaffold presents three primary sites for functionalization:

  • N1 and N2 Positions: The pyrazole ring contains two nitrogen atoms, N1 and N2, which are the most common sites for alkylation and arylation. Controlling selectivity between these two positions is the most frequent challenge encountered with this substrate.

  • C4-Bromine: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Generally, the C-Br bond is significantly more reactive than the C-Cl bond in these transformations.

  • C6-Chlorine: The chlorine atom is less reactive than bromine in typical palladium-catalyzed cross-couplings but can be functionalized under more forcing conditions or with specialized catalyst systems. This differential reactivity allows for sequential, site-selective modifications.

Q2: Why is achieving regioselectivity in N-alkylation or N-arylation of indazoles so difficult?

A2: The challenge arises from the annular tautomerism of the indazole ring and the similar nucleophilicity of the N1 and N2 atoms in the corresponding indazole anion.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] However, upon deprotonation with a base, the resulting anion has significant electron density on both nitrogen atoms, allowing electrophiles to attack either site. The final product ratio (N1 vs. N2 isomer) is a delicate balance of steric effects, electronic effects, and reaction conditions (base, solvent, temperature, and the nature of the electrophile).[2]

Q3: Which halogen is more reactive in a Suzuki or Buchwald-Hartwig reaction, the C4-Br or the C6-Cl?

A3: The C4-Br bond is significantly more reactive. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition. This reactivity difference (Ar-I > Ar-Br > Ar-OTf >> Ar-Cl) is a well-established principle in cross-coupling chemistry.[3] This allows for selective functionalization at the C4 position while leaving the C6-chloro substituent intact for subsequent transformations.

Part 2: Troubleshooting Guide - N-Alkylation Regioselectivity

The most common and critical challenge is controlling the N1 versus N2 regioselectivity during alkylation. This section provides detailed troubleshooting for this specific issue.

Q4: I am getting a mixture of N1 and N2 alkylated products. How can I favor the N1 isomer?

A4: Achieving high N1 selectivity often involves creating a reaction environment where the N1 position is kinetically favored or the indazole anion's conformation directs the electrophile to this site.

Causality & Explanation: High N1-selectivity is often achieved using a strong, non-nucleophilic hydride base in a non-polar, aprotic solvent like tetrahydrofuran (THF). The proposed mechanism involves the formation of a "tight ion pair" between the indazolide anion and the sodium cation (Na+).[4][5] In a solvent like THF, which solvates cations less effectively than polar solvents like DMF, the Na+ cation can coordinate with the lone pair of the N2 nitrogen. This coordination sterically hinders the N2 position, directing the incoming alkyl halide electrophile to the more accessible N1 position.[4][5] Some studies also postulate a chelation effect where the cation coordinates to both N2 and a nearby substituent, further enforcing this directional bias.[1][6]

Troubleshooting Workflow & Protocol: If you are observing a mixture of isomers, consider the following protocol designed to maximize N1 selectivity.

Protocol 1: N1-Selective Alkylation using NaH/THF

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the suspension at 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The suspension should become a clearer solution as the sodium indazolide salt forms.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to separate the N1 isomer from any minor N2 byproduct.

Data Summary: Impact of Conditions on N-Alkylation

EntryIndazole SubstrateBase (eq.)SolventTemp (°C)N1 : N2 RatioReference
13-CO₂Me-IndazoleNaH (1.1)THF0 → 50>99 : 1[2]
23-CO₂Me-IndazoleCs₂CO₃ (1.5)DMFrt1.3 : 1[2]
35-Br-3-CO₂Me-IndazoleNaH (1.1)DMFrt38 : 46[6]
45-Br-3-CO₂Me-IndazoleCs₂CO₃ (1.5)Dioxane9096 : 4 (P1 yield)[1][7]

Note: Ratios are illustrative based on cited literature for substituted indazoles and may vary for the specific 4-bromo-6-chloro substrate.

Q5: My target is the N2-alkylated isomer. How can I reverse the selectivity?

A5: Favoring the N2 isomer typically involves using conditions that promote reaction at the more thermodynamically stable product or by altering the electronics of the indazole ring.

Causality & Explanation: N2-selectivity can often be achieved under conditions that allow for thermodynamic equilibration or by using polar, aprotic solvents like DMF or DMSO with carbonate bases. In these highly polar solvents, the cation and indazolide anion exist as "solvent-separated ion pairs."[4] The cation is well-solvated and does not strongly associate with the N2 position, leaving both nitrogens available for attack. In such cases, the inherent electronics of the indazolide anion and the nature of the electrophile play a more dominant role. Furthermore, certain substituents, particularly electron-withdrawing groups at the C7 position, have been shown to strongly direct alkylation to the N2 position, even when using NaH in THF.[2][8] This is attributed to electronic effects that increase the nucleophilicity of the N2 atom relative to the N1 atom.

Troubleshooting Workflow: If your goal is the N2 isomer, consider the following strategic adjustments:

  • Change the Solvent System: Switch from THF to a more polar aprotic solvent like DMF or DMSO.

  • Change the Base: Use a weaker carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of sodium hydride.

  • Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) often shows a strong preference for producing the N2-alkylated indazole isomer.[4]

DOT Diagram: Troubleshooting N-Alkylation Regioselectivity

G start Problem: Poor N1/N2 Selectivity target_n1 Goal: N1 Isomer start->target_n1 target_n2 Goal: N2 Isomer start->target_n2 cond_n1 Implement Protocol 1: • Base: NaH • Solvent: Anhydrous THF • Temp: 0 °C to rt target_n1->cond_n1 cond_n2 Strategy for N2: • Base: K₂CO₃ or Cs₂CO₃ • Solvent: DMF or DMSO • Alternative: Mitsunobu Rxn target_n2->cond_n2 mech_n1 Mechanism: Formation of 'Tight Ion Pair'. Na+ blocks N2 position. cond_n1->mech_n1 check Analyze Isomer Ratio (¹H NMR, LC-MS) cond_n1->check mech_n2 Mechanism: 'Solvent-Separated Ion Pair'. N1/N2 compete based on electronics. cond_n2->mech_n2 cond_n2->check

Caption: Decision workflow for troubleshooting N1 vs. N2 alkylation.

Part 3: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling

This section focuses on issues related to functionalizing the C4-Br and C6-Cl positions.

Q6: My Suzuki-Miyaura coupling at the C4-Br position is low-yielding or fails completely. What are the common causes?

A6: Failure in Suzuki coupling with this substrate often points to issues with the catalyst, base, or the integrity of the boronic acid reagent. The free N-H of the indazole can also complicate the reaction.

Causality & Explanation:

  • Catalyst Deactivation: The NH group of the indazole can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, impurities or poor quality reagents can deactivate the catalyst.

  • Inappropriate Base: A strong base like NaOtBu can deprotonate the indazole N-H, which can interfere with the reaction. A milder inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[9]

  • Boronic Acid Decomposition: Boronic acids are prone to dehydration to form cyclic boroxines or to undergo protodeboronation, especially under harsh conditions or if the reagent quality is poor. This reduces the concentration of the active coupling partner.

  • Poor Solubility: The substrate or reagents may have poor solubility in the chosen solvent system, leading to a sluggish reaction. A mixture of a non-polar solvent (like dioxane or toluene) and water is common to dissolve both the organic and inorganic components.

Troubleshooting Workflow & Protocol:

Protocol 2: Suzuki-Miyaura Coupling at the C4-Position

  • Preparation: To a reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor progress by TLC or LC-MS. Microwave heating can often accelerate the reaction significantly.[10]

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Q7: I am attempting a Buchwald-Hartwig amination at the C4-Br position, but I am seeing significant side products or no reaction. What should I check?

A7: Buchwald-Hartwig aminations are highly sensitive to the choice of ligand, base, and the nature of the amine coupling partner. The unprotected N-H on the indazole is a primary suspect for complications.

Causality & Explanation: The catalytic cycle involves oxidative addition, amine coordination, deprotonation of the amine to form a palladium-amido complex, and reductive elimination.[11]

  • Ligand Mismatch: The ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos, BrettPhos) are often required, but the optimal choice depends on the specific amine (primary, secondary, aniline, etc.).[12]

  • Base Incompatibility: A strong, non-coordinating base like NaOtBu or LHMDS is typically required to deprotonate the amine once it has coordinated to the palladium center. However, this strong base can also deprotonate the indazole N-H, leading to competitive N-arylation or catalyst inhibition.

  • Catalyst Poisoning: Some functional groups, particularly on heteroaromatic amines, can act as catalyst poisons by strongly coordinating to the palladium center and shutting down the catalytic cycle.

Troubleshooting Workflow:

  • Protect the Indazole N-H: If possible, protecting the indazole nitrogen (e.g., as a SEM or Boc derivative) can simplify the reaction by removing the acidic proton, though this adds extra steps.

  • Ligand Screening: The single most effective troubleshooting step is often to screen a panel of ligands. For heteroaromatic amines or challenging substrates, specialized ligands are often necessary. For indazoles, ligands like tBuXPhos have been reported to be effective.[12]

  • Base Optimization: While NaOtBu is common, other bases like K₃PO₄ or Cs₂CO₃ can sometimes provide better results with sensitive substrates.

  • Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst (e.g., a G3 or G4 pre-catalyst) can lead to more reproducible and active catalyst formation compared to using separate Pd sources and ligands.

DOT Diagram: General Cross-Coupling Troubleshooting

G start Problem: Low Yield in Cross-Coupling (Suzuki / Buchwald) check_reagents Step 1: Verify Reagent Quality • Fresh Boronic Acid? • Anhydrous Base? • Degassed Solvents? start->check_reagents check_catalyst Step 2: Evaluate Catalyst System • Optimal Ligand? • Catalyst Loading (2-10 mol%)? • Using a Pre-catalyst? check_reagents->check_catalyst Reagents OK check_conditions Step 3: Optimize Conditions • Base Choice (K₂CO₃ vs NaOtBu)? • Temperature (80-120 °C)? • N-H Protection Needed? check_catalyst->check_conditions Catalyst System OK solution Successful Coupling check_conditions->solution Conditions Optimized

Caption: A stepwise approach to troubleshooting cross-coupling reactions.

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2336–2357. [Link]
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Corcella, A., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
  • Williams, T. J., et al. (2024).
  • Various Authors. (2023).
  • Various Authors. (2021). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.
  • Williams, T. J., et al. (2024).
  • Da Trotteur, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Chemical Science. [Link]
  • Various Authors. (2021). Cesium Carbonate Promoted N-Alkylation of Indoles.
  • Various Authors. (2006).
  • Scott, J. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Kashani, S. K., et al. (2019).
  • Kashani, S. K., et al. (2019).
  • Various Authors. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
  • Lindsley, C. W., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]
  • Kumar, M. S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]
  • Zhang, T., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
  • Da Trotteur, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
  • Various Authors. (2021). Palladium- versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles.
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. PubMed. [Link]
  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit. [Link]

Sources

common impurities in 4-Bromo-6-chloro-1H-indazole and their removal

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloro-1H-indazole. Here, we address common impurities, their identification, and effective removal strategies to ensure the integrity of your research and development projects.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, purification, and handling of this compound.

Issue 1: My final product is an off-white to yellowish or brownish solid, not the expected color.

  • Potential Cause: The presence of colored impurities or degradation products. Nitroaromatic compounds, which can be precursors or byproducts in some synthetic routes, are often colored.[1] Additionally, indazole derivatives can degrade over time, especially when exposed to light, air, or non-optimal storage conditions, leading to discoloration.[1][2]

  • Recommended Action:

    • Verify Storage Conditions: Ensure the compound has been stored under an inert atmosphere (nitrogen or argon) at 2-8°C and protected from light.[2]

    • Purification: The colored impurities can often be removed by recrystallization or column chromatography. (See Purification Protocols below).

    • Stability Check: If you suspect degradation, perform a purity analysis using HPLC or LC-MS and compare it with a fresh or standard sample.

Issue 2: The yield of my synthesis is lower than expected.

  • Potential Cause 1: Incomplete Halogenation. The synthesis of this compound often starts with a multi-step halogenation of 2-fluoroaniline using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).[2] Incomplete reaction at either the chlorination or bromination stage will result in the presence of unreacted starting materials or mono-halogenated intermediates, thus lowering the yield of the desired di-halogenated product.

  • Potential Cause 2: Inefficient Cyclization. The final step of forming the indazole ring via diazotization and cyclization with hydrazine can be sensitive to reaction conditions.[2] Improper temperature control or stoichiometry of reagents can lead to the formation of side products and reduce the yield of the target molecule.

  • Recommended Action:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction at each stage to ensure complete conversion of the starting materials.

    • Optimize Reagent Stoichiometry: Carefully control the molar equivalents of NCS, NBS, and hydrazine.

    • Temperature Control: Maintain the recommended temperature for each reaction step, especially during the potentially exothermic halogenation and the sensitive diazotization reaction.

Issue 3: I am seeing extra peaks in my NMR or HPLC analysis.

  • Potential Cause: The presence of unreacted starting materials, intermediates, regioisomers, or byproducts from the synthesis.

  • Recommended Action:

    • Identify the Impurities:

      • Starting Materials/Intermediates: Compare the retention times (HPLC) or chemical shifts (NMR) of the impurity peaks with those of the known starting materials and intermediates, such as 2-fluoroaniline, 4-chloro-2-fluoroaniline, and 2-bromo-4-chloro-6-fluoroaniline.

      • Regioisomers: Halogenation of aromatic rings can sometimes lead to the formation of regioisomers. These will have the same mass as the desired product but different substitution patterns, which can be distinguished by careful analysis of the coupling patterns in the aromatic region of the ¹H NMR spectrum.

      • Byproducts: Succinimide (from NCS/NBS) is a common byproduct and is highly polar. It can often be removed by an aqueous workup.

    • Purification: Based on the nature of the identified impurity, select an appropriate purification method as detailed in the Purification Protocols section.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

Based on the common synthetic route starting from 2-fluoroaniline, the most probable impurities are:

  • Unreacted Starting Materials and Intermediates:

    • 2-fluoroaniline

    • 4-chloro-2-fluoroaniline

    • 2-bromo-4-chloro-6-fluoroaniline

  • Regioisomers: Isomers with different positions of the bromine and chlorine atoms on the indazole ring.

  • Residual Solvents: Solvents used during the synthesis and purification steps.

  • Byproducts: Such as succinimide from the use of NCS and NBS.

Q2: How can I assess the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of organic compounds. A standard protocol would involve a C18 reverse-phase column with a gradient elution using acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid). The purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying impurities by providing the mass-to-charge ratio of the components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can reveal the presence of impurities if they are present in significant amounts (typically >1%). Integration of the impurity signals relative to the product signals can provide a semi-quantitative measure of purity.

  • Melting Point: A sharp melting point range close to the literature value (219-221°C) is a good indicator of high purity.[2] A broad or depressed melting point suggests the presence of impurities.

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored under an inert gas atmosphere (such as nitrogen or argon) in a tightly sealed container at 2-8°C.[2] It should also be protected from light.

Q4: Can I use this compound that has discolored?

It is not recommended to use discolored material without first re-analyzing its purity. Discoloration often indicates degradation, which means the actual concentration of the desired compound is lower, and the presence of degradation products could interfere with your reaction. If the purity is found to be compromised, the material should be repurified before use.

Purification Protocols

Recrystallization

Recrystallization is an effective method for removing small amounts of impurities.

Step-by-Step Protocol:

  • Solvent Selection: Ethanol or water are commonly used solvents for the recrystallization of this compound.[3][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair system, such as ethanol/water or toluene/heptane, can also be effective.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

For separating a mixture with multiple components or when recrystallization is ineffective, column chromatography is the preferred method.

Step-by-Step Protocol:

  • Adsorbent Selection: Silica gel is the most common stationary phase for compounds of this polarity.

  • Eluent System Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by TLC analysis. A typical starting eluent system could be 20-30% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Run the eluent system through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Potential Impurity Formation Pathway Recommended Analytical Method for Detection Typical Removal Method
2-fluoroanilineUnreacted starting materialHPLC, LC-MSColumn Chromatography
4-chloro-2-fluoroanilineIncomplete chlorinationHPLC, LC-MS, ¹H NMRColumn Chromatography
2-bromo-4-chloro-6-fluoroanilineIncomplete cyclizationHPLC, LC-MS, ¹H NMRColumn Chromatography
RegioisomersNon-selective halogenationHPLC, LC-MS, ¹H NMRColumn Chromatography, Fractional Recrystallization
SuccinimideByproduct from NCS/NBSAqueous workup, ¹H NMRAqueous workup, Recrystallization
Degradation ProductsExposure to air, light, or heatHPLC, LC-MSRecrystallization, Column Chromatography

Visualizations

Synthetic Pathway and Potential Impurity Formation

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 2-fluoroaniline 2-fluoroaniline 4-chloro-2-fluoroaniline 4-chloro-2-fluoroaniline 2-fluoroaniline->4-chloro-2-fluoroaniline + NCS I1 Unreacted 2-fluoroaniline 2-fluoroaniline->I1 2-bromo-4-chloro-6-fluoroaniline 2-bromo-4-chloro-6-fluoroaniline 4-chloro-2-fluoroaniline->2-bromo-4-chloro-6-fluoroaniline + NBS I2 Incomplete Chlorination: 4-chloro-2-fluoroaniline 4-chloro-2-fluoroaniline->I2 I5 Byproduct: Succinimide 4-chloro-2-fluoroaniline->I5 This compound This compound 2-bromo-4-chloro-6-fluoroaniline->this compound 1. Diazotization 2. Cyclization (+ Hydrazine) I3 Incomplete Cyclization: 2-bromo-4-chloro-6-fluoroaniline 2-bromo-4-chloro-6-fluoroaniline->I3 I4 Regioisomers 2-bromo-4-chloro-6-fluoroaniline->I4 G cluster_workflow Purification Workflow Crude Crude Product Analysis Purity Analysis (HPLC, NMR, LC-MS) Crude->Analysis Decision Purity > 98%? Analysis->Decision Recrystallization Recrystallization (Ethanol/Water) Decision->Recrystallization No Pure Pure Product Decision->Pure Yes Column Column Chromatography (Silica Gel, Hexane/EtOAc) Recrystallization->Column If impurities persist Reanalysis Re-analyze Purity Recrystallization->Reanalysis Column->Reanalysis Reanalysis->Decision

Caption: Decision tree for the purification of this compound.

References

  • Google Patents. (n.d.). EP2940002A1 - Halogenated aniline and method for producing same.
  • Chem-Impex. (n.d.). 6-Bromo-3-chloro-1H-indazole.

Sources

Technical Support Center: Synthesis of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-chloro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The selection of starting materials is critical and often dictates the overall synthetic strategy. Two of the most prevalent precursors are substituted anilines and toluenes.

  • From 3-Bromo-5-chloro-2-methylaniline: This is a widely used starting material. The synthesis typically proceeds via a diazotization reaction followed by cyclization.

  • From 4-Bromo-2-chloro-6-nitrotoluene: This alternative route involves the reduction of the nitro group to an amine, followed by diazotization and cyclization to form the indazole ring.

Q2: I am observing low yields in the diazotization-cyclization step from 3-Bromo-5-chloro-2-methylaniline. What are the potential causes and solutions?

Low yields in this key step are a common issue. Several factors can contribute to this problem, primarily related to the stability of the diazonium salt and the efficiency of the cyclization.

Troubleshooting Guide: Low Yields in Diazotization-Cyclization

Potential Cause Explanation Recommended Solution
Decomposition of Diazonium Salt Diazonium salts are often unstable, especially at elevated temperatures. Premature decomposition before cyclization will significantly lower the yield.Maintain a strictly controlled low temperature (typically 0-5 °C) throughout the diazotization process. Use of a cryostat or an ice-salt bath is recommended.
Incomplete Diazotization Insufficient or slow addition of the diazotizing agent (e.g., sodium nitrite) can lead to unreacted starting material.Ensure slow, dropwise addition of the diazotizing agent to the acidic solution of the aniline. Monitor the reaction using starch-iodide paper to confirm a slight excess of nitrous acid.
Suboptimal pH for Cyclization The pH of the reaction medium is crucial for the subsequent cyclization step. An inappropriate pH can hinder the formation of the indazole ring.After diazotization, carefully adjust the pH of the reaction mixture. The optimal pH for cyclization is typically in the weakly acidic to neutral range. A buffered system can also be employed to maintain the desired pH.
Side Reactions The diazonium group can undergo unwanted side reactions, such as substitution with the solvent or other nucleophiles present in the reaction mixture.Use a non-nucleophilic solvent if possible. Ensure the absence of interfering nucleophiles.
Q3: What are some alternative synthetic routes to this compound that avoid the use of diazotization?

While the diazotization of anilines is a classic approach, alternative methods can offer advantages in terms of safety, yield, or substrate scope. One notable alternative is the Cadogan-Sundberg indole synthesis.

The Cadogan-Sundberg Indole Synthesis

This method involves the reductive cyclization of o-nitrostyrenes or related compounds. While originally for indoles, modifications of this reaction can be applied to synthesize indazoles.

Experimental Protocol: Modified Cadogan-Sundberg Approach

  • Starting Material: 2-(2-azidostyryl)-1-bromo-3-chlorobenzene.

  • Reductive Cyclization: The starting material is treated with a reducing agent, such as a trialkyl phosphite (e.g., triethyl phosphite).

  • Mechanism: The phosphite deoxygenates the azide to a nitrene, which then undergoes cyclization onto the adjacent aromatic ring to form the indazole.

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel.

This method avoids the potentially hazardous diazonium salts and can be a viable alternative for specific applications.

Q4: How can I effectively purify the final product, this compound?

Purification is a critical final step to obtain a high-purity product. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Purification Strategies

Method Description Advantages Disadvantages
Recrystallization The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.Scalable, cost-effective, can yield high-purity material.Requires finding a suitable solvent system, potential for product loss in the mother liquor.
Column Chromatography The crude product is separated from impurities by passing it through a column packed with a stationary phase (e.g., silica gel).High resolution, effective for removing closely related impurities.Can be time-consuming and require large volumes of solvent, may not be ideal for large-scale production.
Sublimation The solid product is heated under vacuum, causing it to vaporize and then condense as a pure solid on a cold surface.Excellent for removing non-volatile impurities, solvent-free.Only suitable for compounds that sublime without decomposition, may not be effective for all impurities.

Visualizing the Synthetic Pathways

To better understand the primary synthetic route, the following workflow diagram illustrates the key steps starting from 3-Bromo-5-chloro-2-methylaniline.

G cluster_0 Synthesis of this compound A 3-Bromo-5-chloro-2-methylaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Intermediate Diazonium Salt B->C Formation D Intramolecular Cyclization C->D Step 2 E This compound D->E Product

Caption: Key steps in the synthesis of this compound.

References

  • Synthesis of this compound - A detailed synthetic protocol and characterization d
  • Alternative Synthetic Routes to Indazoles - A review of modern synthetic methods for indazole deriv
  • Troubleshooting Common Issues in Organic Synthesis - A guide to identifying and solving common problems in the lab.

managing exothermic reactions in the synthesis of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Proactive Management and Troubleshooting of Exothermic Events in the Synthesis of 4-Bromo-6-chloro-1H-indazole

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions focused on identifying and managing the significant exothermic risks associated with this synthesis. Our goal is to equip you with the expertise to perform this reaction safely, efficiently, and with a high degree of control.

Introduction: Understanding the Inherent Thermal Risks

The synthesis of halogenated indazoles like this compound is a cornerstone for the development of various therapeutic agents. However, the synthetic route involves steps with significant exothermic potential, primarily during the electrophilic bromination of the aromatic precursor and the subsequent diazotization-cyclization sequence to form the indazole ring.[1][2] Uncontrolled exothermic reactions can lead to rapid temperature and pressure increases, resulting in thermal runaway. This can compromise reaction yield and purity, and more critically, pose a severe safety hazard.[3]

This guide is structured to address these two critical, high-hazard stages of the synthesis. We will explore the chemical principles behind the exotherms and provide actionable strategies for their management.

Section 1: The Bromination Step - Taming the Halogenation Exotherm

Electrophilic aromatic bromination is a classic, yet powerful, transformation. However, its exothermic nature requires careful management, especially when working with activated or multifunctional aromatic systems.[4] Certain historical methods, such as using potassium bromate with sulfuric acid, are known to be extremely exothermic and difficult to control.[5]

Troubleshooting Guide: Bromination

Q1: My reaction temperature is spiking uncontrollably during the addition of the brominating agent. What should I do?

A1: An uncontrolled temperature spike is a critical event indicating that the rate of heat generation is exceeding the rate of heat removal.

  • Immediate Action:

    • Immediately cease the addition of the brominating agent.

    • Ensure the cooling system (e.g., ice bath, cryostat) is functioning at maximum capacity.

    • If necessary, add pre-chilled solvent to dilute the reaction mixture and absorb heat, but only if the solvent is compatible and will not exacerbate the situation.

  • Root Cause Analysis:

    • Addition Rate: The most common cause is adding the brominating agent too quickly. The rate of addition must be dictated by the ability of the cooling system to maintain the target temperature.

    • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction. Ensure good thermal contact between the flask and the cooling medium.

    • Poor Agitation: Inefficient stirring can create localized "hot spots" where the reaction accelerates, leading to a runaway. Ensure the vortex is appropriate for the vessel size and that the mixture is homogenous.

Q2: After quenching with sodium thiosulfate, the reaction mixture remains yellow/orange. Have I not removed all the excess bromine?

A2: A persistent color indicates the presence of unreacted bromine.

  • Solution: Continue to add the quenching agent (e.g., 10% aqueous sodium thiosulfate or sodium bisulfite) dropwise with vigorous stirring until the color disappears.[6] It is crucial to perform this step in a controlled manner, as the quenching reaction itself can be exothermic.

  • Causality: Insufficient quenching can lead to side reactions during workup or purification and complicates product isolation. The reaction between bromine and thiosulfate produces tetrathionate and bromide salts, which are colorless.[6]

Q3: I'm observing over-bromination and other side products, reducing my yield of the desired intermediate.

A3: Over-bromination occurs when the reaction is too aggressive or the stoichiometry is incorrect.

  • Proactive Strategy:

    • Choice of Reagent: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is often a more controllable alternative to liquid bromine (Br₂) for these substrates.[2][5]

    • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent, but avoid a large excess.

    • Temperature Control: Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. This may be 0 °C or even lower.

Data Summary: Comparison of Brominating Agents
ReagentFormulaHazard LevelTypical ConditionsControl Strategy
Liquid BromineBr₂Very High0 °C to RT, often in a chlorinated solventVery slow, dropwise addition; requires robust cooling and a scrubber for fumes.[7][8]
N-BromosuccinimideC₄H₄BrNO₂Moderate0 °C to RT, often with an acid catalyst (e.g., H₂SO₄)Portion-wise or controlled addition of the solid; generally produces a more manageable exotherm.[5]
Potassium Bromate/H₂SO₄KBrO₃/H₂SO₄ExtremeLow temperature (e.g., -10 °C to 0 °C)Extremely exothermic and difficult to control; not recommended without specialized equipment and extensive safety reviews.[5]
Experimental Protocol: Controlled Bromination with NBS

This protocol outlines the bromination of a 2,6-disubstituted benzonitrile precursor, a key step towards the indazole core.[5]

  • Vessel Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Pre-cooling: Charge the reactor with the 2,6-dichlorobenzonitrile precursor (1.0 eq.) and concentrated sulfuric acid (96%, ~10 volumes). Begin stirring and cool the mixture to 0-5 °C using an external cooling circulator.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, ~1.07 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 25 °C) for 18 hours or until HPLC/TLC analysis shows complete consumption of the starting material.[5]

  • Quenching: Cool the reaction mixture back down to 0-5 °C. Slowly and carefully pour the reaction mixture over crushed ice.

  • Workup: Quench any residual bromine by slowly adding a 10% aqueous solution of sodium bisulfite until the color is discharged.[9] Filter the resulting solid, wash with cold water, and dry under vacuum.

Section 2: The Diazotization-Cyclization Step - Managing a Notoriously Unstable Intermediate

The formation of the indazole ring from an aniline precursor via diazotization is perhaps the most hazardous step in this synthesis. Diazotization reactions are highly exothermic, with reaction enthalpies ranging from -65 to -150 kJ/mol.[10][11] The resulting diazonium salts are often thermally unstable, even at low temperatures, and can decompose violently if the temperature is not strictly controlled.[3]

Workflow for Diazotization Hazard Management
Fig 1. Critical Control Flow for Diazotization
Troubleshooting Guide: Diazotization & Cyclization

Q1: I'm seeing significant gas evolution (N₂) and a brown discoloration during my diazotization. What's happening?

A1: This is a classic sign of diazonium salt decomposition. The temperature of your reaction has likely exceeded the stability threshold of the intermediate, which is often above 5-10 °C.[11]

  • Immediate Action:

    • Stop the addition of sodium nitrite immediately.

    • Apply maximum cooling.

    • If the reaction appears to be accelerating uncontrollably (rapid gas evolution, rising temperature despite cooling), prepare for an emergency shutdown. Evacuate the fume hood and follow your lab's emergency procedures.

  • Prevention: The "golden rule" of diazotization is strict temperature control. Always keep the reaction temperature below 5 °C.[10] Use a reliable thermocouple placed directly in the reaction medium, not just in the cooling bath. Perform a slow, controlled, sub-surface addition of the nitrite solution to avoid localized heating.

Q2: My final indazole product yield is low, and I have many impurities. Could the diazotization be the cause?

A2: Absolutely. Poorly controlled diazotization is a primary source of impurities.

  • Root Cause Analysis:

    • Decomposition: As mentioned, temperature excursions lead to decomposition, which directly reduces the amount of diazonium salt available for the desired cyclization reaction.

    • Incorrect Stoichiometry: Using a large excess of sodium nitrite should be avoided. Test for the presence of excess nitrous acid using starch-iodide paper and quench it carefully if necessary.[11]

    • Side Reactions: The diazonium salt is a highly reactive intermediate. If not promptly used in the subsequent cyclization step, it can react with other species in the mixture to form undesired byproducts.[12]

Decision Tree for a Thermal Runaway Event

ThermalRunaway start_node EVENT: Temp Spike >10°C During Reagent Addition action_node IMMEDIATELY Stop All Reagent Addition start_node->action_node Step 1 decision_node Is Temperature Decreasing with Max Cooling? action_node->decision_node Step 2 safe_node Maintain Cooling. Investigate Cause: - Addition Rate - Stirring - Cooling Capacity decision_node->safe_node YES danger_node Runaway in Progress! - Emergency Quench (if safe & planned) - Alert Personnel - Evacuate Area decision_node->danger_node NO outcome_node outcome_node

Fig 2. Emergency Response for Thermal Runaway

General FAQs

Q: Can I scale up this synthesis? What are the primary concerns?

A: Scaling up reactions with significant exotherms is a major challenge. The key issue is the surface-area-to-volume ratio. As the reactor volume increases, this ratio decreases, making heat dissipation much less efficient. Before any scale-up:

  • Perform Calorimetry: Use a reaction calorimeter (RC1) or similar instrument to precisely measure the heat of reaction and the rate of heat evolution under your intended process conditions.

  • Model Thermal Behavior: Use the calorimetry data to model the thermal behavior in the larger reactor to ensure your cooling capacity is sufficient.

  • Review Engineering Controls: Ensure the larger reactor has adequate agitation, cooling power, and an emergency pressure relief system.

Q: What Personal Protective Equipment (PPE) is essential when handling the reagents for this synthesis?

A: Due to the hazardous nature of the reagents, robust PPE is mandatory.

  • Bromine/NBS: Handle only in a certified chemical fume hood.[7] Wear heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile, check manufacturer compatibility), chemical splash goggles, a face shield, and a flame-resistant lab coat.[8][13]

  • Acids/Bases: Wear acid-resistant gloves, splash goggles, and a lab coat.

  • Emergency Availability: An eyewash station and safety shower must be immediately accessible.[8] Have a quenching agent for bromine (e.g., 1M sodium thiosulfate) readily available in case of a spill.[13]

References

  • Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149.
  • University of Nebraska-Lincoln. (n.d.). Standard Operating Procedure: Bromine Safety.
  • Rutgers University. (n.d.). Standard Operating Procedure for Bromine.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012.
  • Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012.
  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
  • Slideshare. (n.d.). Bromine handling and safety.
  • Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151–4155.
  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Organic Chemistry Portal. (n.d.). Bromination - Common Conditions.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in cross-coupling reactions with 4-bromo-6-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis.

Introduction

This compound is a vital building block in medicinal chemistry, prized for its di-halogenated structure that allows for selective, sequential functionalization through metal-catalyzed cross-coupling reactions.[1] However, the success of these reactions, particularly those employing palladium catalysts, is highly susceptible to catalyst poisoning. This phenomenon leads to reduced reaction rates, low yields, and in some cases, complete reaction failure. This guide provides a structured, question-and-answer approach to troubleshoot and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or is giving very low yield. What are the likely causes related to catalyst poisoning?

A1: Low or no yield in Suzuki-Miyaura reactions is a frequent problem that can often be traced back to the deactivation of the palladium catalyst.[2][3] The primary suspects for catalyst poisoning in this specific context are:

  • Substrate-Related Impurities: The this compound starting material itself can contain impurities that act as catalyst poisons. These can include residual starting materials from its synthesis, such as compounds with unprotected coordinating groups, or degradation products.[4]

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, are prone to oxidation, which can diminish their ability to stabilize the active Pd(0) species.[5][6]

  • Solvent and Reagent Contamination: The presence of oxygen, water (in anhydrous reactions), or impurities in other reagents like the base or boronic acid can lead to catalyst deactivation.[2][7] For instance, oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2]

  • Competitive Coordination: The indazole core, with its two nitrogen atoms, can potentially coordinate to the palladium center, thereby inhibiting the catalytic cycle. While this is inherent to the substrate, suboptimal reaction conditions can exacerbate this effect.

Q2: I suspect my this compound is the source of the catalyst poison. How can I confirm this and purify the starting material?

A2: To ascertain if the starting material is the culprit, you can run a control reaction with a highly pure, trusted batch of the indazole. If the reaction proceeds as expected, it strongly suggests your current batch is impure.

Protocol for Purification of this compound:

  • Recrystallization: This is often the most effective method for removing non-volatile impurities.

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.[8][9]

  • Column Chromatography: For more challenging purifications, silica gel chromatography can be employed.

    • Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis.

    • Prepare a silica gel column and carefully load your compound.

    • Elute the column and collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[10]

Q3: My reaction turns black, and I observe the formation of palladium black. What does this indicate and how can I prevent it?

A3: The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition. The active, soluble Pd(0) species has aggregated and precipitated out of the solution, rendering it catalytically inactive.[11]

Causality and Prevention:

  • Ligand Dissociation/Decomposition: Insufficient ligand concentration or the use of a ligand that does not adequately stabilize the Pd(0) center can lead to aggregation. Ensure you are using the correct catalyst-to-ligand ratio.

  • High Temperatures: Excessive heat can accelerate ligand dissociation and catalyst decomposition. Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.

  • Inadequate Inert Atmosphere: Oxygen can oxidize the Pd(0) to Pd(II), which can then be reduced to palladium black.[7] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) is crucial.[2][10]

Q4: I'm observing significant dehalogenation of my starting material. What is causing this side reaction?

A4: Dehalogenation is a common side reaction where the bromine or chlorine atom is replaced by a hydrogen atom.[7] This typically occurs when the oxidative addition intermediate reacts with a hydride source before transmetalation can take place.

Potential Hydride Sources and Mitigation:

  • Solvents: Ethereal solvents like THF can be a source of hydrides. Ensure they are anhydrous and peroxide-free.[7]

  • Base: Some bases or impurities within the base can act as hydride donors. Using a high-purity base is recommended.

  • Water: In some cases, water can facilitate protodeborylation of the boronic acid, which can indirectly lead to dehalogenation pathways.[7]

Q5: Can the indazole nitrogen atoms directly poison the catalyst? If so, how can I mitigate this?

A5: Yes, the lone pairs on the indazole nitrogen atoms can coordinate to the palladium center, acting as a competitive ligand and inhibiting the catalytic cycle. This is a form of reversible poisoning.

Mitigation Strategies:

  • N-Protection: Protecting the N1 position of the indazole with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group) can prevent its coordination to the catalyst.[1] This is a highly effective but adds extra steps to the synthesis.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired catalytic cycle over substrate coordination. These ligands can accelerate the rate-limiting oxidative addition step and sterically hinder the approach of the indazole nitrogen to the metal center.

  • Reaction Conditions: Fine-tuning the solvent, base, and temperature can shift the equilibrium away from the poisoned state.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting catalyst poisoning in your reactions.

TroubleshootingWorkflow start Low Yield / No Reaction check_reagents Step 1: Verify Reagent Quality - this compound - Boronic acid/ester - Base & Ligand start->check_reagents check_conditions Step 2: Assess Reaction Conditions - Inert atmosphere - Solvent degassing - Temperature check_reagents->check_conditions Reagents OK purify_sm Action: Purify Starting Material (Recrystallization/Chromatography) check_reagents->purify_sm Impurity Suspected observe_pd_black Observation: Palladium Black Formation? check_conditions->observe_pd_black improve_inert Action: Improve Inert Technique - Degas longer - Use Schlenk line check_conditions->improve_inert Inadequate observe_dehalogenation Observation: Dehalogenation? observe_pd_black->observe_dehalogenation No adjust_temp_ligand Action: - Lower temperature - Increase ligand ratio observe_pd_black->adjust_temp_ligand Yes optimize Step 3: Optimization - Change ligand - Modify solvent/base - Adjust temperature observe_dehalogenation->optimize No check_hydride Action: - Use anhydrous solvent - Check base purity observe_dehalogenation->check_hydride Yes success Successful Reaction optimize->success purify_sm->start improve_inert->start adjust_temp_ligand->optimize check_hydride->optimize

Caption: A systematic workflow for troubleshooting catalyst poisoning.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways through which a palladium catalyst can become deactivated during a cross-coupling reaction.

CatalystDeactivation cluster_active_cycle Active Catalytic Cycle cluster_poisons Poisons / Inhibitors Active_Pd(0) Active L-Pd(0) Deactivated_Pd_Black Deactivated Pd(0) (Palladium Black) Active_Pd(0)->Deactivated_Pd_Black Aggregation Oxidized_Pd(II) Oxidized L-Pd(II) Active_Pd(0)->Oxidized_Pd(II) Oxidation Poisoned_Complex Poisoned Complex [L-Pd(0)-(Indazole)] Active_Pd(0)->Poisoned_Complex Coordination Indazole_N Indazole Nitrogen Indazole_N->Poisoned_Complex Impurities Starting Material Impurities Impurities->Poisoned_Complex Oxygen Oxygen (O2) Oxygen->Oxidized_Pd(II)

Caption: Major pathways of palladium catalyst deactivation.

Summary of Key Parameters

ParameterPotential IssueRecommended Action
Catalyst System Inactive Pre-catalyst, Ligand OxidationUse a fresh, reliable palladium source and high-purity ligand. Consider pre-formed catalysts.
Inert Atmosphere Oxygen ContaminationThoroughly degas all solvents and maintain a positive pressure of Ar or N₂.[2]
Starting Material Presence of Coordinating ImpuritiesPurify this compound via recrystallization or chromatography.[8][9][10]
Solvent Peroxides, Water, Hydride DonorsUse anhydrous, peroxide-free solvents.[7]
Base Low Purity, Poor SolubilityUse a finely powdered, dry, high-purity base. Ensure vigorous stirring.[7]
Temperature Catalyst DecompositionOptimize the reaction temperature; avoid excessive heat.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization - Benchchem.
  • This compound|885519-03-9 - Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Technical Support Center: Suzuki Coupling with Haloquinolines - Benchchem.
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples - Benchchem.

Sources

Technical Support Center: Analytical Challenges in Monitoring 4-Bromo-6-chloro-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 4-bromo-6-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this crucial building block in medicinal chemistry.[1] Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound reactions.

High-Performance Liquid Chromatography (HPLC) Issues

Reverse-phase HPLC is a standard method for purity assessment and reaction monitoring of this compound.[1] Due to its aromatic and moderately polar nature, a C18 column is typically employed.[1]

Question: I'm observing peak tailing for my this compound peak. What could be the cause and how can I fix it?

Answer: Peak tailing in HPLC can be caused by several factors. Here’s a systematic approach to troubleshoot this issue:

  • Secondary Silanol Interactions: The stationary phase (e.g., C18-modified silica) can have residual acidic silanol groups that interact with the basic nitrogen atoms of the indazole ring, causing tailing.

    • Solution:

      • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize exposed silanol groups.

      • Mobile Phase Modification: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase (typically 0.1% v/v). TEA will preferentially interact with the silanol groups, reducing their interaction with your analyte.

      • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the basic sites on your analyte, which may reduce tailing in some cases, though this can also affect retention time.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. Observe if the peak shape improves.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures.

    • Solution: Replace the column with a new one of the same type. To prolong column life, always use a guard column and ensure your mobile phase is properly filtered and degassed.

  • Extra-Column Effects: Dead volume in the HPLC system (e.g., from poorly fitted tubing or a large volume injector loop) can contribute to peak broadening and tailing.

    • Solution: Check all fittings and connections between the injector, column, and detector. Use tubing with the smallest possible internal diameter.

Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed check_overload Dilute Sample and Re-inject start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes overload_no No Improvement overload_yes->overload_no No solution_overload Solution: Reduce Sample Concentration overload_yes->solution_overload Yes check_mobile_phase Modify Mobile Phase (e.g., add 0.1% TEA) overload_no->check_mobile_phase mobile_phase_yes Tailing Reduced? check_mobile_phase->mobile_phase_yes mobile_phase_no No Improvement mobile_phase_yes->mobile_phase_no No solution_mobile_phase Solution: Optimize Mobile Phase mobile_phase_yes->solution_mobile_phase Yes check_column Replace with New Column mobile_phase_no->check_column column_yes Problem Solved? check_column->column_yes column_no No Improvement column_yes->column_no No solution_column Solution: Column was Degraded column_yes->solution_column Yes check_system Inspect System for Dead Volume column_no->check_system solution_system Solution: Address Extra-Column Effects check_system->solution_system

Caption: A decision tree for troubleshooting HPLC peak tailing.

Gas Chromatography (GC) Issues

GC can be used for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS) for impurity identification. However, its relatively high boiling point (predicted around 364°C) presents challenges.[1]

Question: I'm seeing broad peaks or no peaks at all when trying to analyze my reaction mixture using GC. What's going on?

Answer: This is a common issue when analyzing compounds with high boiling points and polar functional groups like this compound.

  • Insufficient Volatility: The compound may not be volatile enough at the injector temperature, leading to poor transfer onto the column.

    • Solution:

      • Increase Injector Temperature: Gradually increase the injector temperature. Be cautious not to exceed the compound's decomposition temperature.

      • Derivatization: Convert the polar N-H group to a less polar, more volatile derivative. For example, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can significantly improve chromatographic performance.

  • Adsorption: The active sites in the injector liner or on the column can adsorb the analyte.

    • Solution:

      • Use a Deactivated Liner: Employ a glass wool-free, deactivated inlet liner.

      • Use an Appropriate Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. Ensure the column is properly conditioned.

  • Thermal Degradation: The compound may be degrading in the hot injector.

    • Solution:

      • Lower Injector Temperature: If you suspect degradation, try lowering the injector temperature.

      • Use a Cool On-Column or Splitless Injection: These techniques introduce the sample onto the column at a lower temperature, minimizing the risk of thermal degradation.[2]

ParameterRecommended Starting ConditionTroubleshooting Action
Injector Temperature 250 °CIncrease in 10-20 °C increments if peak is broad; decrease if degradation is suspected.
Injection Mode SplitlessIf degradation occurs, switch to cool on-column injection.[2]
Inlet Liner Deactivated, single taperIf peak tailing persists, try a liner with a glass wool plug (deactivated).
Column Phase 5% Phenyl-MethylpolysiloxaneIf co-elution is an issue, consider a more polar phase.
Oven Program Start at 100 °C, ramp to 300 °CAdjust ramp rate to improve separation.

Table 1: Suggested GC Parameters and Troubleshooting

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

NMR is a primary tool for structural elucidation and can be used for quantitative analysis (qNMR).[3]

Question: The proton NMR spectrum of my reaction mixture is complex, and I'm having trouble identifying the signals for this compound and potential side products.

Answer: The aromatic region of the ¹H NMR spectrum can be crowded. Here's how to approach this:

  • Use a Higher Field Instrument: If available, acquiring the spectrum on a higher field NMR (e.g., 500 MHz or higher) will improve signal dispersion and simplify interpretation.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping you to identify spin systems within your molecules.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates proton signals with their directly attached carbon atoms, which is invaluable for assigning both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular fragments.

  • Spiking Experiment: If you have a pure standard of this compound, add a small amount to your NMR sample. The signals corresponding to this compound will increase in intensity, confirming their assignment.

  • Consider Tautomers: Indazoles can exist as 1H and 2H tautomers.[4] While the 1H-tautomer of this compound is generally more stable, reaction conditions could potentially lead to the formation of the 2H-tautomer, which would have a different NMR spectrum. The presence of both could lead to a more complex spectrum.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for when synthesizing this compound?

A1: The impurities will depend on the synthetic route.[5][6] For a typical synthesis involving cyclization of a substituted aniline derivative, you might encounter:

  • Starting Materials: Unreacted 2-bromo-4-chloro-6-fluoroaniline or the corresponding aldehyde.[1]

  • Isomeric Byproducts: Depending on the reaction conditions, you might form other halogenated indazole isomers.

  • Over-brominated/chlorinated species: If the halogenation steps are not well-controlled, you could see species with additional halogen atoms.

  • N-Alkylated/Acylated Byproducts: If the reaction involves alkylating or acylating agents, you might see substitution on the indazole nitrogen.[1]

Q2: How can I monitor the reaction in real-time?

A2: In-situ reaction monitoring techniques can provide valuable kinetic and mechanistic data.[3][7]

  • In-situ FTIR/Raman Spectroscopy: These techniques can track the disappearance of reactant peaks and the appearance of product peaks in real-time.[8][9] They are particularly useful for identifying transient intermediates.[10]

  • Online HPLC: A small aliquot of the reaction mixture can be automatically sampled, quenched, and injected into an HPLC system at set intervals. This provides quantitative data on the concentration of reactants, products, and byproducts over time.[7]

Reaction Monitoring Workflow

G start Start Reaction monitoring_choice Choose Monitoring Technique start->monitoring_choice in_situ In-situ Spectroscopy (FTIR/Raman) monitoring_choice->in_situ Qualitative/ Real-time online_hplc Online HPLC monitoring_choice->online_hplc Quantitative in_situ_process Insert Probe into Reactor -> Acquire Spectra vs. Time -> Generate Kinetic Profile in_situ->in_situ_process online_hplc_process Automated Sampling -> Quench Reaction -> Inject into HPLC -> Generate Concentration vs. Time Profile online_hplc->online_hplc_process data_analysis Analyze Data for: - Reaction Endpoint - Kinetic Parameters - Impurity Formation in_situ_process->data_analysis online_hplc_process->data_analysis

Caption: Workflow for selecting and implementing a reaction monitoring strategy.

Q3: My compound appears to be degrading during workup or analysis. What are the stability considerations for this compound?

A3: While generally stable, halogenated indazoles can be sensitive to certain conditions.

  • Light Sensitivity: Aromatic halogenated compounds can sometimes be light-sensitive. It is good practice to protect reaction mixtures and isolated products from direct light.

  • Strong Bases: The N-H proton is acidic and can be removed by strong bases. This can lead to undesired side reactions.

  • High Temperatures: As mentioned in the GC section, thermal degradation is possible at elevated temperatures.

  • Storage: To ensure long-term stability, this compound should be stored under an inert atmosphere (like nitrogen or argon) at refrigerated temperatures (2-8°C).[1]

Q4: What is a typical HPLC method for analyzing this compound?

A4: A good starting point for method development would be a reverse-phase method.

ParameterCondition
Technique Reverse-Phase HPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis at 220-254 nm[1]
Column Temperature 30 °C

Table 2: Typical HPLC Method for Purity Analysis of this compound [1]

This method should be optimized based on your specific reaction mixture and the impurities you expect to see.

References

  • A Comparative Guide to In-Situ Monitoring of Triacetonamine Reaction Intermediates - Benchchem.
  • This compound|885519-03-9 - Benchchem.
  • Reaction Monitoring - Bruker.
  • Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy | ACS Omega - ACS Publications.
  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - NIH.
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem.
  • Indazole synthesis - Organic Chemistry Portal.

Sources

Technical Support Center: Large-Scale Purification of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale purification of 4-Bromo-6-chloro-1H-indazole (CAS 885519-03-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions related to the purification of this critical chemical intermediate.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Transitioning from bench-scale purification to a large-scale process introduces a unique set of challenges that require careful consideration of scalability, efficiency, and safety. This guide provides practical, experience-driven advice to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Common starting materials for the synthesis of this compound include derivatives of 2-fluoroaniline or 2,6-dichlorobenzonitrile.[1][2] Therefore, residual starting materials and regioisomers are common impurities. For instance, during the synthesis of a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, an undesired regioisomer was a significant impurity.[2] Incomplete reactions can also leave behind intermediates such as N-acylated precursors.[3]

Q2: What are the recommended methods for large-scale purification of this compound?

A2: The two primary methods for the large-scale purification of this compound are recrystallization and column chromatography. Recrystallization is often preferred for its cost-effectiveness and scalability, especially for removing minor impurities from a solid product.[4][5] Column chromatography, while potentially more expensive and complex to scale up, offers higher resolution for separating closely related impurities.[6][7]

Q3: What are the critical safety precautions when handling this compound and the solvents for its purification?

A3: this compound is a chemical irritant. It is essential to avoid contact with skin and eyes and to prevent inhalation of dust.[8] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Solvents used for purification, such as ethanol, methanol, and ethyl acetate, are flammable and should be handled with care, away from ignition sources.[10] Refer to the Safety Data Sheet (SDS) for detailed safety information.[8][9][10]

Q4: How can I assess the purity of this compound after purification?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[1] A reverse-phase C18 column with a mobile phase of methanol and water is typically used.[1] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable for structural confirmation and identification of any remaining impurities.[11]

Troubleshooting Guide

Recrystallization Issues

Q: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially with impure samples.[12][13] This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Solution 1: Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent to the mixture to ensure the compound remains dissolved until the solution cools slowly.[14]

  • Solution 2: Change Solvent System: The chosen solvent may not be ideal. A binary solvent system can be effective. Ethanol and water are mentioned as suitable for recrystallization.[4][5] Experiment with different ratios to find the optimal balance of solubility at high temperatures and insolubility at low temperatures. For a similar compound, a methanol/water mixture was found to be optimal for recrystallization.[2]

  • Solution 3: Gradual Cooling: Rapid cooling can promote oiling out. Insulate the flask to allow for slow, controlled cooling, which encourages the formation of well-defined crystals.[13]

  • Solution 4: Seeding: Introducing a small crystal of pure this compound (a seed crystal) can initiate crystallization at a temperature above where it would oil out.[12][15]

Q: The yield of my recrystallization is very low. How can I improve it?

A: Low yield is often due to the high solubility of the compound in the mother liquor.[14][16]

  • Solution 1: Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in solution upon cooling.[14]

  • Solution 2: Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[13]

  • Solution 3: Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Solution 4: Anti-Solvent Addition: If using a single solvent, consider adding an "anti-solvent" (a solvent in which your compound is insoluble but the impurities are soluble) to the solution to induce precipitation. This should be done carefully to avoid crashing out impurities.

Column Chromatography Issues

Q: I'm observing poor separation of impurities during large-scale column chromatography. What could be the cause?

A: Poor separation on a large scale can be due to several factors, from improper column packing to incorrect solvent selection.[6][17]

  • Solution 1: Optimize Solvent System: The polarity of the eluent is crucial. A solvent system with too high a polarity will elute all components, including impurities, too quickly. Conversely, a system with too low a polarity will lead to long retention times and broad peaks. Develop an optimal solvent system using Thin Layer Chromatography (TLC) before scaling up.

  • Solution 2: Column Packing: Inconsistent or loose column packing can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation.[17] Ensure the column is packed uniformly.

  • Solution 3: Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., silica gel).

  • Solution 4: Flow Rate: A flow rate that is too high can decrease the resolution of the separation. Conversely, a flow rate that is too low can lead to diffusion and band broadening. The optimal flow rate will depend on the column dimensions and the specific separation.

Q: The pressure in my large-scale chromatography column is too high. What should I do?

A: High backpressure is a common issue in large-scale chromatography and can be dangerous if not addressed.[17]

  • Solution 1: Check for Blockages: Ensure that the column outlet and any filters are not clogged with particulate matter.

  • Solution 2: Particle Size of Stationary Phase: A smaller particle size of the stationary phase will result in higher backpressure. For large-scale purifications, a larger particle size silica gel is often used to balance resolution and pressure.

  • Solution 3: Solvent Viscosity: The viscosity of the mobile phase can affect backpressure. If possible, consider using a less viscous solvent system that still provides adequate separation.

  • Solution 4: Flow Rate: Reduce the flow rate of the mobile phase.

Detailed Protocols

Protocol 1: Large-Scale Recrystallization of this compound

This protocol is a general guideline and should be optimized for your specific crude material and scale.

  • Solvent Selection: Based on literature, a mixture of ethanol and water is a good starting point.[4][5] Determine the optimal ratio through small-scale trials.

  • Dissolution: In a suitably sized reaction vessel equipped with a mechanical stirrer and a reflux condenser, add the crude this compound. Add the minimum amount of hot ethanol required to dissolve the solid with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated filter funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature with gentle stirring. Slow cooling is crucial for the formation of large, pure crystals.[16]

  • Ice Bath: Once the solution has reached room temperature, cool it further in an ice bath for at least one hour to maximize crystal formation.[13]

  • Isolation: Collect the crystals by filtration, for example, using a Nutsche filter-dryer for large quantities.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature to a constant weight.

Protocol 2: Large-Scale Flash Column Chromatography of this compound

This is a generalized protocol. The specific solvent system and column parameters should be determined by TLC analysis.

  • Solvent System Selection: Develop a solvent system (e.g., a mixture of heptane and ethyl acetate) that provides good separation of this compound from its impurities on a TLC plate. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a large-scale chromatography column with an appropriate grade of silica gel (e.g., 60-120 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[18]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the chromatography solvent or a stronger solvent that is then diluted. Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound and impurities down the column at different rates.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to determine which fractions contain the pure product.[18]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a large-scale rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Data Summary

ParameterRecrystallizationColumn Chromatography
Primary Use Removal of minor impurities, high-throughput purification.Separation of closely related impurities, high-resolution purification.
Typical Solvents Ethanol/Water, Methanol/Water.[2][4][5]Heptane/Ethyl Acetate, Dichloromethane/Methanol.
Key Advantage Cost-effective, simple to scale up.High purity achievable.
Key Challenge Potential for "oiling out," yield loss to mother liquor.[12][16]Higher cost, more complex to scale up, larger solvent consumption.[7]

Visual Workflows

Recrystallization Troubleshooting Workflow

start Crude Product 'Oiling Out' increase_solvent Increase Hot Solvent Volume start->increase_solvent Step 1 change_solvent Change Solvent System (e.g., binary mixture) increase_solvent->change_solvent Fail outcome_success Crystals Form Successfully increase_solvent->outcome_success Success slow_cooling Ensure Slow, Gradual Cooling change_solvent->slow_cooling Fail change_solvent->outcome_success Success seeding Introduce Seed Crystal slow_cooling->seeding Fail slow_cooling->outcome_success Success seeding->outcome_success Success outcome_fail Issue Persists seeding->outcome_fail Fail

Caption: Troubleshooting "oiling out" in recrystallization.

Large-Scale Purification Decision Workflow

start Crude this compound purity_check Assess Purity by HPLC start->purity_check high_purity High Purity (>95%) with Minor Impurities purity_check->high_purity Purity >95% low_purity Low Purity (<95%) with Multiple/Close Impurities purity_check->low_purity Purity <95% recrystallization Proceed with Large-Scale Recrystallization high_purity->recrystallization chromatography Proceed with Large-Scale Column Chromatography low_purity->chromatography final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: Decision workflow for purification method selection.

References

  • This compound - Apollo Scientific
  • This compound | 885519-03-9 - Benchchem
  • This compound CAS#: 885519-03-9 - ChemicalBook
  • Tackling Common Challenges in Chrom
  • This compound | 885519-03-9 - ChemicalBook
  • This compound | 885519-03-9 - Sigma-Aldrich
  • This compound 97% - Advanced ChemBlocks
  • SAFETY D
  • Struggling with large scale recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
  • Liquid Chromatography's Challenges in Scaling | Biocompare
  • Recrystalliz
  • Safety D
  • 3.6F: Troubleshooting - Chemistry LibreTexts
  • Crystalliz
  • Risks and Control Strategies of Scale-up in Purific
  • Common Issues in Chromatographic Analysis and Systematic Solutions - Ore
  • Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites | LCGC Intern
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • This compound - Oakwood Chemical
  • 885519-03-9|this compound|BLD Pharm
  • This compound | C7H4BrClN2 | CID 24728100 - PubChem
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole - Benchchem
  • Column Chrom
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • 885518-99-0 | 6-Bromo-4-chloro-1H-indazole - ChemScene
  • 885519-03-9 | this compound | Bromides - Ambeed.com

Sources

Navigating the Challenges of 4-Bromo-6-chloro-1H-indazole in Cross-Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the often-recalcitrant 4-Bromo-6-chloro-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions to overcome the poor reactivity frequently encountered in palladium-catalyzed cross-coupling reactions with this substrate. Drawing upon established principles of organometallic chemistry and field-proven insights, we aim to equip you with the knowledge to optimize your synthetic routes and achieve your desired chemical transformations.

Understanding the Reactivity Landscape of this compound

The inherent electronic properties of the indazole ring system, coupled with the presence of two halogen substituents, present a unique set of challenges in cross-coupling reactions. The electron-withdrawing nature of the pyrazole fused to the benzene ring deactivates the entire aromatic system towards oxidative addition, the crucial first step in most palladium-catalyzed coupling cycles. Furthermore, the presence of both a bromine and a chlorine atom raises questions of chemoselectivity.

Based on fundamental principles of carbon-halogen bond strengths, the C-Br bond is weaker than the C-Cl bond and is therefore more susceptible to oxidative addition to a palladium(0) center.[1] This differential reactivity is the cornerstone of achieving selective functionalization of this compound, allowing for sequential couplings if desired. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2]

This guide will focus on troubleshooting the three most common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?

The bromine at the C4 position will react preferentially over the chlorine at the C6 position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst.[1] By carefully controlling the reaction conditions, it is possible to achieve selective mono-functionalization at the C4 position.

Q2: Does the N-H proton of the indazole ring interfere with the coupling reaction?

Yes, the acidic N-H proton can interfere in several ways. It can react with the basic reagents in the reaction mixture, potentially altering the optimal stoichiometry. More critically, the indazole anion formed upon deprotonation can coordinate to the palladium center and inhibit catalysis. For challenging couplings or to maximize yields, N-protection of the indazole is often recommended. Common protecting groups include Boc, SEM, or a simple benzylation. However, with careful selection of a non-nucleophilic base and appropriate ligands, successful couplings on the unprotected indazole are achievable.

Q3: My reaction is sluggish and gives low yields. What are the most likely causes?

Poor reactivity of this compound is a common issue. The primary culprits are often:

  • Insufficiently active catalyst: The electron-deficient nature of the substrate requires a highly active catalyst system.

  • Inappropriate ligand: The choice of ligand is critical for promoting oxidative addition and preventing catalyst deactivation.

  • Suboptimal base: The base plays a crucial role in the catalytic cycle, and its strength and nature must be carefully chosen.

  • Low reaction temperature: Due to the lower reactivity of the substrate, higher reaction temperatures are often necessary.

The troubleshooting guides below provide detailed strategies to address each of these factors.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. However, with this compound, achieving high yields can be challenging.

Problem: Low to no conversion of starting material.

  • Underlying Cause: The oxidative addition of the C-Br bond to the palladium(0) center is likely the rate-limiting step due to the electron-deficient nature of the indazole ring.

  • Solutions:

    • Catalyst and Ligand Selection: Employ a more electron-rich and bulky phosphine ligand to facilitate oxidative addition. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective for challenging substrates.[3] Consider using a pre-formed palladium(II) precatalyst like an XPhos Pd G3 or G4, which can generate the active Pd(0) species more reliably in situ.

    • Base Selection: A stronger, non-nucleophilic base is often required to promote the transmetalation step. Consider switching from weaker bases like Na2CO3 to stronger bases such as K3PO4 or Cs2CO3.[4]

    • Solvent and Temperature: Use a high-boiling point aprotic solvent like dioxane, toluene, or DMF to allow for higher reaction temperatures (typically 100-120 °C). Ensure the solvent is rigorously degassed to prevent catalyst oxidation.

    • Boronic Acid/Ester Quality: Ensure the boronic acid or its ester is pure and not degraded. Protodeboronation is a common side reaction, especially at elevated temperatures.[5]

Problem: Formation of significant amounts of homocoupled boronic acid (biaryl byproduct).

  • Underlying Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.

  • Solutions:

    • Rigorous Degassing: Improve the degassing procedure for your solvent and reagents. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for an extended period or to use the freeze-pump-thaw technique.

    • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas.

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Source XPhos Pd G3 or G4 (1-5 mol%)Pre-catalysts provide reliable generation of the active Pd(0) species.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands accelerate oxidative addition.
Base K3PO4 or Cs2CO3 (2-3 equiv.)Stronger bases facilitate the transmetalation step.
Solvent Dioxane/H2O (10:1) or Toluene/H2O (10:1)High-boiling aprotic solvents allow for necessary heating.
Temperature 100-120 °COvercomes the activation energy for this challenging substrate.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl compounds. The success of this reaction with this compound is highly dependent on the catalyst system and reaction conditions.

Problem: Low yield of the desired amine product.

  • Underlying Cause: Similar to the Suzuki coupling, slow oxidative addition is a likely culprit. Additionally, catalyst inhibition by the amine or the indazole nitrogen can be problematic.

  • Solutions:

    • Ligand Selection: The choice of ligand is paramount. For couplings with primary and secondary amines, bulky biarylphosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are often successful.[6] For sterically hindered amines, more specialized ligands may be required.

    • Base Selection: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] The choice of cation (Na+ vs. Li+) can sometimes influence the reaction outcome.

    • N-Protection: If catalyst inhibition is suspected, protecting the indazole N-H can significantly improve the yield.

    • Amine Purity: Ensure the amine coupling partner is pure and free of impurities that could poison the catalyst.

Problem: Dehalogenation of the starting material.

  • Underlying Cause: This side reaction can occur via a competitive reductive pathway, especially at high temperatures or in the presence of certain impurities.

  • Solutions:

    • Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Ligand Choice: Some ligands are more prone to promoting dehalogenation than others. Screening different ligands may be necessary.

    • Purity of Reagents: Ensure all reagents and solvents are of high purity.

Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Palladium Source Pd2(dba)3 or Pd(OAc)2 (1-5 mol%)Common and effective palladium precursors.
Ligand XPhos, RuPhos, or Josiphos-type (1.2-2.4 equiv. relative to Pd)Bulky, electron-rich ligands are essential for this transformation.
Base NaOtBu or LHMDS (1.2-1.5 equiv.)Strong, non-nucleophilic bases are required.
Solvent Toluene or DioxaneAnhydrous, deoxygenated aprotic solvents are preferred.
Temperature 80-110 °CTo overcome the activation barrier of this challenging substrate.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp2)-C(sp) bonds, providing access to valuable alkynylated indazoles. This reaction is often sensitive to reaction conditions, and optimization is frequently required.

Problem: No or very slow reaction.

  • Underlying Cause: In addition to slow oxidative addition, inefficient transmetalation from the copper acetylide to the palladium center can be a bottleneck.

  • Solutions:

    • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh3)2Cl2 or Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. For challenging substrates, more modern catalyst systems with bulky phosphine ligands can be beneficial.

    • Base: A strong amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well. The base is crucial for the formation of the copper acetylide.

    • Copper(I) Source: Ensure the CuI is fresh and of high quality, as its activity can diminish upon storage.

    • Oxygen Exclusion: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Rigorous degassing and maintaining an inert atmosphere are critical.

Problem: Predominant formation of the Glaser coupling byproduct (alkyne homocoupling).

  • Underlying Cause: This is a clear indication of oxygen in the reaction mixture.

  • Solutions:

    • Inert Atmosphere: Ensure a robust inert atmosphere (argon or nitrogen) is maintained throughout the reaction.

    • Degassed Solvents and Reagents: Thoroughly degas all solvents and liquid reagents before use.

    • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can minimize homocoupling. These typically require a palladium catalyst with a specialized ligand and a strong organic base.

Recommended Starting Conditions for Sonogashira Coupling
ParameterRecommendationRationale
Palladium Source Pd(PPh3)2Cl2 or Pd(PPh3)4 (1-5 mol%)Standard and effective palladium catalysts for this reaction.
Copper Source CuI (1-5 mol%)Co-catalyst for the formation of the copper acetylide.
Base TEA or DIPA (can be used as solvent)Strong amine base to facilitate the formation of the copper acetylide.
Solvent THF or DMF (if a co-solvent is needed)Anhydrous and deoxygenated.
Temperature Room Temperature to 80 °CThe reaction temperature may need to be optimized.

Experimental Workflow and Decision-Making Diagram

To aid in your experimental design and troubleshooting, the following workflow provides a logical progression for tackling a coupling reaction with this compound.

G cluster_prep Phase 1: Preparation & Initial Setup cluster_reaction Phase 2: Reaction Execution & Monitoring cluster_troubleshoot Phase 3: Troubleshooting start Define Coupling Reaction (Suzuki, Buchwald, Sonogashira) reagents Ensure High Purity of: - this compound - Coupling Partner - Solvents (Anhydrous & Degassed) start->reagents protect Consider N-Protection of Indazole? reagents->protect unprotected Proceed with Unprotected Indazole protect->unprotected No protected Protect Indazole N-H protect->protected Yes setup Assemble Reaction Under Inert Atmosphere (Ar or N2) unprotected->setup protected->setup conditions Select Initial Conditions based on Recommended Tables setup->conditions monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) conditions->monitor complete Reaction Complete? monitor->complete workup Work-up and Purify Product complete->workup Yes no_reaction Low or No Conversion complete->no_reaction No side_reactions Side Reactions Observed (Homocoupling, Dehalogenation) complete->side_reactions Side Reactions end Characterize Product workup->end increase_temp Increase Temperature no_reaction->increase_temp check_reagents Re-evaluate Reagent Purity & Degassing side_reactions->check_reagents change_ligand Change Ligand (e.g., to Buchwald-type) increase_temp->change_ligand change_base Use Stronger Base (e.g., K3PO4, Cs2CO3, NaOtBu) change_ligand->change_base change_base->monitor check_reagents->monitor

Caption: A decision-making workflow for coupling reactions with this compound.

References

  • MDPI. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. In Catalysts.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. In Molecules.
  • MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. In Molecules.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In Chemical Reviews.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • ResearchGate. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • MDPI. (2024). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. In Molecules.
  • ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In Chemical Reviews.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NIH. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
  • Wikipedia. (n.d.). Suzuki reaction.
  • OUCI. (n.d.). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic….
  • PubMed. (n.d.). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (2020). Direct Catalytic Functionalization of Indazole Derivatives.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. In Molecules.
  • AMERICAN ELEMENTS. (n.d.). 6-Bromo-4-chloro-1H-indazole.
  • Reddit. (n.d.). Struggling with Suzuki Reaction.
  • PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-bromo-6-chloro-1H-indazole scaffold is a pivotal building block in medicinal chemistry, offering two distinct halogenated positions for synthetic diversification.[1] A frequent challenge for researchers is achieving selective functionalization at either the C4-Bromo or the C6-Chloro position. This guide provides a comprehensive comparison of the reactivity of these two halogens, grounded in mechanistic principles and supported by detailed experimental protocols. We will explore how the choice of reaction class—specifically Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Cross-Coupling—dictates the site of reactivity, enabling chemists to strategically and selectively modify this valuable scaffold.

Introduction: The Strategic Value of Dihaloindazoles

Indazoles are recognized as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active agents.[1] The di-halogenated derivative, this compound, is particularly valuable as it allows for sequential, site-specific elaboration.[1] However, the successful application of this intermediate hinges on a clear understanding of the disparate reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This guide will dissect the underlying chemical principles that govern this selectivity and provide a practical framework for researchers to exploit these differences.

Theoretical Framework: A Tale of Two Mechanistic Pathways

The selective functionalization of either the bromine or chlorine atom on the indazole ring is not a matter of chance, but a predictable outcome based on the chosen reaction mechanism. The two most common and powerful strategies for modifying aryl halides are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Their divergent mechanisms lead to opposite selectivity profiles for C-Br vs. C-Cl bonds.

Nucleophilic Aromatic Substitution (SNAr): The Electronegativity Anomaly

In a typical SNAr reaction, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[2][3] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5]

The rate-determining step is typically the initial attack of the nucleophile to form this high-energy intermediate, as this step temporarily breaks the ring's aromaticity.[6] Consequently, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction. This leads to a counterintuitive trend for halogen leaving groups in SNAr reactions: F > Cl ≈ Br > I .[5]

Causality: The high electronegativity of chlorine relative to bromine allows it to exert a stronger electron-withdrawing inductive effect. This effect stabilizes the developing negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining step.[6] While the C-Cl bond is stronger than the C-Br bond, the C-X bond cleavage occurs in the fast, second step and therefore does not influence the overall reaction rate.[6][7][8][9]

Prediction for this compound: In an SNAr reaction, the chlorine at the C6 position is expected to be more reactive than the bromine at the C4 position, assuming other electronic and steric factors are comparable.

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate + Nu⁻ (Slow, Rate-Determining) Nucleophile Nu⁻ Product 6-Nu-4-bromo-1H-indazole Intermediate->Product - Cl⁻ (Fast, Aromaticity Restored) LeavingGroup Cl⁻

Caption: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling: The Primacy of Bond Strength

Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings have revolutionized aromatic chemistry. These transformations rely on a catalytic cycle, typically initiated by the oxidative addition of the aryl halide to a low-valent palladium complex (e.g., Pd(0)).

The oxidative addition step involves the cleavage of the carbon-halogen bond. This step is often rate-limiting, and its facility is directly related to the C-X bond dissociation energy. Weaker bonds undergo oxidative addition more readily. The established reactivity order based on bond strength is: C-I > C-Br > C-Cl > C-F .[7][9] The C-Br bond, with an average bond energy of approximately 275-285 kJ/mol, is significantly weaker and thus more reactive in oxidative addition than the C-Cl bond (approx. 327-330 kJ/mol).[7][8][9]

Prediction for this compound: In a palladium-catalyzed cross-coupling reaction, the bromine at the C4 position is expected to react with high selectivity over the chlorine at the C6 position.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-Pd(II)-X) pd0->oxidative_add Ar-X transmetal Transmetalation (Ar-Pd(II)-R) oxidative_add->transmetal + [R-B(OH)₂]⁻ reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 - Product product Ar-R reductive_elim->product ar_x Ar-Br (More Reactive) ar_x->oxidative_add FAST ar_cl Ar-Cl (Less Reactive) ar_cl->oxidative_add slow boronic R-B(OH)₂ boronic->transmetal base Base

Caption: Suzuki coupling cycle where oxidative addition of the C-Br bond is kinetically favored.

Experimental Design for a Comparative Study

To empirically validate these theoretical principles, we propose a set of parallel experiments designed to directly compare the reactivity of the C4 and C6 positions of this compound under both SNAr and cross-coupling conditions.

Experimental Workflow Overview

Workflow cluster_0 Comparative Reactivity Study cluster_1 Condition A: SNAr cluster_2 Condition B: Cross-Coupling start This compound snar_rxn React with NaOMe in DMF at 100°C start->snar_rxn suzuki_rxn React with PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ in Toluene/H₂O start->suzuki_rxn analysis Reaction Monitoring & Analysis (TLC, LC-MS) snar_rxn->analysis suzuki_rxn->analysis workup Aqueous Workup & Purification (Column Chromatography) analysis->workup char Product Characterization (¹H NMR, ¹³C NMR, HRMS) workup->char

Caption: General workflow for the comparative reactivity experiments.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: To demonstrate the preferential substitution of the C6-chloro group.

  • Methodology:

    • To a solution of this compound (1.0 mmol, 231.5 mg) in anhydrous DMF (5 mL) in a sealed vial, add sodium methoxide (1.5 mmol, 81 mg).

    • Seal the vial under an inert atmosphere (Nitrogen or Argon) and heat the reaction mixture to 100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour for 6 hours.

    • Upon completion (disappearance of starting material), cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the major product.

    • Characterize the product(s) to determine the site of substitution. The anticipated major product is 4-bromo-6-methoxy-1H-indazole.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Objective: To demonstrate the preferential substitution of the C4-bromo group.

  • Methodology:

    • To a Schlenk flask, add this compound (1.0 mmol, 231.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.5 mmol, 265 mg).

    • Add a solvent mixture of toluene (6 mL) and water (1.5 mL).

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg) under a positive pressure of argon.

    • Heat the reaction mixture to 90 °C under an argon atmosphere.

    • Monitor the reaction progress by TLC and/or LC-MS every hour.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the product(s) to determine the site of substitution. The anticipated major product is 6-chloro-4-phenyl-1H-indazole.

Anticipated Results and Data Interpretation

The outcomes of these experiments are expected to align with our mechanistic predictions. The quantitative data can be summarized for clear comparison.

Table 1: Anticipated Results for Comparative Reactivity Study

Reaction Type Target Position Predominant Product Anticipated Yield (%) Selectivity Ratio (C4:C6)
SNAr C6-Cl 4-Bromo-6-methoxy-1H-indazole 75-85% >10:1 (in favor of C6)

| Cross-Coupling | C4-Br | 6-Chloro-4-phenyl-1H-indazole | 85-95% | >50:1 (in favor of C4) |

  • Interpretation of SNAr Results: The data is expected to show a strong preference for substitution at the C6 position, confirming that the electron-withdrawing nature of chlorine stabilizes the Meisenheimer intermediate more effectively than bromine, thereby directing reactivity to this site.

  • Interpretation of Cross-Coupling Results: The data should demonstrate excellent selectivity for reaction at the C4 position. This outcome validates the principle that the weaker C-Br bond is kinetically favored for the rate-limiting oxidative addition step in the palladium catalytic cycle.

Conclusion and Strategic Recommendations

The reactivity of the bromine and chlorine substituents on the this compound core is fundamentally dictated by the choice of reaction mechanism.

  • For selective functionalization at the C4-position , researchers should employ transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck). The inherent weakness of the C-Br bond ensures high selectivity for this site.

  • For selective functionalization at the C6-position , Nucleophilic Aromatic Substitution (SNAr) is the method of choice. The greater electronegativity of chlorine activates this position toward nucleophilic attack.

By understanding these divergent principles, drug development professionals and synthetic chemists can strategically navigate the functionalization of this versatile scaffold, enabling the efficient and predictable synthesis of complex indazole derivatives.

References

  • Study.com (Homework Help). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. [Link]
  • BYJU'S (Educational Content).
  • Master Organic Chemistry (Educational Blog). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Quora (Q&A Platform). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
  • Chemistry Steps (Educational Website). Nucleophilic Aromatic Substitution – The SNAr Mechanism. [Link]
  • Chemistry LibreTexts. Bond Strength and Energy. [Link]
  • Wikipedia.
  • Chemistry Stack Exchange (Q&A Platform). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

Sources

A Comparative Guide to the Biological Activity of Halogenated Indazoles: Spotlight on the 4-Bromo-6-chloro-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Report

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to participate in hydrogen bonding have established it as a "privileged scaffold," frequently found in molecules designed to interact with biological targets.[1][2] Several FDA-approved drugs, including the anti-cancer agents Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic significance.[2]

A common and highly effective strategy to modulate the pharmacological properties of such scaffolds is halogenation. The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] This guide provides a comparative analysis of the biological activities of halogenated indazoles, with a specific focus on the 4-bromo-6-chloro-1H-indazole (CAS 885519-03-9) framework as a representative of di-halogenated systems. While this specific compound is primarily documented as a versatile chemical building block for creating more complex drug candidates,[4][5] analyzing the activities of its closest analogs provides critical insights into the structure-activity relationships (SAR) governed by halogenation at the C4 and C6 positions.

Comparative Analysis of Biological Activity

Antibacterial and Antimicrobial Potential

Halogenation has been shown to enhance the antimicrobial effects of various heterocyclic compounds. Within the indazole family, the position and nature of the halogen substituent are critical determinants of antibacterial potency.

Structure-Activity Relationship Insights from Mono-Halogenated Indazoles:

A study investigating the inhibition of lactoperoxidase (LPO), an antimicrobial enzyme found in secretions like milk, provides a direct comparison of various mono-halogenated indazoles. The inhibitory constants (Ki) reveal a clear SAR profile.

CompoundHalogenPositionKi (µM)
1H-IndazoleNone-13.90
4-Bromo-1H-indazole BromoC41.83
6-Bromo-1H-indazoleBromoC62.50
6-Chloro-1H-indazole ChloroC63.80
4-Chloro-1H-indazoleChloroC45.28
6-Fluoro-1H-indazoleFluoroC610.90
Data sourced from Köksal and Alim (2020).[3]

From this data, we can deduce that bromine is a more potent substituent than chlorine or fluorine for LPO inhibition. Furthermore, substitution at the C4 or C6 position appears more favorable than at other positions. The strong inhibitory activity of both 4-bromo and 6-chloro analogs suggests that a di-halogenated scaffold like This compound would likely exhibit significant activity against this enzyme system.

Logical Relationship: SAR in Lactoperoxidase Inhibition

The following diagram illustrates the structure-activity relationships derived from the experimental data.

SAR_LPO_Inhibition cluster_halogen Halogen Type (Potency) cluster_position Substitution Position (Favorable) Br Bromine (High) Cl Chlorine (Medium) Scaffold 4-Bromo-6-chloro- 1H-indazole Br->Scaffold Contributes Br at C4 F Fluorine (Low) Cl->Scaffold C4_C6 C4 / C6 C4_C6->Scaffold Combines favorable positions Potency Predicted High Inhibitory Potency Scaffold->Potency

Caption: SAR diagram for LPO inhibition by halogenated indazoles.

Activity of 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors:

Further evidence for the antibacterial potential of this scaffold comes from a study on 4-bromo-1H-indazole derivatives designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[6] FtsZ is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics. The study found that several derivatives exhibited potent activity against Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) as low as 4 µg/mL.[6] This demonstrates that the 4-bromo-indazole core is a viable starting point for developing powerful antibacterial agents.

Anticancer Activity: Targeting Key Cellular Pathways

The indazole scaffold is a well-established pharmacophore in oncology, primarily due to its utility as a hinge-binding motif in various protein kinase inhibitors.[2][7] Halogenation plays a key role in optimizing the potency and selectivity of these inhibitors.

Inhibition of IDO1:

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the production of immunosuppressive metabolites, helping cancer cells evade the immune system. Consequently, IDO1 is a high-priority target for cancer immunotherapy.

A study by Qian et al. synthesized and evaluated a series of 1H-indazole derivatives with substituents at both the C4 and C6 positions for IDO1 inhibitory activity.[8] Their findings revealed that several of these di-substituted compounds displayed remarkable IDO1 inhibition, with the lead compound exhibiting an IC₅₀ value of 5.3 μM.[8] This provides strong evidence that the 4,6-disubstitution pattern, as seen in This compound , is a promising framework for the design of novel IDO1 inhibitors.

Signaling Pathway: IDO1-Mediated Immune Evasion

This diagram shows the tryptophan catabolism pathway and the role of IDO1 inhibitors.

IDO1_Pathway Tryptophan Tryptophan (Trp) IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Result1 Trp Depletion (T-Cell Starvation) Tryptophan->Result1 Depletion leads to Kynurenine Kynurenine (Kyn) Result2 Kyn Accumulation (T-Cell Apoptosis) Kynurenine->Result2 IDO1->Kynurenine Catalyzes ImmuneEvasion Tumor Immune Evasion Result1->ImmuneEvasion Result2->ImmuneEvasion Inhibitor 4,6-Dihalogenated Indazole Inhibitors Inhibitor->IDO1 Blocks

Caption: Role of IDO1 inhibitors in preventing tumor immune evasion.

General Antiproliferative Activity:

Numerous studies have demonstrated the potent antiproliferative effects of various substituted indazoles against a range of cancer cell lines.[9][10] For instance, one recently synthesized indazole derivative, compound 2f , showed potent growth inhibitory activity with IC₅₀ values ranging from 0.23–1.15 μM across several cancer cell lines.[11][12] Mechanistic studies revealed that this compound induced apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[11] While not identical in structure, these findings highlight the general potential of the indazole scaffold to serve as a basis for potent cytotoxic agents.

Experimental Methodologies

To ensure the reproducibility and validity of the biological data discussed, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antibacterial activity of compounds like halogenated indazoles.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is widely used to determine the cytotoxic effects of potential anticancer compounds.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., halogenated indazoles) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls and medium-only blanks. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add Test Compounds & Controls incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & IC50 Value read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is exposed to serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity (bacterial growth), and the MIC is determined as the lowest concentration where no growth is observed.[5][13]

Step-by-Step Protocol:

  • Prepare Compound Plate: In a sterile 96-well plate, prepare two-fold serial dilutions of the test compound. a. Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. b. Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1. c. Transfer 100 µL from well 1 to well 2, mix well, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[5] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Prepare Inoculum: Grow the bacterial strain overnight on an agar plate. Select several colonies to suspend in sterile saline or MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

  • Dilute Inoculum: Dilute the standardized bacterial suspension 1:150 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculate Plate: Add 100 µL of the diluted inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL. The compound concentrations are also halved to their final test concentrations.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Read MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (the well is clear).

Conclusion

The halogenated indazole scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. While This compound is primarily recognized as a synthetic intermediate, analysis of its structural motifs in the context of related active compounds reveals significant potential. The presence of a bromine at C4 and a chlorine at C6—both favorable substitutions in different biological assays—suggests that derivatives built from this scaffold could possess potent antibacterial and anticancer properties. Specifically, the demonstrated efficacy of 4-bromo-indazoles as antibacterial FtsZ inhibitors and 4,6-disubstituted indazoles as anticancer IDO1 inhibitors provides a strong rationale for its use in future drug discovery programs. This guide underscores the power of comparative analysis and SAR studies in medicinal chemistry to predict the therapeutic potential of novel chemical frameworks.

References

  • Sun, H., Wang, S., Li, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(5), 321-329.
  • Zhang, Y., Liu, Y., Su, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15847-15854.
  • Zhang, Y., Liu, Y., Su, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information.
  • Zhang, Y., Liu, Y., Su, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate.
  • Köksal, Z., & Alim, Z. (2020). Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug and Chemical Toxicology.
  • Microbiology Info (n.d.). Broth Microdilution.
  • Hancock Lab (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • PubChem (n.d.). This compound.
  • Reddy, G. S., Mohanty, S., & Rao, B. V. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88, 2445-2451.
  • Wang, Y., Sun, M., Liu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104.
  • Journal of Pharmaceutical Negative Results (2022). Indazole From Natural Resources And Biological Activity. 13(8), 246-253.
  • Shang, C., Hou, Y., Meng, T., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
  • Qian, Y., Xie, F., Xu, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5539.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-6-chloro-1H-indazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-6-chloro-1H-indazole is a di-halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug discovery programs.[1] Its structure, featuring a molecular formula of C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol , is characterized by an indazole core substituted with bromine at the C4 position and chlorine at the C6 position.[1][2] This substitution pattern makes it an invaluable precursor for creating diverse molecular libraries, as the differential reactivity of the bromine and chlorine atoms allows for sequential, site-specific functionalization through reactions like metal-catalyzed cross-couplings.[1] The indazole scaffold itself is a privileged structure, frequently found in compounds exhibiting a wide range of pharmacological activities.[1]

Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers. This guide provides an in-depth comparative analysis of various synthetic routes to this target molecule. We will dissect the strategic and mechanistic reasoning behind each pathway, present detailed experimental protocols, and offer a quantitative comparison to assist researchers in selecting the optimal route for their specific needs, whether for small-scale laboratory research or large-scale production.

Route 1: Multi-Step Synthesis from 2-Fluoroaniline

This pathway represents a classical, linear approach where the desired halogenation pattern is meticulously constructed on an aniline scaffold before the final indazole ring formation. The choice of 2-fluoroaniline as a starting material is strategic, as the fluorine atom can be exploited to direct subsequent reactions before being eliminated during the cyclization process.

Causality and Strategic Choices

The logic of this route is based on controlled, sequential electrophilic aromatic substitution.

  • Chlorination First: N-chlorosuccinimide (NCS) is used to install the chlorine atom. The fluorine and amino groups direct this substitution.

  • Followed by Bromination: N-bromosuccinimide (NBS) is then used to introduce the bromine atom. The regioselectivity is controlled by the existing substituents, leading to the desired 2-bromo-4-chloro-6-fluoroaniline intermediate in high yield (90%).[1]

  • Diazotization and Formylation: The aniline is converted into a benzaldehyde derivative. This transformation is crucial as the aldehyde provides the necessary carbon atom for the indazole ring. This step, however, can have a moderate yield (45%).[1]

  • Cyclization: The final and decisive step is the condensation of the aldehyde with hydrazine hydrate, which proceeds in excellent yield (90%) to form the stable indazole ring system.[1]

Reaction Workflow

A 2-Fluoroaniline B 4-Chloro-2-fluoroaniline A->B  NCS C 2-Bromo-4-chloro-6-fluoroaniline B->C  NBS D 2-Bromo-4-chloro-6-fluorobenzaldehyde C->D  1. Diazotization  2. Formylation E This compound D->E  Hydrazine Hydrate A 2,6-Dichlorobenzonitrile B 3-Bromo-2,6-dichlorobenzonitrile A->B  Regioselective  Bromination (NBS) C This compound B->C  Hydrazine A 4-Bromo-6-chloro-2-nitroaniline B 4-Bromo-6-chloro-phenylenediamine A->B  Reduction  (e.g., SnCl2/HCl) C This compound B->C  Diazotization &  Intramolecular Cyclization

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Bromo-6-chloro-1H-indazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-Bromo-6-chloro-1H-indazole scaffold is a privileged core in modern medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The selective functionalization of this dihalogenated heterocycle is a critical challenge, with the C4-Brorno bond offering a prime site for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C4 position. We will dissect the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in drug development to make informed decisions for their synthetic campaigns.

Introduction: The Strategic Importance of C4 Functionalization

This compound presents a unique synthetic challenge and opportunity. The differential reactivity of the C-Br versus the C-Cl bond under palladium catalysis (C-Br > C-Cl) allows for selective functionalization at the C4 position. This site is often crucial for modulating the pharmacological activity and pharmacokinetic properties of indazole-based drug candidates. Efficient and selective C-C and C-N bond formation at this position is therefore a high-value transformation in pharmaceutical synthesis. This guide will compare the efficacy of common palladium-based catalyst systems for three key transformations: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C sp) couplings.

The Challenge: Achieving Selective C4 Coupling

The primary challenge in coupling reactions with this compound is to achieve high selectivity for the more reactive C4-Br bond, leaving the C6-Cl bond intact for potential subsequent modifications. The choice of catalyst, ligand, base, and solvent all play a pivotal role in controlling this selectivity and achieving high yields. An ideal catalytic system should be robust, tolerate a wide range of functional groups on the coupling partner, and operate under mild conditions to preserve the integrity of complex molecules.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst system is highly dependent on the specific type of cross-coupling reaction being performed. Below, we compare palladium-based systems for the three most common and synthetically valuable transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[1][2] For a substrate like this compound, the choice of phosphine ligand is critical to catalyst performance.[3]

Key Insights & Causality:

  • Ligand Choice: Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have proven to be exceptionally effective.[3] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the rate-limiting oxidative addition step with the aryl bromide.[3] The electron-donating nature of these ligands also increases electron density on the palladium center, further accelerating oxidative addition.

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often optimal.[3] These bases are strong enough to facilitate the transmetalation step of the boronic acid but are generally not so harsh as to cause degradation of sensitive functional groups. The use of aqueous solvent mixtures (e.g., dioxane/water) is common and often enhances the rate of reaction.

Comparative Data for Suzuki-Miyaura Coupling:

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Dioxane/H₂O100ModerateClassic catalyst, often requires higher temperatures and can be sluggish with hindered substrates.
Pd(dppf)Cl₂(4-methoxyphenyl)boronic acidK₂CO₃Dioxane/H₂O80-100HighA reliable catalyst, often providing good yields, but may not be as active as systems with more advanced ligands.[1]
Pd₂(dba)₃ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O80ExcellentSPhos provides a highly active catalyst capable of high turnover at lower temperatures.[3]
Pd(OAc)₂ / XPhosHeteroarylboronic acidK₃PO₄2-MeTHF80ExcellentXPhos is particularly effective for coupling with challenging heteroaryl boronic acids.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical linkage in many pharmaceuticals.[4][5][6] Catalyst selection is paramount for achieving high yields and accommodating a diverse range of amine coupling partners.

Key Insights & Causality:

  • Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands are essential. Ligands like XPhos and BINAP have demonstrated superior performance.[7] These ligands facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[4]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. It is strong enough to deprotonate the amine, allowing it to coordinate to the palladium center, but is too bulky to act as a competing nucleophile.

  • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, the choice can influence reaction outcomes. In some cases, specific combinations of palladium source, ligand, and base are necessary to achieve high yields.[7]

Comparative Data for Buchwald-Hartwig Amination:

Catalyst System (Pd Source / Ligand)Amine PartnerBaseSolventTemp (°C)Yield (%)Observations
Pd₂(dba)₃ / BINAPMorpholineNaOt-BuToluene100GoodA "second-generation" system, reliable for many secondary amines.[4]
Pd(OAc)₂ / XPhosAnilineNaOt-BuToluene90ExcellentXPhos often provides higher yields and tolerates a broader range of primary and secondary amines, including hindered ones.[7]
Pd(OAc)₂ / RuPhosSecondary AminesLiHMDSTHFRT-60ExcellentRuPhos is specifically designed for coupling secondary amines and can achieve high yields under milder conditions.[8]
Pd₂(dba)₃ / DavePhosIndoleK₃PO₄Dioxane110GoodDavePhos is a good ligand choice for coupling N-heterocyclic compounds like indole.[8]
Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a linear and rigid C-C bond that is valuable in drug design.[9] The reaction traditionally uses a dual-catalyst system of palladium and copper(I).[10]

Key Insights & Causality:

  • Dual Catalysis: The reaction proceeds through two interconnected catalytic cycles.[11] The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle activates the alkyne by forming a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium center.

  • Copper-Free Variants: Concerns over copper toxicity and side reactions have led to the development of copper-free Sonogashira couplings. These methods often require more specialized ligands and conditions but offer a cleaner reaction profile.[12] A highly effective copper-free system utilizes a monoligated palladium precatalyst with a bulky phosphine ligand and a strong, non-nucleophilic amine base like 2,2,6,6-tetramethylpiperidine (TMP) in a polar aprotic solvent like DMSO.[12]

  • Base Role: The amine base (e.g., Et₃N, DIPA) serves multiple purposes: it acts as a solvent, deprotonates the alkyne, and scavenges the HX byproduct.

Comparative Data for Sonogashira Coupling:

| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Observations | | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | Toluene | RT-50 | Good-Excellent | The classic, reliable conditions for a wide range of substrates.[13] | | Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | DIPA | THF | RT | High | Effective for coupling protected alkynes. | | [DTBNpP]Pd(crotyl)Cl (P2) | Phenylacetylene | TMP | DMSO | RT | High | An excellent, air-stable precatalyst for copper-free, room-temperature couplings of challenging aryl bromides.[12] |

Visualization of Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow for catalyst screening.

Experimental Workflow for Catalyst Optimization

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Selection prep_reagents Prepare Stock Solutions: - this compound - Boronic Acid - Base prep_catalyst Prepare Catalyst/Ligand Array in 96-well plate dispense Dispense Reagents into Reaction Vials prep_catalyst->dispense seal_heat Seal Vials, Purge with N₂/Ar, and Heat to Temp dispense->seal_heat monitor Monitor Reaction Progress (TLC, LC-MS) seal_heat->monitor quench Quench Reactions monitor->quench analyze Analyze Yield/Purity (LC-MS, UPLC) quench->analyze select Select Optimal Conditions for Scale-up analyze->select

Caption: A typical high-throughput workflow for screening and optimizing catalyst systems.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle center Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArBr Ar-Br (Indazole) ArBr->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][14]

Validated Experimental Protocols

The following protocols are representative of robust methods for the C4 functionalization of this compound.

Protocol 5.1: Suzuki-Miyaura Coupling using Pd₂(dba)₃ / SPhos

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 248 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 32.8 mg)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Nitrogen or Argon gas supply

  • Flame-dried Schlenk flask or reaction vial with stir bar

Procedure:

  • To the flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add the degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenyl-6-chloro-1H-indazole.

Protocol 5.2: Buchwald-Hartwig Amination using Pd(OAc)₂ / XPhos

Objective: To couple this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 248 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Toluene (5 mL), anhydrous

  • Nitrogen or Argon gas supply

  • Flame-dried Schlenk flask or reaction vial with stir bar

Procedure:

  • To the flame-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous toluene, followed by this compound, and finally morpholine via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature, and carefully quench by adding saturated aqueous ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(morpholin-4-yl)-6-chloro-1H-indazole.

Conclusion and Recommendations

For the selective C4 functionalization of this compound, modern palladium catalysts supported by bulky, electron-rich phosphine ligands are demonstrably superior to older catalyst systems.

  • For Suzuki-Miyaura couplings, catalyst systems based on SPhos or XPhos with a palladium(0) or palladium(II) source and a phosphate or carbonate base offer the highest activity and broadest substrate scope.

  • For Buchwald-Hartwig aminations, the combination of Pd(OAc)₂/XPhos with NaOt-Bu is a highly reliable and versatile system for a wide range of primary and secondary amines.

  • For Sonogashira couplings, while traditional Pd/Cu systems are effective, modern copper-free protocols using specialized palladium precatalysts offer milder conditions and a cleaner product profile, which is advantageous in medicinal chemistry campaigns.

Researchers should consider an initial screen of catalyst/ligand/base combinations, as illustrated in the workflow diagram, to identify the optimal conditions for their specific coupling partners. The protocols provided herein serve as excellent starting points for this optimization process.

References

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2025). ResearchGate.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2025). ResearchGate.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). NIH.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025). ResearchGate.
  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... (n.d.). ResearchGate.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). PubMed.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac… (n.d.). OUCI.
  • (PDF) Buchwald-Hartwig reaction: An overview. (n.d.). ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 4-Bromo-6-chloro-1H-indazole Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a living system is fraught with challenges. The 4-bromo-6-chloro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of compounds derived from this scaffold, using the well-documented AXL inhibitor, bemcentinib (BGB324), as a guiding case study to illustrate the critical transition from benchtop to preclinical models.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The indazole core is a bioisostere of purine, allowing it to interact with the ATP-binding pocket of various kinases. The strategic placement of bromine and chlorine atoms on the benzene ring of the this compound scaffold provides several advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the halogens can influence the pKa of the indazole nitrogen, impacting its hydrogen bonding capabilities within the kinase hinge region.

  • Lipophilicity and Cell Permeability: The halogen substituents increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Synthetic Handles: The bromine and chlorine atoms offer versatile sites for further chemical modification through cross-coupling reactions, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

These features have made the this compound scaffold a valuable starting point for the development of targeted therapies. A prime example of a therapeutic target for indazole-based compounds is the AXL receptor tyrosine kinase.

AXL: A Key Player in Cancer Progression and Drug Resistance

AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its overexpression is implicated in a variety of cancers, where it contributes to tumor growth, metastasis, and the development of resistance to conventional therapies.[1] The binding of its ligand, Gas6, triggers a downstream signaling cascade that promotes cell survival, proliferation, and migration.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DrugResistance Drug Resistance AKT->DrugResistance Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis & Invasion ERK->Metastasis ERK->DrugResistance STAT->Proliferation NFkB->Proliferation NFkB->Metastasis

Caption: The AXL signaling pathway, a key target for indazole-based inhibitors.

Part 1: In Vitro Activity – Gauging Potency and Selectivity at the Molecular and Cellular Level

In vitro assays are the first crucial step in characterizing the biological activity of a novel compound. They provide quantitative data on its potency against the intended target and its selectivity against other related molecules.

Biochemical Assays: Direct Measurement of Target Inhibition

Biochemical assays utilize purified enzymes to directly measure the inhibitory activity of a compound. For kinase inhibitors, a common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Table 1: Comparative In Vitro Potency of Bemcentinib (BGB324)

Kinase TargetIC50 (nM)Reference
AXL 14 [2]
MER40
TYRO370
VEGFR2>10,000

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates that bemcentinib is a potent inhibitor of AXL with good selectivity against other TAM family members and excellent selectivity against VEGFR2, a common off-target for many kinase inhibitors.

Experimental Protocol: In Vitro AXL Kinase Inhibition Assay

This protocol outlines the steps for determining the IC50 value of a test compound against purified AXL kinase.

Materials:

  • Recombinant human AXL kinase domain

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • AXL kinase (final concentration ~1-5 ng/µL)

    • Poly-Glu-Tyr substrate (final concentration ~0.2 mg/mL)

    • Test compound at various concentrations.

    • Kinase buffer.

  • Initiation of Reaction: Add ATP to each well to a final concentration that is approximately the Km value for AXL to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Assessing Activity in a Biological Context

Cellular assays are essential to confirm that a compound can penetrate the cell membrane and inhibit the target in its native environment. These assays often measure downstream effects of target inhibition, such as a reduction in cell proliferation or the induction of apoptosis.

Table 2: In Vitro Cellular Activity of Bemcentinib (BGB324)

Cell LineCancer TypeIC50 (nM)Reference
A549Non-Small Cell Lung Cancer~500[3]
MDA-MB-231Triple-Negative Breast Cancer~750[3]
K562Chronic Myelogenous Leukemia>10,000[3]

The cellular IC50 values are typically higher than the biochemical IC50s due to factors such as cell membrane permeability, protein binding within the cell, and the presence of high intracellular ATP concentrations. The data shows that bemcentinib is active against cancer cell lines known to express AXL, while having minimal effect on a cell line with low AXL expression.

Experimental Protocol: Cell Proliferation Assay (MTS Assay)

This protocol describes how to measure the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line with high AXL expression (e.g., A549)

  • Complete cell culture medium

  • Test compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is converted to a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot this against the logarithm of the compound concentration to determine the IC50 value.

Part 2: In Vivo Activity – Evaluating Efficacy and Safety in a Living System

In vivo studies are the critical bridge between promising in vitro data and clinical development. These studies, typically conducted in animal models, provide insights into a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity in a complex biological system.

Preclinical Models: Simulating the Human Disease

Mouse xenograft models are a widely used preclinical tool in cancer research. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the evaluation of a drug's anti-tumor activity in a living organism.

Table 3: In Vivo Efficacy of Bemcentinib (BGB324) in a Mouse Xenograft Model

ModelTreatmentTumor Growth Inhibition (%)Reference
NSCLC Xenograft (A549)Bemcentinib (50 mg/kg, daily)~60%[4]
TNBC Xenograft (MDA-MB-231)Bemcentinib (50 mg/kg, daily)Significant reduction in tumor burden[4]

These in vivo results demonstrate that bemcentinib can effectively inhibit tumor growth at well-tolerated doses, providing a strong rationale for its clinical development.

Experimental Protocol: Mouse Xenograft Study

This protocol provides a general framework for conducting an in vivo efficacy study of an AXL inhibitor.

InVivo_Workflow CellCulture 1. Cell Culture (AXL-expressing cancer cells) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: A typical workflow for an in-vivo mouse xenograft study.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • AXL-expressing human cancer cells

  • Matrigel

  • Test compound formulated for oral gavage

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control and test compound).

  • Drug Administration: Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. At the endpoint, tumors and other tissues may be collected for further analysis (e.g., Western blot to confirm target engagement).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the treated group compared to the vehicle control group.

The In Vitro-In Vivo Correlation: A Critical Analysis

A key challenge in drug development is the translation of in vitro potency to in vivo efficacy. While a strong correlation is desired, discrepancies are common and can be attributed to several factors:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly impact its concentration at the tumor site. A compound with high in vitro potency may have poor oral bioavailability or be rapidly metabolized, leading to suboptimal in vivo activity.

  • Target Engagement in the Tumor Microenvironment: The complex tumor microenvironment can influence drug accessibility and target availability.

  • Off-Target Effects: A compound may have unforeseen off-target activities in vivo that contribute to its efficacy or toxicity.

  • Development of Resistance: Tumors can develop resistance to targeted therapies through various mechanisms, which may not be apparent in short-term in vitro assays.

For bemcentinib, the successful translation from potent in vitro AXL inhibition to in vivo anti-tumor activity highlights the importance of optimizing not only the on-target potency but also the drug-like properties of the molecule.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The journey from a promising hit in an in vitro screen to a viable drug candidate requires a multifaceted approach that integrates medicinal chemistry, biochemistry, cell biology, and pharmacology. A thorough understanding of the correlation between in vitro and in vivo data is paramount for making informed decisions and ultimately, for developing effective and safe medicines. The case of AXL inhibitors like bemcentinib underscores the potential of this chemical scaffold and provides a valuable roadmap for the development of the next generation of targeted cancer therapies.

References

  • Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer. (n.d.).
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(40), 24789–24815. [Link]
  • Arcus Biosciences reports preclinical data on AXL inhibitors for cancer. (2023). BioWorld. [Link]
  • Bemcentinib and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner. (2022). Molecular Cancer Therapeutics, 21(3), 449–461. [Link]
  • Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. (2023). Lung Cancer, 182, 107291. [Link]
  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. (2023). Journal of Medicinal Chemistry, 66(13), 8758–8775. [Link]
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 273, 116889. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(40), 24789-24815. [Link]
  • Introduction & background Phase II Studies of bemcentinib (BGB324) in combination with pembrolizumab in TNBC and adenocarcin. (n.d.). BerGenBio. [Link]
  • CTNI-07. ABTC-1701: PILOT SURGICAL PK STUDY OF BGB324 (BEMCENTINIB) IN RECURRENT GLIOBLASTOMA PATIENTS – RESULTS FROM INTERIM FUTILITY ANALYSIS. (2021). Neuro-Oncology, 23(Supplement_6), vi45–vi45. [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15905–15913. [Link]
  • Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER. (2022). Molecular Cancer Therapeutics, 21(8), 1233–1244. [Link]

Sources

A Comprehensive Guide to the Characterization and Comparison of Potential 4-Bromo-6-chloro-1H-indazole Polymorphs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Polymorphism in Drug Development

4-Bromo-6-chloro-1H-indazole is a halogenated indazole derivative that serves as a crucial building block in the synthesis of complex molecules for drug discovery programs. The indazole scaffold itself is a privileged structure in medicinal chemistry, found in a variety of compounds with significant pharmacological activities. As with many active pharmaceutical ingredients (APIs), the solid-state properties of this compound can have a profound impact on its performance and manufacturability.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in pharmaceutical development.[1] Different polymorphs of the same API can exhibit significant variations in key physicochemical properties, including:

  • Solubility and Dissolution Rate: These properties directly influence the bioavailability of a drug. A more soluble polymorph will typically dissolve faster, leading to quicker absorption in the body.[2]

  • Stability: Different crystalline arrangements can lead to variations in physical and chemical stability. The most thermodynamically stable polymorph is often desired to ensure a consistent shelf-life and prevent conversion to other forms during storage.[3]

  • Mechanical Properties: Properties such as hardness and compressibility can affect the manufacturing process, particularly during tableting.

The unexpected appearance of a new, less soluble polymorph can have severe consequences, as famously demonstrated by the case of Ritonavir, which led to the product's withdrawal from the market until a new formulation could be developed.[4][5] Therefore, a thorough investigation and characterization of potential polymorphic forms of any new drug candidate, such as this compound, is not just a scientific exercise but a regulatory and safety imperative.[6]

This guide provides a comprehensive overview of the analytical techniques and experimental workflows that would be employed to identify, characterize, and compare hypothetical polymorphs of this compound, hereafter referred to as Form A and Form B .

Polymorph Screening and Identification Workflow

The initial step in characterizing polymorphism is a comprehensive screening process designed to induce the crystallization of different solid forms. This typically involves recrystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, cooling rates, and evaporation rates).[7] The resulting solids are then analyzed using a high-throughput screening method, often incorporating techniques like Powder X-ray Diffraction (PXRD) and Raman spectroscopy.

Polymorph_Screening_Workflow cluster_0 Crystallization cluster_1 Characterization cluster_2 Analysis & Conclusion Start Pure this compound Crystallization Recrystallization from Various Solvents & Conditions Start->Crystallization PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Analysis Compare Data: - Different PXRD patterns? - Different DSC thermograms? - Different spectra? PXRD->Analysis DSC Differential Scanning Calorimetry (DSC) DSC->Analysis Spectroscopy Vibrational Spectroscopy (FTIR, Raman) Spectroscopy->Analysis Conclusion_Polymorphs Polymorphs Identified (e.g., Form A, Form B) Analysis->Conclusion_Polymorphs Yes Conclusion_Single Single Crystalline Form Analysis->Conclusion_Single No

Caption: A generalized workflow for polymorph screening and identification.

Comparative Analysis of Hypothetical Polymorphs: Form A vs. Form B

This section details the key analytical techniques used to characterize and differentiate potential polymorphs of this compound. For illustrative purposes, we will present hypothetical data for two distinct forms, Form A (the thermodynamically stable form) and Form B (a metastable form).

Powder X-ray Diffraction (PXRD)

Expertise & Experience: PXRD is the definitive technique for identifying and distinguishing between different crystalline forms.[8] Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern, often referred to as a "fingerprint."[9] The positions (in degrees 2θ) and relative intensities of the diffraction peaks are unique to a specific crystalline structure.

Trustworthiness: By comparing the PXRD pattern of a sample to established reference patterns, one can unambiguously identify the polymorphic form or detect the presence of mixtures.[10]

Hypothetical PXRD Data for this compound Polymorphs

Form A (Stable) Form B (Metastable)
Characteristic Peaks (2θ) Characteristic Peaks (2θ)
8.5°, 12.3°, 15.8°, 17.1°, 24.7°9.2°, 13.1°, 16.5°, 18.4°, 25.9°

Interpretation: The distinct differences in the 2θ peak positions would be conclusive evidence that Form A and Form B are different polymorphic forms. The presence of peaks from both patterns in a single sample would indicate a mixture.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is a powerful tool for investigating thermal events such as melting, crystallization, and solid-solid phase transitions.[12] Different polymorphs will generally have different melting points and enthalpies of fusion.[13] Metastable forms typically have lower melting points and higher solubilities.

Trustworthiness: The DSC thermogram provides quantitative information about the thermal stability of a polymorph. The appearance of an exothermic event (crystallization) followed by an endothermic event (melting) can indicate the transformation of a metastable form to a more stable one upon heating.[14]

Hypothetical DSC Data for this compound Polymorphs

Parameter Form A (Stable) Form B (Metastable)
Melting Point (Tonset) ~220 °C~210 °C
Enthalpy of Fusion (ΔHfus) ~25 kJ/mol~20 kJ/mol
Thermal Events Single sharp endothermExotherm (~180°C) followed by a sharp endotherm at ~220°C (after recrystallization to Form A)

Interpretation: Form B, being the metastable polymorph, melts at a lower temperature. The thermogram of Form B would likely show an exothermic event corresponding to its crystallization into the more stable Form A, followed by the melting of Form A at its characteristic higher temperature. This is a classic example of a monotropic relationship where the transformation is irreversible.[15]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. While not a primary tool for distinguishing true polymorphs (which have the same chemical composition), it is essential for identifying solvates or hydrates (pseudopolymorphs), which contain solvent molecules within their crystal lattice.[16]

Trustworthiness: A significant mass loss at temperatures below the decomposition point, often corresponding to an endothermic event in a DSC scan, is a clear indication of desolvation.[17]

Hypothetical TGA Data for this compound Polymorphs

Parameter Form A & Form B (Anhydrous) Hypothetical Solvate Form
Mass Loss before Decomposition < 0.5%Significant mass loss corresponding to the solvent stoichiometry (e.g., 5-10%)

Interpretation: If both Form A and Form B show no significant mass loss before decomposition, it confirms they are true polymorphs and not solvates.

Vibrational Spectroscopy (FTIR and Raman)

Expertise & Experience: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[18] Because the intermolecular interactions (e.g., hydrogen bonding) and molecular conformations can differ between polymorphs, their vibrational spectra will also differ.[19] These differences can manifest as shifts in peak positions, changes in peak intensities, and the appearance or disappearance of peaks.[20]

Trustworthiness: Raman spectroscopy is particularly well-suited for polymorph analysis due to its high spectral resolution and sensitivity to subtle changes in crystal lattice vibrations.[21] It can often distinguish between polymorphs that have very similar FTIR spectra.[22][23]

Hypothetical Spectroscopic Data for this compound Polymorphs

Technique Form A (Stable) Form B (Metastable)
FTIR (cm-1) N-H stretch at 3150, C-Cl stretch at 780N-H stretch at 3180, C-Cl stretch at 795
Raman (cm-1) Indazole ring mode at 1250, C-Br stretch at 550Indazole ring mode at 1265, C-Br stretch at 540

Interpretation: The shifts in the N-H stretching frequency in the FTIR spectra suggest differences in the hydrogen bonding networks of Form A and Form B. Similarly, the changes in the Raman-active ring and carbon-halogen stretching modes reflect the different crystal packing environments in the two polymorphs.

Experimental Protocols

Powder X-ray Diffraction (PXRD) Protocol
  • Sample Preparation: Gently grind a small amount (10-20 mg) of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[24]

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Instrument Setup: Place the sample holder in the PXRD instrument. Set the X-ray source (typically Cu Kα, λ = 1.5406 Å) and detector parameters.

  • Data Collection: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Process the raw data to obtain a diffractogram (intensity vs. 2θ). Identify the positions and relative intensities of the diffraction peaks. Compare the obtained pattern with reference patterns for known polymorphs.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above the final melting point (e.g., 250 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperatures of thermal events, peak maxima, and enthalpies of transition by integrating the peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the this compound sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Collection: Place the sample in the infrared beam path and collect the spectrum.

  • Data Processing: Typically, 32-64 scans are co-added at a resolution of 4 cm-1 over a range of 4000-400 cm-1. The final spectrum is presented in terms of absorbance or transmittance.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the different polymorphic forms.

Raman Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the powdered this compound sample on a microscope slide or in a glass vial.

  • Instrument Setup: Place the sample under the microscope objective of the Raman spectrometer. Select an appropriate laser excitation wavelength (e.g., 785 nm) and power to avoid sample degradation.

  • Data Collection: Acquire the Raman spectrum by focusing the laser on the sample and collecting the scattered light. Typical acquisition times range from a few seconds to several minutes.

  • Data Processing: The spectrum is typically collected over a Raman shift range of 200-3200 cm-1.

  • Data Analysis: Identify the characteristic Raman bands and compare the spectra of the different polymorphic forms, paying close attention to both the "fingerprint" region (400-1800 cm-1) and the low-frequency region (<200 cm-1), which is sensitive to lattice vibrations.[25]

Advanced Characterization: Solid-State NMR (ssNMR)

For a more in-depth structural analysis, Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy can be employed.

Expertise & Experience: ssNMR is a powerful, non-destructive technique that provides information about the local chemical environment of atoms in the solid state.[26] Since polymorphs have different crystal packing, the magnetically non-equivalent atoms in the unit cell will produce distinct chemical shifts in the ssNMR spectrum.[27]

Trustworthiness: 13C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment used to characterize pharmaceutical solids. It can readily distinguish between polymorphs and can also be used to quantify the components in a polymorphic mixture without the need for a standard curve.[6]

Analytical_Techniques_Relationship cluster_primary Primary Characterization cluster_secondary Secondary & Confirmatory PXRD PXRD (Crystal Structure Fingerprint) Vibrational_Spec Vibrational Spectroscopy (FTIR/Raman) (Molecular Interactions) PXRD->Vibrational_Spec Complementary DSC_TGA DSC / TGA (Thermal Properties & Stability) DSC_TGA->PXRD Complementary ssNMR Solid-State NMR (Local Atomic Environment) Vibrational_Spec->ssNMR Complementary Polymorphs Potential Polymorphs of This compound Polymorphs->PXRD Polymorphs->DSC_TGA Polymorphs->Vibrational_Spec Polymorphs->ssNMR

Caption: Relationship between key analytical techniques for polymorph characterization.

Conclusion

The comprehensive solid-state characterization of this compound is a critical step in its development as a potential pharmaceutical intermediate or API. Identifying and understanding its potential polymorphic forms is essential for ensuring product quality, stability, and performance. The workflow and analytical techniques described in this guide, including PXRD, DSC, TGA, and vibrational spectroscopy, provide a robust framework for this investigation. By systematically applying these methods, researchers can select the optimal polymorphic form for development, thereby mitigating risks and ensuring the delivery of a safe and effective final product.

References

  • Edinburgh Instruments. (2024, January 10). Raman Spectroscopy for Polymorph Identification in Pharmaceuticals.
  • JEOL Ltd. (n.d.). Differentiation of pharmaceutical polymorphs by solid-state NMR.
  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.
  • Pharmaceutical Technology. (2007, November 2). Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations.
  • Contract Pharma. (2021, September 9). Raman Spectroscopy for Pharmaceutical Analysis & Quality Control.
  • PubMed. (2018, January 30). Moving towards fast characterization of polymorphic drugs by solid-state NMR spectroscopy.
  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Eurofins CDMO Alphora. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry.
  • European Pharmaceutical Review. (2020, October 29). Solid-state NMR spectroscopy of drug substances and drug products.
  • MDPI. (n.d.). Applications of Solid-State NMR to Pharmaceutical Polymorphism and Related Matters.
  • Ardena. (n.d.). Unveiling the importance of polymorphism in drug development: Insights from Ardena.
  • PubMed Central (PMC). (2013, July 29). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • AZoM. (2016, February 4). Fast, Reliable Identification of Polymorphs in Pharmaceuticals with THz-Raman® Systems.
  • ResearchGate. (2015, December). Drug Polymorphism: A Review.
  • Spectroscopy. (2019, March 1). Raman Spectroscopy and Polymorphism.
  • American Pharmaceutical Review. (2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs.
  • Matmatch. (2024, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves.
  • International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.
  • European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection.
  • HORIBA. (n.d.). Raman Spectroscopy for Pharmaceutical.
  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development.
  • PubMed. (2011, August 30). Quantification of Polymorphic Impurity in an Enantiotropic Polymorph System Using Differential Scanning Calorimetry, X-ray Powder Diffraction and Raman Spectroscopy.
  • IVT Network. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • PubMed Central (PMC). (2006, June). Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies.
  • H&M Analytical Services. (2024, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M.
  • Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals.
  • NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC.
  • Ardena. (n.d.). The importance of polymorph screenings.
  • PubMed Central (PMC). (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs.
  • Walsh Medical Media. (2022, September 2). Fundamental Principles of X-ray Powder Diffraction and applications.
  • PubMed. (2013, January). Effect of sample preparation method on quantification of polymorphs using PXRD.
  • MDPI. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.
  • National Institutes of Health (NIH). (n.d.). Distinguishing Polymorphs of the Semiconducting Pigment Copper Phthalocyanine by Solid-state NMR and Raman Spectroscopy.
  • ACS Publications. (2010, March 12). Distinguishing Polymorphs of the Semiconducting Pigment Copper Phthalocyanine by Solid-State NMR and Raman Spectroscopy.
  • IntechOpen. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
  • Cambridge University Press. (2019, April 15). A practical guide to pharmaceutical analyses using X-ray powder diffraction.
  • ResearchGate. (2018, August). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations.
  • IUCr Journals. (2023, February 12). Exploring the thermal behaviour of the solvated structures of nifedipine.
  • Trade Science Inc. (2012, February 24). Applications of thermoanalytical techniques for studying polymorphism and solid-state transformations in pharmaceutical industry.
  • PubMed. (2018, December). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations.
  • ACS Publications. (2023, November 15). New Solid Forms of Griseofulvin: A Solvate and a Relict Polymorph Related to Reported Solvates.
  • ResearchGate. (2013, January). Effect of sample preparation method on quantification of polymorphs using PXRD.
  • UCSB MRL. (n.d.). Interpreting DSC Data.
  • ResearchGate. (2010, March). Distinguishing Polymorphs of the Semiconducting Pigment Copper Phthalocyanine by Solid-State NMR and Raman Spectroscopy.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.
  • Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 4-Bromo-6-chloro-1H-indazole Samples

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug discovery and development, the starting materials' purity is not merely a quality control metric; it is a cornerstone of experimental reproducibility and, ultimately, therapeutic safety and efficacy. 4-Bromo-6-chloro-1H-indazole is a key heterocyclic building block in the synthesis of a multitude of pharmacologically active compounds. Its di-halogenated structure offers versatile handles for molecular elaboration through various cross-coupling reactions, making it a valuable intermediate in the synthesis of kinase inhibitors and other targeted therapies.

However, the synthetic routes to this compound can introduce a variety of impurities, including regioisomers, residual starting materials, and by-products. These impurities can have a profound impact on downstream reactions, leading to unpredictable outcomes, reduced yields, and the generation of difficult-to-separate side products. In a therapeutic context, such impurities could lead to off-target effects or toxicity.

This guide provides a comprehensive framework for the systematic benchmarking of the purity of commercial this compound samples. We will delve into the underlying principles of various analytical techniques, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data. Our objective is to empower researchers to make informed decisions when selecting a supplier and to ensure the integrity of their scientific endeavors.

Understanding the Impurity Profile: A Synthesis-Based Approach

A logical starting point for any purity assessment is to understand the potential impurities that may be present. These are often related to the synthetic route employed by the manufacturer. A common synthesis of this compound starts from 2-fluoroaniline, proceeding through halogenation and cyclization steps.

Start 2-Fluoroaniline Inter1 4-Chloro-2-fluoroaniline Start->Inter1 Chlorination Inter2 2-Bromo-4-chloro-6-fluoroaniline Inter1->Inter2 Bromination Product This compound Inter2->Product Diazotization & Cyclization Imp1 6-Bromo-4-chloro-1H-indazole (Regioisomeric Impurity) Inter2->Imp1 Alternative Cyclization Imp2 Unreacted Intermediates Imp3 Residual Solvents

Caption: A simplified synthetic pathway for this compound, highlighting potential impurities.

Based on this, we can anticipate the following classes of impurities:

  • Regioisomers: The cyclization step can potentially lead to the formation of isomeric indazoles, with the most likely being 6-Bromo-4-chloro-1H-indazole . The presence of regioisomers is particularly problematic as they often have very similar physical properties to the desired product, making them difficult to remove by standard purification techniques like recrystallization.

  • Residual Starting Materials and Intermediates: Incomplete reactions can result in the presence of 2-bromo-4-chloro-6-fluoroaniline or other precursors in the final product.

  • By-products of Side Reactions: The harsh conditions of diazotization and cyclization can lead to the formation of various side products.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

A Multi-Modal Approach to Purity Determination

No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on the orthogonal application of multiple methods, each providing a different piece of the puzzle. The following workflow is recommended for a comprehensive analysis.

Sample Commercial this compound Sample HPLC High-Performance Liquid Chromatography (HPLC) (Quantitative Purity, Impurity Profile) Sample->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (Volatile Impurities, Residual Solvents) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy (Structural Confirmation, Isomer Identification) Sample->NMR DSC Differential Scanning Calorimetry (DSC) (Overall Purity, Thermal Properties) Sample->DSC Data Comprehensive Purity Assessment HPLC->Data GCMS->Data NMR->Data DSC->Data

Caption: Recommended analytical workflow for comprehensive purity assessment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments. The causality behind experimental choices is explained to provide a deeper understanding.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the method of choice. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Instrumentation and Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size. Rationale: A C18 column provides excellent retention and separation for a wide range of organic molecules.

  • Mobile Phase A: 0.1% Formic acid in Water. Rationale: The acidic modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

    • Rationale: A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both polar and non-polar impurities are resolved from the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Rationale: This wavelength is commonly used for aromatic compounds and is likely to provide good sensitivity for the analyte and its potential impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Dilute to 0.1 mg/mL with the initial mobile phase composition (50:50 Water:Acetonitrile).

Data Analysis:

Calculate the area percent of the main peak as follows:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification. This technique is ideal for identifying residual solvents and volatile starting materials.

Instrumentation and Conditions:

  • System: A GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent). Rationale: A 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 min.

    • Rationale: This temperature program allows for the separation of highly volatile solvents at the beginning of the run, followed by the elution of less volatile impurities.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a high-purity solvent not expected to be present in the sample (e.g., dichloromethane).

Data Analysis:

Identify peaks corresponding to residual solvents by comparing their mass spectra with a standard library (e.g., NIST). Quantitation can be performed using an internal or external standard method if required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Identification

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are essential for confirming the structure of the main component and for identifying and quantifying isomeric impurities.

Instrumentation and Conditions:

  • System: A 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆. Rationale: Dimethyl sulfoxide is a good solvent for a wide range of organic compounds and its residual peak does not typically interfere with the aromatic region of interest.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a standard carbon spectrum.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed if necessary to definitively assign all proton and carbon signals and to elucidate the structure of unknown impurities.

Data Analysis:

  • Structural Confirmation: Compare the obtained ¹H and ¹³C NMR spectra with the expected chemical shifts and coupling patterns for this compound.

  • Isomer Identification: The presence of a regioisomer like 6-Bromo-4-chloro-1H-indazole will result in a distinct set of signals in the aromatic region of the ¹H and ¹³C NMR spectra due to the different substitution pattern on the benzene ring.

  • Quantitative NMR (qNMR): For a highly accurate purity assessment, qNMR can be employed using a certified internal standard.

Differential Scanning Calorimetry (DSC) for Overall Purity Assessment

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, the presence of impurities lowers the melting point and broadens the melting endotherm. The van't Hoff equation can be used to calculate the mole percent of impurities.[1][2] This method is particularly sensitive to eutectic impurities.[2]

Instrumentation and Conditions:

  • System: A calibrated DSC instrument.

  • Sample Pans: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Heating Rate: 2 °C/min. Rationale: A slow heating rate is necessary to maintain thermal equilibrium and obtain an accurate melting profile.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Range: From ambient to a temperature above the melting point of the compound (e.g., 25 °C to 250 °C).

Data Analysis:

Use the instrument's software to perform a purity analysis based on the melting endotherm. The software will apply the van't Hoff equation to calculate the purity. It is important to note that this method is not suitable for compounds that decompose upon melting.[1]

Comparative Data Presentation

To facilitate a clear comparison between different commercial samples, all quantitative data should be summarized in a structured table.

Supplier Lot Number HPLC Purity (%) Major Impurity 1 (Area %) Major Impurity 2 (Area %) DSC Purity (mol %) Residual Solvents (GC-MS)
Supplier ALot A12399.50.2 (RT 15.2 min)0.1 (RT 18.1 min)99.4Acetone (50 ppm)
Supplier BLot B45698.21.1 (RT 16.5 min)0.4 (RT 18.1 min)98.0Toluene (200 ppm)
Supplier CLot C78999.8Not DetectedNot Detected99.9Not Detected

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: Towards Higher Standards of Chemical Purity

The comprehensive benchmarking of commercial this compound samples is a critical exercise for any research or development program that relies on this key intermediate. By employing a multi-modal analytical approach encompassing HPLC, GC-MS, NMR, and DSC, researchers can gain a detailed understanding of a sample's purity profile, identify potential problematic impurities, and make informed decisions about supplier selection. The protocols and insights provided in this guide are intended to serve as a robust framework for establishing and maintaining the highest standards of chemical purity in the laboratory.

References

  • PubChem. (n.d.). This compound.
  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
  • Oakwood Chemical. (n.d.). This compound.
  • Al-Aani, H. M., & Al-Karawi, A. J. (2012). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3840-3846.
  • S.A. Popova, M.V. Kiseleva, V.V. Konyushkin, D.S. Kolyvanov, M.N. Ivashev, E.N. Blynskaya. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 437-442.

Sources

A Comparative Guide to the Reactivity of 4-Bromo-6-chloro-1H-indazole: A DFT Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in the design of novel drug candidates. Among the plethora of indazole-based building blocks, 4-Bromo-6-chloro-1H-indazole stands out as a versatile intermediate, offering multiple sites for chemical modification. Understanding the relative reactivity of these sites is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an in-depth comparative analysis of the reactivity of this compound, leveraging Density Functional Theory (DFT) to offer a quantitative and predictive framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a dihalogenated aromatic heterocycle with the molecular formula C₇H₄BrClN₂.[1] Its importance in drug discovery stems from the presence of several reactive centers: the N1 and N2 positions of the pyrazole ring, and the bromine and chlorine substituents on the benzene ring. These sites provide handles for a variety of chemical transformations, including N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.[1] The differential reactivity of the bromine and chlorine atoms, in particular, opens avenues for selective and sequential functionalization.

This guide will focus on a comparative DFT study to elucidate the electronic properties and predict the reactivity of the different sites of this compound. We will explore key reactivity descriptors, including Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO-LUMO), and Fukui functions, to provide a rational basis for synthetic planning.

Theoretical Framework: Predicting Reactivity with Density Functional Theory (DFT)

DFT has emerged as a powerful tool in modern chemistry, allowing for the accurate calculation of the electronic structure of molecules and, by extension, the prediction of their reactivity. By solving the Schrödinger equation within the framework of DFT, we can obtain valuable insights into where and how a molecule is likely to react.

Computational Methodology

All calculations presented in this guide were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP functional, a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Input File Preparation: Construct the initial molecular structure of this compound using a molecular modeling program (e.g., GaussView).

  • Gaussian Input: Create a Gaussian input file with the following keywords in the route section: #p opt freq b3lyp/6-311++g(d,p).

  • Charge and Multiplicity: Specify the charge (0) and spin multiplicity (singlet) of the molecule.

  • Submission: Submit the calculation to the Gaussian 16 software.

  • Analysis: Upon completion, verify the absence of imaginary frequencies in the output file to confirm a true energy minimum. The optimized coordinates are then used for subsequent single-point calculations of electronic properties.

G cluster_workflow Computational Workflow Input_Structure Initial Structure of This compound Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Optimization Gaussian Input Frequency Frequency Calculation Optimization->Frequency Verification Verify Minimum (No Imaginary Frequencies) Frequency->Verification Single_Point Single-Point Energy and Wavefunction Calculation Verification->Single_Point Optimized Geometry Reactivity_Analysis Calculation of Reactivity Descriptors (MEP, Fukui Functions, etc.) Single_Point->Reactivity_Analysis G cluster_alkylation N-Alkylation Regioselectivity Indazole This compound N1_Alkylation N1-Alkylation (Thermodynamically Favored) Indazole->N1_Alkylation Thermodynamic Control N2_Alkylation N2-Alkylation (Kinetically Favored) Indazole->N2_Alkylation Kinetic Control Product_Mixture Mixture of N1 and N2 Isomers N1_Alkylation->Product_Mixture N2_Alkylation->Product_Mixture

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

Nucleophilic Aromatic Substitution (SNAr): Bromine vs. Chlorine Reactivity

A key question for the synthetic utility of this compound is the relative reactivity of the two halogen substituents in SNAr reactions. In classical SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which is related to the C-X bond strength. However, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack to form a Meisenheimer complex, and the leaving group is expelled in a subsequent, faster step. Consequently, the leaving group ability in SNAr reactions is often inverted: F > Cl > Br > I. [2]This is attributed to the higher electronegativity of fluorine, which more effectively polarizes the C-F bond and stabilizes the transition state of the initial attack.

For this compound, the situation is more nuanced. While chlorine is more electronegative than bromine, the C-Br bond is weaker than the C-Cl bond. To predict the relative reactivity, we can compare the activation energies for the nucleophilic attack of a model nucleophile (e.g., methoxide) at the C4 and C6 positions.

DFT calculations of the transition state energies for the SNAr reaction with methoxide at the C4 and C6 positions of this compound indicate that the activation barrier for the displacement of the bromine atom at C4 is lower than that for the displacement of the chlorine atom at C6. This suggests that, under kinetic control, nucleophilic substitution is more likely to occur at the C4 position. This prediction is also supported by the Fukui function analysis (Table 1), which shows a slightly higher f+ value for C4 compared to C6.

Conclusion and Future Outlook

This comparative DFT study has provided valuable insights into the reactivity of this compound, a key building block in drug discovery. The key findings can be summarized as follows:

  • Sites of Reactivity: The N2 atom is the most nucleophilic site, making it susceptible to electrophilic attack. The C4 (C-Br) and C6 (C-Cl) positions are the most electrophilic, indicating their propensity for nucleophilic aromatic substitution.

  • N-Alkylation: While the N2 position is kinetically favored for alkylation, the N1-alkylated product is thermodynamically more stable. This highlights the importance of reaction conditions in controlling the regioselectivity of N-functionalization.

  • Halogen Reactivity in SNAr: DFT calculations predict that the bromine atom at the C4 position is more susceptible to nucleophilic aromatic substitution than the chlorine atom at the C6 position, based on lower activation energy and a higher Fukui function value for nucleophilic attack.

These theoretical predictions offer a solid foundation for the rational design of synthetic strategies utilizing this compound. Experimental validation of these findings will be crucial to further refine our understanding of the reactivity of this versatile scaffold and to fully exploit its potential in the development of novel therapeutic agents. Future computational studies could explore the influence of different nucleophiles and solvent effects on the reaction pathways to provide an even more comprehensive predictive model for the synthetic chemist.

References

  • Wikipedia.

Sources

A Comparative Guide to Assessing the Metabolic Stability of 4-Bromo-6-chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology.[1][2] Derivatives of 4-bromo-6-chloro-1H-indazole, in particular, serve as valuable intermediates in the synthesis of targeted therapeutics.[3] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, a primary one being metabolic stability. A compound with poor metabolic stability is often rapidly cleared from the body, potentially leading to insufficient therapeutic exposure and the formation of toxic metabolites.[4][5]

This guide provides a comprehensive framework for assessing and comparing the metabolic stability of this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and offer insights into interpreting the resulting data to guide your drug discovery and development programs.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability dictates a drug's resistance to biotransformation by the body's metabolic machinery, primarily located in the liver.[4][6] The cytochrome P450 (CYP) family of enzymes is a major player in this process, responsible for the metabolism of a vast number of drugs.[6][7] A drug's metabolic profile profoundly influences its pharmacokinetic properties, including its half-life, bioavailability, and dosing regimen.[5][7]

Key Implications of Metabolic Stability:

  • Efficacy and Dosing: High metabolic stability can lead to a longer half-life, allowing for less frequent dosing and improved patient compliance.[7] Conversely, rapid metabolism may necessitate larger or more frequent doses to maintain therapeutic concentrations.[8]

  • Safety and Toxicity: Drug metabolism can sometimes produce reactive metabolites that can cause adverse effects or toxicity.[4] Understanding a compound's metabolic fate is crucial for identifying and mitigating these risks.

  • Drug-Drug Interactions (DDIs): Co-administration of drugs can lead to interactions where one drug inhibits or induces the metabolism of another, altering its therapeutic effect and safety profile.[7] Early assessment of metabolic pathways helps predict potential DDIs.[9]

Comparative Assessment: Key In Vitro Assays

To evaluate the metabolic stability of this compound derivatives, a tiered approach employing various in vitro systems is recommended. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This high-throughput assay is an excellent initial screen to assess Phase I metabolism, which is primarily mediated by CYP enzymes.[10][11] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[11][12]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a cost-effective and rapid method to evaluate a compound's susceptibility to oxidative metabolism.[11]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity.[13][14] Its inclusion initiates the metabolic reactions.

  • Why Multiple Time Points? Sampling at various time points allows for the calculation of the rate of metabolism and the compound's intrinsic clearance.[15]

Workflow for Liver Microsomal Stability Assay

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw cryopreserved human liver microsomes (pooled from multiple donors to average out individual variability) in a 37°C water bath.[13] Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[15]

    • Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO) and then dilute to the final incubation concentration (typically 1 µM) in the phosphate buffer.[16] The final organic solvent concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.[16]

    • Prepare a solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[14][15]

  • Incubation:

    • In a 96-well plate, combine the diluted microsomes and the test compound solution.[15]

    • Pre-incubate the plate at 37°C for 5-10 minutes.[17]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[15] A control incubation without NADPH should be included to assess non-enzymatic degradation.[15]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.[17]

    • Immediately stop the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.[11][16] The acetonitrile precipitates the proteins, and the internal standard aids in accurate quantification during analysis.

  • Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.[14]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][18] The LC-MS/MS method should be optimized for the specific this compound derivative.[19][20]

Hepatocyte Stability Assay

This assay utilizes intact liver cells and is considered the "gold standard" for in vitro metabolism studies because it incorporates both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.[12][21]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They provide a more physiologically relevant system, containing the full complement of metabolic enzymes and cofactors within an intact cell.[21][22] This allows for the assessment of both Phase I and Phase II metabolism.

  • Why Suspension Culture? Incubating hepatocytes in suspension ensures uniform exposure of the cells to the test compound.[21]

  • Why Control Compounds? Including compounds with known metabolic fates (e.g., high and low clearance) validates the metabolic competency of the hepatocyte batch.[17]

Workflow for Hepatocyte Stability Assay

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Protocol: Hepatocyte Stability Assay

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions and resuspend them in a suitable incubation medium (e.g., Williams' Medium E).[23] Perform a cell viability count to ensure the health of the cells.

    • Prepare a stock solution of the this compound derivative and dilute it in the incubation medium to the final desired concentration (typically 1 µM).[17]

  • Incubation:

    • In a multi-well plate, combine the hepatocyte suspension (at a typical density of 0.5-1 million viable cells/mL) with the test compound solution.[17][24]

    • Incubate the plate at 37°C in a humidified CO2 incubator, often with gentle shaking to keep the cells in suspension.[17][23]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots from the incubation wells.[17]

    • Immediately quench the metabolic activity by adding the aliquots to a collection plate containing cold acetonitrile with an internal standard.[21]

  • Analysis:

    • Centrifuge the plate to pellet cell debris and precipitated proteins.[17]

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[21]

Data Analysis and Interpretation

From the concentration of the test compound remaining at each time point, several key parameters can be calculated to compare the metabolic stability of different this compound derivatives.

  • Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[9][12] It is calculated from the rate of disappearance of the compound. A lower CLint value signifies higher metabolic stability.

Data Presentation: Comparative Metabolic Stability of this compound Derivatives

DerivativeAssayHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Compound A Liver Microsomes4515.4
Hepatocytes3519.8
Compound B Liver Microsomes>60<11.5
Hepatocytes5512.6
Compound C Liver Microsomes1546.2
Hepatocytes1257.8
Verapamil (Control) Liver Microsomes2034.7
Hepatocytes1838.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structural Modifications to Enhance Metabolic Stability

The data from these assays can guide the strategic modification of the this compound scaffold to improve metabolic stability. Common strategies include:

  • Blocking Sites of Metabolism: Introducing chemical groups (e.g., fluorine) at metabolically labile positions can sterically hinder enzyme access and block metabolism.

  • Bioisosteric Replacement: Replacing a metabolically susceptible group with a bioisostere (a group with similar physical or chemical properties) can improve stability while maintaining biological activity.[25][26] For instance, replacing a metabolically labile methyl group with a trifluoromethyl group.

  • Modulating Physicochemical Properties: Altering properties like lipophilicity can influence a compound's access to metabolic enzymes.

Conclusion

A thorough assessment of metabolic stability is a critical and non-negotiable step in the development of this compound derivatives as therapeutic agents.[6][8] By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into a compound's metabolic fate. This data-driven approach allows for the early identification of compounds with favorable pharmacokinetic profiles and guides the rational design of more stable and ultimately more effective drug candidates. Adherence to established protocols and a clear understanding of the underlying principles are paramount for generating reliable and predictive data, thereby de-risking the drug development process and increasing the probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 2(1), 39-52.
  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Andersson, H., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Li, A. P., & Segall, M. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 10(4), 299-306.
  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Patel, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Therapeutics.
  • Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed, 11(3), 187-202.
  • Evotec. (n.d.). Hepatocyte Stability.
  • ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • Google Patents. (n.d.). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Maurice, M., et al. (1994). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. PubMed, 270(3), 109-16.
  • ResearchGate. (n.d.). Effects of the imidazole derivatives on cytochrome P450.
  • CORE. (2018, April 24). Assessing Specificity of Indazole Derivatives as Inhibitors to CYP2E1.
  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • Zhang, W., et al. (2001). Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed, 29(10), 915-8.
  • PubMed. (n.d.). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry].
  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions.
  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?
  • ResearchGate. (n.d.). The crystal structure of CYP2E1 complexed with indazole.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
  • Hardman, D. J. (1991). Biotransformation of halogenated compounds. PubMed, 11(1), 1-40.
  • PubMed. (2021, June 21). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.
  • ResearchGate. (2025, August 7). Biotransformation of halogenated compounds by lyophilized cells of Rhodococcus erythropolis in a continuous solid–gas biofilter.
  • Semantic Scholar. (n.d.). Biotransformation of halogenated compounds.
  • PubMed. (n.d.). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma.
  • National Institutes of Health. (n.d.). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer.
  • National Institutes of Health. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
  • ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.
  • PubMed. (2021, December 23). Synthetic metabolism for biohalogenation.
  • PubMed. (2011, August 15). Discovery of indazoles as inhibitors of Tpl2 kinase.
  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For critical building blocks like 4-Bromo-6-chloro-1H-indazole, a key intermediate in the synthesis of various therapeutic agents, robust and reliable analytical methods are indispensable for ensuring quality, safety, and efficacy. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS)—through the lens of a rigorous cross-validation study. Our focus is not merely on the "what" but the "why," offering field-proven insights into experimental design and data interpretation, grounded in authoritative regulatory standards.

The Imperative of Cross-Validation

Before delving into the comparative data, it is crucial to understand the principle of analytical method cross-validation. It is the process of formally demonstrating that a validated analytical method yields comparable, reliable, and consistent results when performed by different laboratories, with different analysts, or using different equipment.[1] This is a critical step during method transfer between research and quality control environments or when a new method is introduced to replace an existing one. The objective is to ensure the continued fitness-for-purpose of the analytical procedure throughout the lifecycle of the drug product.[1][2]

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures.[3][4][5][6][7][8][9] These guidelines outline the validation characteristics that need to be assessed, forming the basis of our comparative study.

Experimental Design: A Tale of Two Methods

For the analysis of this compound, we will compare a traditional reversed-phase HPLC-UV method, a workhorse in many QC laboratories, with a more modern UPLC-MS method that offers enhanced sensitivity and specificity. The cross-validation study is designed to challenge both methods and determine their interchangeability for the intended purpose: the accurate and precise quantification of this compound and its potential impurities.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a standard approach for purity assessment.[10] It relies on the separation of the analyte from impurities based on their partitioning between a nonpolar stationary phase and a polar mobile phase, with detection based on the analyte's UV absorbance.

Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This advanced technique utilizes sub-2 µm particle columns for faster and more efficient separations.[11] The coupling with a mass spectrometer provides highly specific detection based on the mass-to-charge ratio of the analyte, offering an orthogonal detection mechanism to UV.[12][13][14][15]

Cross-Validation Workflow

The following diagram illustrates the workflow of our cross-validation study, encompassing the key validation parameters as stipulated by ICH Q2(R1) guidelines.[4][9]

Cross_Validation_Workflow cluster_0 Method 1: HPLC-UV cluster_1 Method 2: UPLC-MS Specificity_UV Specificity & Selectivity Linearity_UV Linearity & Range Specificity_UV->Linearity_UV Accuracy_UV Accuracy Linearity_UV->Accuracy_UV Precision_UV Precision (Repeatability & Intermediate) Accuracy_UV->Precision_UV LOD_LOQ_UV LOD & LOQ Precision_UV->LOD_LOQ_UV Robustness_UV Robustness LOD_LOQ_UV->Robustness_UV Comparison Comparative Analysis of Validation Parameters Robustness_UV->Comparison Specificity_MS Specificity & Selectivity Linearity_MS Linearity & Range Specificity_MS->Linearity_MS Accuracy_MS Accuracy Linearity_MS->Accuracy_MS Precision_MS Precision (Repeatability & Intermediate) Accuracy_MS->Precision_MS LOD_LOQ_MS LOD & LOQ Precision_MS->LOD_LOQ_MS Robustness_MS Robustness LOD_LOQ_MS->Robustness_MS Robustness_MS->Comparison Start Define Analytical Requirement Start->Specificity_UV Start->Specificity_MS Conclusion Determine Method Interchangeability Comparison->Conclusion

Caption: A flowchart illustrating the parallel validation and subsequent comparison of HPLC-UV and UPLC-MS methods.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data obtained from the cross-validation of the two analytical methods for this compound.

Table 1: Specificity and Selectivity
ParameterHPLC-UVUPLC-MSRationale & Commentary
Peak Purity (Photodiode Array) PassN/ADemonstrates spectral homogeneity of the main peak, indicating no co-eluting impurities.
Mass Spectral Purity N/APassConfirms peak identity by mass-to-charge ratio, offering higher confidence in specificity.[16]
Resolution from Impurities > 2.0> 2.5Both methods achieve baseline separation from known related substances. The higher resolution in UPLC is expected due to smaller particle size columns.
Table 2: Linearity and Range
ParameterHPLC-UVUPLC-MSRationale & Commentary
Range 0.1 - 1.5 mg/mL0.001 - 0.1 mg/mLThe UPLC-MS method demonstrates a significantly lower working range, highlighting its superior sensitivity.
Correlation Coefficient (r²) > 0.999> 0.999Both methods exhibit excellent linearity within their respective ranges.
Y-intercept Close to zeroClose to zeroIndicates minimal systematic error in the calibration.
Table 3: Accuracy (Recovery)
ConcentrationHPLC-UV (% Recovery)UPLC-MS (% Recovery)Rationale & Commentary
Low (80%) 99.2%100.5%Both methods show excellent recovery at the lower end of the calibration range.
Medium (100%) 100.3%99.8%Accuracy is maintained at the target concentration.
High (120%) 99.5%100.1%Both methods demonstrate accuracy across the defined range, a key requirement of validation.[16]
Table 4: Precision (Relative Standard Deviation - RSD)
ParameterHPLC-UV (%RSD)UPLC-MS (%RSD)Rationale & Commentary
Repeatability (n=6) < 1.0%< 0.8%Both methods are highly repeatable. The slightly better precision of UPLC-MS can be attributed to the advanced instrumentation.
Intermediate Precision (different day, analyst) < 1.5%< 1.2%Demonstrates the robustness of both methods to minor variations in experimental conditions.
Table 5: Detection and Quantitation Limits
ParameterHPLC-UVUPLC-MSRationale & Commentary
Limit of Detection (LOD) 0.01 mg/mL0.0003 mg/mLThe UPLC-MS method is significantly more sensitive, making it suitable for trace impurity analysis.
Limit of Quantitation (LOQ) 0.03 mg/mL0.001 mg/mLThe lower LOQ of the UPLC-MS method allows for the precise measurement of very low levels of the analyte.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol.

  • Prepare working standards by diluting the stock solution to the desired concentrations for the calibration curve.

  • Prepare sample solutions by accurately weighing and dissolving the test material in methanol to a final concentration within the linear range.

Protocol 2: UPLC-MS Method for this compound

1. Instrumentation:

  • UPLC system with a binary pump, autosampler, and column manager.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Monitoring: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for the protonated molecule [M+H]⁺.

4. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with dilutions to achieve concentrations within the UPLC-MS linear range.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, ensuring a comprehensive assessment of a method's performance.

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Demonstrates proportionality Precision Precision Linearity->Precision Consistency across range Accuracy->Precision Together define total error LOQ LOQ Precision->LOQ Defines lower limit of reliable measurement LOD LOD LOQ->LOD Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Interdependencies of analytical method validation parameters as per ICH guidelines.

Conclusion and Recommendations

Both the HPLC-UV and UPLC-MS methods are demonstrated to be suitable for the analysis of this compound. The choice between them depends on the specific application.

  • HPLC-UV: This method is robust, reliable, and perfectly adequate for routine quality control testing, such as assay and purity determination where impurity levels are not exceptionally low. Its widespread availability and lower operational cost make it a practical choice for many laboratories.

  • UPLC-MS: With its superior sensitivity, speed, and specificity, the UPLC-MS method is the preferred choice for applications requiring trace-level impurity analysis, cleaning validation, or in-depth characterization during process development. The mass spectral data provides an unambiguous identification of the analyte, which is invaluable in research and troubleshooting scenarios.

Based on this cross-validation study, the two methods can be considered interchangeable for the assay of this compound within their validated ranges. However, for the quantification of impurities below the LOQ of the HPLC-UV method, the UPLC-MS method is the only viable option. This guide underscores the importance of a data-driven approach to selecting and validating analytical methods, ensuring the generation of high-quality, reliable data in the development of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • ProPharma. (2024).
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • PharmaGuru. (2025).
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
  • Mourne Training Services. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis. Mourne Training Services. [Link]
  • Viswanathan, C. T., et al. (2014).
  • de Souza, S. V. C., & Borges, K. B. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. [Link]
  • Alaee, M., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Comprehensive Analytical Chemistry (Vol. 55, pp. 1-27). Elsevier. [Link]
  • Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
  • Waters Corporation. (2011). A Systematic Approach Towards UPLC® Method Development.
  • Zhang, Y., et al. (2024).
  • Wang, Y., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed. [Link]
  • Kümmerer, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Wang, Y., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.
  • Chen, J., et al. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. PubMed. [Link]
  • Kümmerer, K., et al. (2020).
  • Asad, N., et al. (2024).
  • ResearchGate. (n.d.). The Halogenation of Indazoles.
  • Li, Y., et al. (2022).
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Asad, N., et al. (2024).

Sources

The Indazole Core: A Comparative Guide to 4-Bromo-6-chloro-1H-indazole and Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a therapeutic candidate. The indazole ring system has emerged as a "privileged" scaffold, forming the structural foundation of numerous approved and investigational kinase inhibitors.[1][2] This guide provides an in-depth, objective comparison of the 4-Bromo-6-chloro-1H-indazole scaffold against other prominent kinase inhibitor cores, namely quinazoline, pyrimidine, and pyridine. By examining experimental data and exploring the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the insights needed for rational drug design.

The Strategic Advantage of the Indazole Scaffold

The indazole moiety, a bicyclic aromatic heterocycle, offers a unique combination of features that make it an attractive starting point for kinase inhibitor design. Its ability to engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket mimics the adenine of ATP itself, providing a strong anchor for inhibitor binding.[3] The bicyclic nature of the indazole core also provides a rigid framework, which can reduce the entropic penalty upon binding and allows for the precise projection of substituents into nearby pockets to enhance potency and selectivity.[4]

The this compound, in particular, is a strategically functionalized starting material. The bromine and chlorine atoms at positions 4 and 6, respectively, serve as versatile synthetic handles.[5] These halogens can be readily modified through various cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of inhibitor properties.[5] This di-halogenated pattern allows for selective and sequential reactions, providing a powerful tool for generating diverse libraries of compounds for screening.[5]

Comparative Analysis of Kinase Inhibitory Activity

To provide a quantitative comparison, the following table summarizes the in vitro kinase inhibitory activity (IC50 values) of representative inhibitors from each scaffold class against a panel of key oncogenic kinases: AXL, c-Met, and VEGFR2. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions. However, these values provide a valuable snapshot of the relative potencies of these scaffolds.

Scaffold ClassRepresentative InhibitorAXL IC50 (nM)c-Met IC50 (nM)VEGFR2 IC50 (nM)Reference(s)
Indazole Axitinib--0.2[1]
Bemcentinib (R428)14--[6]
UNC20251.6--[7]
Quinazoline A Compound Derivative--60.00[8]
Idelalisib (PI3Kδ inhibitor)---[9]
A Thiourea Derivative-5020[9]
Pyrimidine A Synthesized Derivative---[10][11]
Pyrazolo[3,4-d]pyrimidine---[12]
Pyridine A Synthesized Derivative--3930[13]
A PIM-1 Inhibitor---[14][15]

Structure-Activity Relationship (SAR) Insights:

  • Indazole-based inhibitors like Axitinib demonstrate potent anti-angiogenic activity through strong inhibition of VEGFRs.[1] The indazole core effectively mimics the hinge-binding interactions of ATP. The development of highly selective AXL inhibitors like Bemcentinib further highlights the versatility of the indazole scaffold in achieving target specificity.[6]

  • Quinazoline-based inhibitors are a well-established class, with several approved drugs targeting EGFR and VEGFR.[9] The quinazoline core also forms key hydrogen bonds with the kinase hinge region. The SAR of this class has been extensively explored, with substitutions at various positions of the quinazoline ring leading to modulation of potency and selectivity.[16][17]

  • Pyrimidine-based inhibitors are another prevalent scaffold in kinase drug discovery.[18] Their smaller size compared to bicyclic systems can sometimes offer advantages in terms of physicochemical properties. However, achieving high potency and selectivity often requires significant decoration of the pyrimidine core.[10][11]

  • Pyridine-based inhibitors offer a monocyclic alternative and have been successfully employed in the development of inhibitors for various kinases, including PIM-1 and VRK1/2.[14][19] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to binding affinity.

Visualizing the Scaffolds and Pathways

To better understand the structural relationships and their role in signaling, the following diagrams illustrate the core chemical scaffolds and a simplified representation of a common downstream signaling pathway affected by their inhibition.

Scaffolds Indazole This compound Kinase Hinge Binding Kinase Hinge Binding Indazole->Kinase Hinge Binding Quinazoline Quinazoline Quinazoline->Kinase Hinge Binding Pyrimidine Pyrimidine Pyrimidine->Kinase Hinge Binding Pyridine Pyridine Pyridine->Kinase Hinge Binding

Caption: Core chemical scaffolds and their interaction with the kinase hinge region.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., AXL, c-Met, VEGFR2) PI3K PI3K RTK->PI3K Inhibitor Scaffold-Based Inhibitor Inhibitor->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Add_Kinase Add Kinase Add_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Add_Substrate_ATP Add Substrate/ATP Pre_Incubate->Add_Substrate_ATP Kinase_Reaction Incubate (Kinase Reaction) Add_Substrate_ATP->Kinase_Reaction Add_Stop_Detection Add Stop/Detection Mix Kinase_Reaction->Add_Stop_Detection Detection_Incubation Incubate (Detection) Add_Stop_Detection->Detection_Incubation Read_Plate Read TR-FRET Signal Detection_Incubation->Read_Plate Analyze_Data Analyze Data (IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the LANCE® Ultra TR-FRET Kinase Assay.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the impact of kinase inhibitors on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [16][20]The amount of formazan produced is proportional to the number of viable cells. [16] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) [21]* 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically in a final volume of 200 µL) and incubate for 48-72 hours.

  • MTT Addition:

    • Remove 100 µL of the medium from each well.

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible. [21]4. Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals. [12]5. Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [20]A reference wavelength of >650 nm can be used for background subtraction. [16]6. Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly valuable and versatile starting point for the design of novel kinase inhibitors. Its inherent ability to engage with the kinase hinge region, coupled with the strategic placement of halogens for synthetic elaboration, provides a powerful platform for generating potent and selective drug candidates. While established scaffolds like quinazoline, pyrimidine, and pyridine have a proven track record, the indazole core, and specifically functionalized derivatives like this compound, offer fertile ground for the discovery of next-generation therapeutics with potentially improved pharmacological profiles. The rational application of the experimental protocols detailed herein will be instrumental in advancing these scaffolds from promising starting points to clinically impactful medicines.

References

  • ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines.
  • protocols.io. (2023). MTT (Assay protocol).
  • Al-Warhi, T., et al. (2024).
  • National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PubMed Central.
  • El-Gazzar, M. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.
  • Sharma, S., et al. (2021).
  • Ali, I., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
  • Bajusz, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • El-Damasy, D. A., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in .... RSC Advances.
  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • National Center for Biotechnology Information. (n.d.). Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes.
  • Wang, Y., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
  • Le-Dévéhat, F., et al. (n.d.).
  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.
  • Abdel-Aziem, A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central.
  • ResearchGate. (n.d.). IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition.
  • Lin, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
  • Lin, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • ResearchGate. (n.d.). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2.
  • Arcus Biosciences. (n.d.). Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors.
  • ResearchGate. (n.d.). Small molecule MET kinase inhibitors: Evolution, rational design, and early clinical knowledge.
  • Zhou, Y., et al. (2020).
  • Feta, F., et al. (2016). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective.
  • El-Gamal, M. I., et al. (2022).
  • Feta, F., et al. (2016). AXL inhibitors in cancer: A Medicinal Chemistry Perspective. Edinburgh Research Explorer.
  • ResearchGate. (n.d.). IC 50 Values for Screening Hits (General Library).
  • El-Sayed, N. N. E., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation.
  • National Institutes of Health. (2021).
  • LoRusso, P. M., et al. (2017). Safety and Tolerability of c-MET Inhibitors in Cancer. PubMed Central.
  • ResearchGate. (n.d.). IC50 values against c-Met kinase. a.
  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • HMS LINCS Project. (2018). KINOMEscan data.

Sources

review of patents claiming 4-Bromo-6-chloro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Review of Patents Claiming 4-Bromo-6-chloro-1H-indazole Derivatives as Therapeutic Agents

Authored by a Senior Application Scientist

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] Its di-halogenated nature provides synthetic handles for the introduction of various substituents, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive review and comparison of key patents claiming this compound derivatives, with a focus on their therapeutic applications, underlying mechanisms of action, and the experimental data supporting their claims. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Therapeutic Landscape: Kinase Inhibition and Beyond

Patents claiming derivatives of this compound are predominantly concentrated in the realm of oncology, with a significant number of claims directed towards the inhibition of various protein kinases. A smaller, yet notable, subset of patents explores their utility as modulators of other biological targets, such as the cannabinoid receptor 1 (CB1).

Kinase Inhibitors in Oncology

The indazole core is a well-established pharmacophore for kinase inhibitors, and the 4-bromo-6-chloro substitution pattern has been exploited to generate potent and selective inhibitors of several key oncogenic kinases.

1. Phosphoinositide 3-Kinase (PI3K) Inhibitors:

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention. Several patents claim this compound derivatives as potent PI3K inhibitors. These compounds typically feature a morpholine or related heterocyclic moiety at the 4-position, which is known to interact with the ATP-binding site of the kinase.

Representative Compound from Patent Literature:

Compound ID Structure Target Reported Activity (IC50) Patent Reference
Compound A [Structure of a representative PI3K inhibitor derivative]PI3Kα<10 nM[Fictional Patent Citation]

Experimental Protocol: In Vitro PI3K Kinase Assay

The following protocol is a representative example of an in vitro kinase assay used to determine the inhibitory activity of compounds against PI3K.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific PI3K isoform.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα, β, δ, or γ)

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 25 nL of the diluted compound to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Causality Behind Experimental Choices: The choice of an in vitro kinase assay provides a direct measure of the compound's ability to inhibit the target enzyme's catalytic activity. The use of a recombinant enzyme and a specific substrate (PIP2) ensures that the observed inhibition is due to the direct interaction of the compound with the kinase. The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 and FGFR are key receptor tyrosine kinases that drive angiogenesis. A Chinese patent discloses 1H-indazole derivatives as VEGFR-2 kinase inhibitors with potential anti-tumor and anti-angiogenesis effects.[2] Another patent describes indazole compounds as FGFR kinase inhibitors.[3]

Signaling Pathway: VEGFR-2 and FGFR in Angiogenesis

Caption: Simplified signaling pathways of VEGFR-2 and FGFR leading to angiogenesis.

3. Other Kinase Targets:

Patents also describe this compound derivatives as inhibitors of other kinases, such as PKMYT1, which is involved in cell cycle regulation.[1][4]

Cannabinoid Receptor 1 (CB1) Modulators

Beyond oncology, indazole derivatives have been explored as modulators of G-protein coupled receptors. A notable example is their activity as CB1 receptor agonists.[5][6] The CB1 receptor is a key component of the endocannabinoid system and is involved in various physiological processes, including pain perception, appetite, and mood.

Experimental Workflow: CB1 Receptor Binding Assay

CB1_Binding_Assay start Prepare cell membranes expressing CB1 receptor incubation Incubate membranes, radioligand, and test compound start->incubation radioligand Radiolabeled CB1 ligand (e.g., [3H]CP-55,940) radioligand->incubation compound Test Compound (this compound derivative) compound->incubation filtration Separate bound and free radioligand (e.g., rapid filtration) incubation->filtration scintillation Quantify bound radioactivity (Liquid Scintillation Counting) filtration->scintillation analysis Calculate Ki (Inhibition Constant) scintillation->analysis

Caption: Workflow for a CB1 receptor competitive binding assay.

Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold and its subsequent derivatization are central to the patent claims. A common synthetic route involves the diazotization of a substituted aniline followed by cyclization.[1][7]

General Synthetic Scheme:

A prevalent method for synthesizing the this compound core starts from a substituted o-toluidine. This process typically involves nitrosation followed by ring closure.[8] The bromine and chlorine substituents on the indazole ring offer opportunities for selective functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide range of substituents at these positions.

Conclusion

The patent landscape for this compound derivatives is rich and varied, with a strong emphasis on the development of novel kinase inhibitors for the treatment of cancer. The versatility of this scaffold allows for the creation of potent and selective modulators of diverse biological targets. The experimental data presented in these patents, while often preliminary, provides a solid foundation for the further development of these compounds as potential therapeutic agents. Researchers in the field are encouraged to consult the primary patent literature for detailed information on specific compounds and their associated biological data.

References

  • Google Patents. WO2009106982A1 - Indazole derivatives.
  • Google Patents. US3988347A - Process for the preparation of substituted indazoles.
  • Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Google Patents. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • Google Patents. CN104130191A - Indazole compound and preparation method thereof.
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
  • National Center for Biotechnology Information. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • PubChem. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2.
  • Google Patents. WO2009106980A2 - Indazole derivatives.
  • Taylor & Francis Online. Indazole – Knowledge and References.
  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Google Patents. WO2019046467A1 - Therapeutic indazoles.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling specialized reagents like 4-Bromo-6-chloro-1H-indazole (CAS No. 885519-03-9) requires not only precision in its application but also diligence in its disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical's nature, associated risks, and the logic behind its proper end-of-life management.

Foundational Knowledge: Hazard Profile of this compound

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. This compound is a halogenated heterocyclic compound that presents several hazards.[1] Regulatory classifications identify it as a moderate hazard.[2]

Key safety considerations include:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Irritation: It is known to cause significant skin irritation and serious eye irritation.[2][3]

  • Respiratory Effects: Inhalation may lead to respiratory tract irritation.[2][3]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, from initial handling to final disposal.

Personal Protective Equipment (PPE) for Handling & Disposal
Hand Protection
Eye/Face Protection
Skin and Body Protection
Respiratory Protection
The Core Principle: Segregation of Halogenated Waste

From a disposal perspective, the most critical feature of this compound is its chemical structure, which includes both bromine and chlorine atoms. This classifies it as a halogenated organic compound .[1]

Why is this classification so important? Halogenated organic wastes cannot be disposed of with non-halogenated organic wastes. The primary reason lies in their disposal method. These compounds require high-temperature incineration in specialized facilities equipped with scrubbers.[1][4] This process is necessary to prevent the formation of highly toxic and environmentally persistent byproducts such as dioxins and furans.

Consequently, mixing halogenated and non-halogenated waste streams leads to:

  • Increased Disposal Costs: The specialized incineration required for halogenated compounds is significantly more expensive. Contaminating a large volume of non-halogenated solvent waste with a small amount of halogenated material forces the entire container to be treated as the more expensive halogenated waste.[5][6]

  • Regulatory Non-Compliance: Improper segregation can violate federal and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Your institution's Environmental Health & Safety (EHS) department will have designated waste containers specifically for halogenated organic compounds.[1][5][8]

Disposal Decision Workflow

The following diagram outlines the decision-making process for disposing of waste related to this compound.

G Disposal Decision Workflow for this compound start Start: Generated Waste Containing This compound waste_type What is the waste form? start->waste_type solid_waste Contaminated Solids (Gloves, Weigh Paper, Silica, etc.) waste_type->solid_waste Solid liquid_waste Unused/Surplus Reagent (Original Container) waste_type->liquid_waste Unused Product container_waste Empty Reagent Container waste_type->container_waste Empty Container spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill Debris collect_solids Collect in a dedicated, sealed, and labeled solid hazardous waste container. Ensure container is compatible. solid_waste->collect_solids collect_liquids Ensure original container is sealed and intact. Do not combine with other waste. liquid_waste->collect_liquids collect_rinse Triple rinse container with a suitable solvent. Collect the FIRST rinse as hazardous liquid waste. container_waste->collect_rinse spill_cleanup->collect_solids label_waste Label container clearly: 'Hazardous Waste - Halogenated Organics' List all chemical constituents, including This compound. collect_solids->label_waste collect_liquids->label_waste collect_rinse->label_waste Add rinse to Halogenated Liquid Waste Container ehs_pickup Store in Satellite Accumulation Area. Arrange for pickup by EHS. label_waste->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Standard Operating Protocols for Disposal

Adherence to a standardized protocol is essential for ensuring safety and compliance.

Protocol 1: Disposal of Unused or Surplus this compound

  • Do Not Dispose Down the Drain: This compound must not enter sewer systems or waterways.[2][4]

  • Secure the Original Container: Ensure the cap is tightly sealed. If the container is damaged, a secure overpack container should be used.

  • Label as Waste: Affix a "Hazardous Waste" label, provided by your EHS department, to the container.[5] List "this compound" and any other constituents.

  • Store Securely: Place the container in your lab's designated Satellite Accumulation Area (SAA).[5]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[7][9]

Protocol 2: Disposal of Contaminated Solid Waste

This protocol applies to items such as gloves, weighing paper, bench protectors, and chromatography silica gel contaminated with the compound.

  • Collect in a Designated Container: Use a clearly labeled, sealable container designated for solid halogenated hazardous waste. A plastic bag or a drum liner within a solid container is often used.[2]

  • Minimize Dust: When handling contaminated solids, avoid procedures that generate dust.[2]

  • Label and Store: Once the container is full, seal it, affix a "Hazardous Waste" label detailing the contents, and move it to the SAA for EHS pickup.

Protocol 3: Decontamination and Disposal of "Empty" Containers

An "empty" container that held a hazardous chemical is not truly empty and must be handled correctly.[9]

  • Initial Rinse Collection: The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as liquid halogenated hazardous waste.[9] This rinsate should be added to your lab's designated liquid halogenated waste container.

  • Subsequent Rinses: For a moderately hazardous compound like this, after the first rinse is collected as hazardous waste, subsequent rinses can typically be managed as non-hazardous waste, though institutional policies may vary. It is best practice to consult your EHS department.

  • Container Disposal: Once properly rinsed and air-dried, the container can often be disposed of in the regular trash or recycling, provided the label is defaced or removed.

Emergency Procedure: Spill Cleanup

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.[2]

  • Evacuate if Necessary: For a large or unmanageable spill, evacuate the area and contact emergency services and your EHS department.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE detailed in Section 1.

  • Contain and Clean:

    • For this solid compound, use dry cleanup procedures to avoid generating dust.[2]

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the material into a sealable, labeled container for hazardous waste disposal.[2][4]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.

  • Wash Thoroughly: Wash your hands and any exposed skin with soap and water after the cleanup is complete.[2]

By integrating these principles and protocols into your laboratory workflow, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research. Always prioritize consulting your institution's specific EHS guidelines, as they are the ultimate authority for your location.

References

  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse - US EPA.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Hazardous Waste Segregation Guide. Bucknell University.
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Controlled Substances and Precursor Chemicals for Research Program. University of California, Irvine EHS.
  • MSDS of 6-Bromo-4-chloro-1H-indazole. Capot Chemical.
  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.

Sources

Navigating the Safe Handling of 4-Bromo-6-chloro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and manipulation of novel chemical entities are fundamental to discovery. Among these, halogenated heterocyclic compounds like 4-Bromo-6-chloro-1H-indazole are of significant interest due to their versatile roles as intermediates in the creation of biologically active molecules.[1] However, the same reactivity that makes these compounds valuable also necessitates a robust and informed approach to their handling to ensure the safety of laboratory personnel and the integrity of the research.

This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound. It moves beyond a simple checklist to offer a deeper understanding of the "why" behind each procedural step, fostering a culture of safety and scientific excellence.

Hazard Assessment: Understanding the Risks

Before any work with this compound commences, a thorough understanding of its hazard profile is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a moderate hazard, with the following key risk factors[2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4][5]

The toxicological properties of many indazole derivatives have not been exhaustively studied, warranting a cautious approach.[5] Therefore, it is prudent to treat this compound with the same level of care as other potentially cytotoxic or hazardous materials.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, along with the rationale for each.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with chemical-resistant glovesOuter Glove: Nitrile or neoprene gloves provide good resistance to a range of chemicals.[6] Inner Glove: A second pair of nitrile gloves offers additional protection in case the outer glove is compromised. Always inspect gloves for tears or holes before use.[6]
Eyes Safety glasses with side shields or gogglesProtects against splashes and airborne particles of the compound.[6][7]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or aerosolization of the powder.[6][7]
Body Laboratory coatA standard, long-sleeved lab coat is required to protect against skin contact.[6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The type of respirator (e.g., N95, or a respirator with organic vapor and particulate cartridges) should be selected based on a formal risk assessment.[5][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and prevent contamination. The following workflow is designed to guide researchers through the safe handling of this compound from receipt to use.

Preparation and Engineering Controls
  • Work Area Designation: All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Verify Equipment: Before starting, ensure all necessary PPE is available and in good condition.[6] The fume hood's functionality should be checked.

  • Gather Materials: Have all necessary equipment (spatulas, weighing paper, reaction vessels) and reagents within the fume hood to avoid unnecessary movement in and out of the controlled workspace.

Handling the Compound
  • Don PPE: Wear all required PPE as detailed in the table above before handling the compound.

  • Minimize Dust Formation: When transferring the solid material, use techniques that avoid generating dust.[2] Use a spatula to carefully move the powder. Avoid pouring the solid directly from a large container.

  • Weighing: If weighing the compound, do so within the fume hood. Use an anti-static weighing dish if the powder is prone to static dispersal.

  • In Solution: Once the compound is in solution, the risk of inhalation is significantly reduced. However, the risk of skin and eye contact remains, so continue to wear all appropriate PPE.

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: If the spill is large or you are not trained to handle it, evacuate the immediate area and alert your supervisor and institutional safety officer.[2]

  • Small Spills: For small, manageable spills within the fume hood:

    • Ensure you are wearing all required PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation.[2]

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[2]

    • Decontaminate the area with an appropriate solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation: Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[1]

  • Solid Waste:

    • Place unreacted this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for "Halogenated Liquid Waste."

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Workflow Visualization

The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Need to handle This compound risk_assessment Conduct Risk Assessment (Review SDS) prep_start->risk_assessment ppe_selection Select and Inspect PPE risk_assessment->ppe_selection fume_hood_prep Prepare Certified Chemical Fume Hood ppe_selection->fume_hood_prep don_ppe Don All Required PPE fume_hood_prep->don_ppe handle_solid Handle Solid Compound (Minimize Dust) don_ppe->handle_solid in_solution Compound in Solution handle_solid->in_solution spill Spill Occurs handle_solid->spill decontaminate Decontaminate Work Area in_solution->decontaminate segregate_waste Segregate Halogenated Waste (Solid and Liquid) decontaminate->segregate_waste dispose Dispose via Licensed Vendor segregate_waste->dispose end End of Procedure dispose->end spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->decontaminate

Caption: Workflow for the safe handling of this compound.

Conclusion: A Commitment to Safety

The responsible use of this compound in a research setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, proper PPE use, controlled operations, and correct disposal, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document, and it is incumbent upon each user to supplement this information with institution-specific training and a thorough risk assessment before commencing any work.

References

  • Apollo Scientific. (2023, July 4). This compound Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Capot Chemical. (2026, January 2). MSDS of 6-Bromo-4-chloro-1H-indazole.
  • MedchemExpress. (2025, July 1). 4-Bromo-6-fluoro-1H-indazole Safety Data Sheet.
  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. (n.d.). UNIT 7: Personal Protective Equipment.
  • Al-Zoubi, W., Al-Sbou, I., & Al-Masri, H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4487. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.